4-(1-methyl-1H-pyrazol-4-yl)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(1-methylpyrazol-4-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-13-7-10(6-12-13)8-2-4-9(5-3-8)11(14)15/h2-7H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNLQMZREPWAVIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199678-06-3 | |
| Record name | 4-(1-methyl-1H-pyrazol-4-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-(1-methyl-1H-pyrazol-4-yl)benzoic acid
This guide provides a comprehensive and technically detailed protocol for the synthesis of 4-(1-methyl-1H-pyrazol-4-yl)benzoic acid, a molecule of significant interest in medicinal chemistry and drug development. The synthesis is presented with a focus on the underlying chemical principles, offering researchers and drug development professionals the insights required for successful and reproducible execution.
Introduction: The Significance of Pyrazole-Containing Scaffolds
Pyrazole derivatives are a cornerstone in modern medicinal chemistry, renowned for their diverse pharmacological activities. The target molecule, this compound, incorporates a key pharmacophore, the N-methylated pyrazole ring, linked to a benzoic acid moiety. This structural motif is found in numerous bioactive compounds, making its efficient synthesis a critical aspect of drug discovery programs. This guide will detail a robust and adaptable synthetic strategy, emphasizing not just the "how" but also the "why" behind each procedural step.
Synthetic Strategy: A Two-Pronged Approach
The synthesis of this compound is most effectively achieved through a convergent strategy centered around a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction provides a reliable method for linking the pyrazole and benzene rings.[1][2] Two primary retrosynthetic pathways are considered, differing in the sequence of the key N-methylation and C-C coupling steps.
Scheme 1: Retrosynthetic Analysis of this compound
Caption: Retrosynthetic analysis of the target molecule outlining two possible synthetic routes.
This guide will focus on Route B , which involves the initial synthesis of the N-methylated pyrazole boronic acid pinacol ester, followed by the Suzuki-Miyaura coupling and final ester hydrolysis. This approach is often preferred as it can simplify the purification process and avoid potential regioselectivity issues during the methylation of a more complex substrate.
Experimental Protocols
Part 1: Synthesis of 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
This initial step involves the N-methylation of the commercially available 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. The choice of a strong base is crucial for the deprotonation of the pyrazole nitrogen, enabling subsequent alkylation.
Table 1: Reagents for the Synthesis of the N-methylated Pyrazole Boronic Acid Pinacol Ester
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 194.06 | 10.0 | 1.0 |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 12.0 | 1.2 |
| Methyl Iodide | 141.94 | 11.0 | 1.1 |
| Anhydrous Tetrahydrofuran (THF) | - | 50 mL | - |
Step-by-Step Protocol:
-
To a dry 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.94 g, 10.0 mmol).
-
Add anhydrous THF (50 mL) and stir the solution until the starting material is fully dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (0.48 g of a 60% dispersion, 12.0 mmol) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Slowly add methyl iodide (0.68 mL, 1.56 g, 11.0 mmol) dropwise to the reaction mixture.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (20 mL).
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole as a colorless oil or low-melting solid.[3]
Part 2: Suzuki-Miyaura Coupling
With the N-methylated pyrazole boronic acid pinacol ester in hand, the next step is the palladium-catalyzed cross-coupling with a suitable aryl halide. Methyl 4-bromobenzoate is a readily available and effective coupling partner.
Table 2: Reagents for the Suzuki-Miyaura Coupling
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 208.07 | 5.0 | 1.0 |
| Methyl 4-bromobenzoate | 215.04 | 5.5 | 1.1 |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.25 | 0.05 |
| Sodium Carbonate | 105.99 | 15.0 | 3.0 |
| 1,4-Dioxane | - | 40 mL | - |
| Water | - | 10 mL | - |
Step-by-Step Protocol:
-
In a 100 mL round-bottom flask, combine 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.04 g, 5.0 mmol), methyl 4-bromobenzoate (1.18 g, 5.5 mmol), and sodium carbonate (1.59 g, 15.0 mmol).
-
Add 1,4-dioxane (40 mL) and water (10 mL) to the flask.
-
Bubble argon or nitrogen through the mixture for 15-20 minutes to degas the solution.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.29 g, 0.25 mmol) to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water (50 mL).
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield methyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Part 3: Hydrolysis of the Methyl Ester
The final step is the saponification of the methyl ester to the corresponding carboxylic acid. This is a standard procedure that proceeds readily under basic conditions.
Table 3: Reagents for Ester Hydrolysis
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| Methyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate | 216.23 | 4.0 | 1.0 |
| Sodium Hydroxide | 40.00 | 12.0 | 3.0 |
| Methanol | - | 20 mL | - |
| Water | - | 20 mL | - |
| Hydrochloric Acid (1 M) | - | As needed | - |
Step-by-Step Protocol:
-
Dissolve methyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate (0.86 g, 4.0 mmol) in a mixture of methanol (20 mL) and water (20 mL) in a 100 mL round-bottom flask.
-
Add sodium hydroxide (0.48 g, 12.0 mmol) to the solution.
-
Heat the mixture to reflux (approximately 70-80 °C) and stir for 2-4 hours.
-
Monitor the disappearance of the starting material by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (20 mL).
-
Acidify the solution to pH 3-4 by the dropwise addition of 1 M hydrochloric acid.
-
A white precipitate of this compound will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final product.[4][5]
Characterization of the Final Product
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
¹H NMR: To confirm the proton environment of the final structure.
-
¹³C NMR: To verify the carbon skeleton.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Melting Point: As an indicator of purity.
Conclusion and Further Perspectives
The synthetic protocol detailed in this guide provides a reliable and scalable method for the preparation of this compound. The strategic use of the Suzuki-Miyaura cross-coupling reaction ensures high efficiency and functional group tolerance. For researchers in drug discovery, this guide offers a solid foundation for accessing this important molecular scaffold, enabling the synthesis of novel analogs for biological evaluation. Further optimization of reaction conditions, such as catalyst and ligand screening, may lead to improved yields and shorter reaction times. Additionally, the exploration of alternative N-alkylation methods, such as the use of α-halomethylsilanes for enhanced regioselectivity, could be a valuable area for further investigation.[6][7][8]
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. 1-Methyl-4-pyrazole boronic acid pinacol ester synthesis - chemicalbook [chemicalbook.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. m.youtube.com [m.youtube.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents | CoLab [colab.ws]
A Comprehensive Technical Guide to the Physicochemical Properties of 4-(1-methyl-1H-pyrazol-4-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Senior Application Scientist]
Date: January 3, 2026
Abstract
This technical guide provides a detailed examination of the physicochemical properties of 4-(1-methyl-1H-pyrazol-4-yl)benzoic acid, a heterocyclic carboxylic acid of significant interest in medicinal chemistry and drug discovery. The pyrazole moiety is a recognized pharmacophore, and its incorporation into the benzoic acid scaffold presents a compound with potential for diverse biological activities, particularly in the development of novel antibacterial agents.[1] This document synthesizes available data, presents predicted physicochemical parameters, and furnishes detailed experimental protocols for their empirical determination. The aim is to equip researchers and drug development professionals with the foundational knowledge required for the effective utilization and further investigation of this compound.
Introduction and Chemical Identity
This compound (Figure 1) is a bifunctional molecule featuring a substituted pyrazole ring linked to a benzoic acid moiety. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, known to impart favorable metabolic stability and binding interactions. The carboxylic acid group provides a handle for salt formation, prodrug strategies, and critical interactions with biological targets. This unique combination of functional groups suggests its potential as a versatile building block in the design of new therapeutic agents.
Figure 1: Chemical Structure of this compound
Caption: 2D structure of this compound.
Table 1: Chemical Identifiers and Basic Properties
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 199678-06-3 | [2] |
| Molecular Formula | C₁₁H₁₀N₂O₂ | [1] |
| Molecular Weight | 202.21 g/mol | [1] |
| MDL Number | MFCD11932712 | [1] |
Physicochemical Properties: A Blend of Experimental Data and Predictive Insights
A thorough understanding of a compound's physicochemical properties is paramount for its application in drug discovery and development, influencing formulation, pharmacokinetics, and pharmacodynamics. While experimental data for this compound is not extensively available in the public domain, we can infer and predict key parameters based on its structural similarity to benzoic acid and other pyrazole derivatives.
Table 2: Summary of Physicochemical Properties
| Property | Experimental Value | Predicted Value | Method of Prediction/Reference |
| Melting Point (°C) | Not Available | ~210-230 | Based on similar pyrazole-benzoic acid structures.[3] |
| Boiling Point (°C) | Not Available | > 300 (decomposes) | Structure-based estimation |
| pKa (acidic) | Not Available | 4.0 - 4.5 | ACD/Labs Percepta,[4] ChemAxon |
| LogP | Not Available | 1.5 - 2.0 | ACD/Labs Percepta, ChemAxon |
| Aqueous Solubility | Not Available | Low | Inferred from benzoic acid and LogP |
Melting Point
The melting point of a solid is a critical indicator of its purity and lattice energy. For this compound, an experimental value is not currently published. However, by comparison with structurally related compounds such as 4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid (m.p. 210-212 °C), a melting point in a similar range is anticipated.[3]
Solubility
The solubility of a compound in various solvents dictates its utility in different experimental and formulation contexts.
-
Aqueous Solubility: As a derivative of benzoic acid, this compound is expected to have low intrinsic solubility in water. The presence of the relatively nonpolar pyrazole and benzene rings contributes to its hydrophobicity. The solubility is expected to be pH-dependent, increasing significantly at pH values above its pKa due to the formation of the more soluble carboxylate salt.
-
Organic Solubility: The compound is anticipated to exhibit good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and methanol, and moderate solubility in less polar solvents like ethyl acetate and dichloromethane. This is consistent with the general solubility profile of aromatic carboxylic acids.
Acidity (pKa)
The pKa of the carboxylic acid group is a crucial parameter influencing the compound's ionization state at physiological pH, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. While an experimental pKa is not available, computational prediction provides a reliable estimate.
Using advanced QSPR (Quantitative Structure-Property Relationship) models, such as those provided by ACD/Labs and ChemAxon, the pKa of the carboxylic acid is predicted to be in the range of 4.0 to 4.5 .[4][5] This is slightly less acidic than benzoic acid (pKa ≈ 4.2) due to the electron-donating nature of the N-methylpyrazole ring.
Lipophilicity (LogP)
LogP, the logarithm of the partition coefficient between octanol and water, is a key measure of a compound's lipophilicity. This property is critical for predicting membrane permeability and oral absorption. For this compound, the predicted LogP value is in the range of 1.5 to 2.0 . This moderate lipophilicity suggests a favorable balance for potential oral bioavailability.
Experimental Protocols for Physicochemical Characterization
To facilitate the empirical determination of the key physicochemical properties of this compound, the following detailed, field-proven protocols are provided.
Determination of Melting Point
The melting point is determined as a range, from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid. A narrow melting range is indicative of high purity.
Workflow for Melting Point Determination
Caption: Workflow for determining the melting point of a solid sample.
Step-by-Step Protocol:
-
Sample Preparation: Ensure the sample is completely dry. Grind a small amount of this compound into a fine powder using a mortar and pestle.
-
Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The packed sample should be 2-3 mm in height.
-
Instrument Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.
-
Approximate Determination (Optional): If the melting point is unknown, perform a rapid heating run to get an approximate range.
-
Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Begin heating at a slow, controlled rate of 1-2 °C per minute.
-
Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid is observed (the onset of melting). Continue heating and record the temperature at which the last solid crystal melts.
-
Reporting: The melting point is reported as the range between the onset and completion of melting. For a pure compound, this range should be narrow (typically ≤ 2 °C).[6]
Determination of Solubility
The following protocol describes a standard shake-flask method for determining the equilibrium solubility of a compound in a given solvent.
Workflow for Solubility Determination
Caption: Workflow for the shake-flask method of solubility determination.
Step-by-Step Protocol:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO). The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient time (typically 24-48 hours) to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to sediment. For colloidal suspensions, centrifugation or filtration (using a filter compatible with the solvent and compound) may be necessary to obtain a clear supernatant.
-
Sampling and Dilution: Carefully withdraw a precise volume of the supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Visible spectrophotometry, to determine the concentration of the dissolved compound.
-
Calculation and Reporting: Calculate the original concentration in the supernatant, which represents the solubility of the compound in that solvent at the specified temperature. Report the solubility in units of mg/mL or mol/L.
Determination of pKa by Potentiometric Titration
Potentiometric titration is a robust and widely used method for determining the pKa of ionizable compounds.
Workflow for pKa Determination by Titration
Caption: Workflow for determining the pKa of an acidic compound by potentiometric titration.
Step-by-Step Protocol:
-
Solution Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of a suitable solvent. For compounds with low aqueous solubility, a co-solvent system (e.g., water-methanol) may be necessary.
-
Instrument Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).
-
Titration: Place the sample solution in a jacketed beaker to maintain a constant temperature. Immerse the calibrated pH electrode and a magnetic stir bar. Begin stirring gently. Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.
-
Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize before the next addition.
-
Data Analysis: Plot the measured pH values against the volume of NaOH added.
-
pKa Calculation:
-
Determine the equivalence point, which is the point of maximum inflection on the titration curve. This can be identified visually or more accurately from the peak of the first derivative of the curve (ΔpH/ΔV).
-
The volume of NaOH at the half-equivalence point is half the volume required to reach the equivalence point.
-
The pKa is the pH value on the titration curve corresponding to the half-equivalence point.
-
Spectroscopic Characterization
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrazole ring, the benzene ring, the N-methyl group, and the carboxylic acid.
-
Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (> 10 ppm), which may be exchangeable with D₂O.
-
Aromatic Protons (Benzoic Acid Ring): Two doublets in the aromatic region (7.5-8.5 ppm) corresponding to an AA'BB' system, characteristic of a 1,4-disubstituted benzene ring.
-
Pyrazole Protons: Two singlets in the aromatic region (typically 7.0-8.0 ppm) for the two protons on the pyrazole ring.
-
N-Methyl Protons (-CH₃): A sharp singlet further upfield (typically 3.5-4.5 ppm).
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
-
Carbonyl Carbon (-C=O): A signal in the downfield region, typically around 165-175 ppm.
-
Aromatic and Pyrazole Carbons: A series of signals in the range of 110-150 ppm.
-
N-Methyl Carbon (-CH₃): A signal in the upfield region, typically around 30-40 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the key functional groups.
-
O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid dimer.
-
C=O Stretch (Carbonyl): A strong, sharp absorption band around 1680-1710 cm⁻¹.
-
C=C and C=N Stretches (Aromatic and Pyrazole Rings): Multiple bands in the 1450-1600 cm⁻¹ region.
-
C-H Stretches (Aromatic and Methyl): Signals around 3000-3100 cm⁻¹ (aromatic) and 2850-2960 cm⁻¹ (methyl).
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.
-
Electrospray Ionization (ESI): In positive ion mode, the spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 203.08. In negative ion mode, a peak for the deprotonated molecule [M-H]⁻ at m/z 201.07 would be expected. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
Stability and Storage
This compound should be stored in a cool, dry place, away from light and moisture.[1] It is expected to be a stable solid under standard laboratory conditions. As a carboxylic acid, it may be corrosive and should be handled with appropriate personal protective equipment.
Safety and Handling
Based on available safety data, this compound may be harmful if swallowed and can cause skin, eye, and respiratory irritation.[1] Standard laboratory safety precautions should be followed, including the use of safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a compound with significant potential in drug discovery, meriting further investigation. This technical guide has provided a comprehensive overview of its known and predicted physicochemical properties, along with detailed protocols for their experimental determination. By equipping researchers with this foundational knowledge, it is hoped that the exploration of this promising molecule will be accelerated, leading to new insights and potential therapeutic applications.
References
Spectroscopic data (NMR, IR, MS) of 4-(1-methyl-1H-pyrazol-4-yl)benzoic acid
An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(1-methyl-1H-pyrazol-4-yl)benzoic acid
Introduction
This compound is a heterocyclic compound incorporating both a pyrazole and a benzoic acid moiety. Such structures are of significant interest in medicinal chemistry and materials science, serving as versatile scaffolds in drug discovery and functional materials development.[1][2] Accurate and unambiguous structural confirmation is the bedrock of any chemical research, making a thorough understanding of the compound's spectroscopic signature essential.
This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. It is designed for researchers, scientists, and drug development professionals, offering not just raw data, but also the underlying principles, detailed experimental protocols, and expert interpretation to validate the structure and purity of this compound.
Molecular Structure
A clear understanding of the molecular structure is paramount for interpreting spectroscopic data. The diagram below illustrates the atomic arrangement and numbering scheme used throughout this guide.
References
- 1. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Known biological activities of pyrazole carboxylic acid derivatives
An In-Depth Technical Guide to the Known Biological Activities of Pyrazole Carboxylic Acid Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone scaffold in modern medicinal chemistry. When functionalized with a carboxylic acid group, the resulting pyrazole carboxylic acid derivatives exhibit an exceptionally broad and potent spectrum of biological activities. This versatility has established them as "privileged structures" in drug discovery, leading to the development of numerous therapeutic agents.[1][2][3] This technical guide provides a comprehensive exploration of the significant biological activities associated with these derivatives, delving into their underlying mechanisms of action, key structure-activity relationships (SAR), and the robust experimental methodologies required for their evaluation. We will dissect their roles as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, offering field-proven insights and self-validating protocols to empower researchers in the rational design and screening of novel therapeutic candidates.
The Pyrazole Carboxylic Acid Scaffold: A Privileged Framework in Drug Discovery
The chemical robustness and unique electronic properties of the pyrazole ring allow it to serve as a versatile anchor for diverse pharmacophores. The adjacent nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets. The addition of a carboxylic acid moiety further enhances this potential, providing a critical anchor point for binding to enzyme active sites or receptors, often mimicking natural substrates. This combination of features underpins the wide array of pharmacological effects observed, from enzyme inhibition to the modulation of complex signaling pathways.[4][5][6]
Anticancer Activity: Targeting the Hallmarks of Malignancy
Pyrazole carboxylic acid derivatives have emerged as a highly promising class of anticancer agents, demonstrating efficacy against various cancer cell lines, including notoriously aggressive types like glioblastoma and drug-resistant breast cancer.[5][7][8] Their mechanisms are multifaceted, often involving the inhibition of key enzymes crucial for cancer cell proliferation and survival.
Mechanism of Action: Enzyme Inhibition
A primary anticancer strategy for these derivatives involves the targeted inhibition of enzymes that are overexpressed or hyperactive in tumor cells. A notable example is their activity against ALKBH1 , an N6-methyladenosine (m6A) DNA demethylase.[6] Overexpression of ALKBH1 is implicated in gastric cancer progression. Pyrazole carboxylic acid derivatives can chelate the metal ion in the enzyme's active site, effectively blocking its demethylase activity and inducing apoptosis in cancer cells.
Another critical target includes tyrosine kinases , which are fundamental regulators of cell growth, differentiation, and survival. Several FDA-approved tyrosine kinase inhibitors (TKIs) incorporate the pyrazole scaffold, highlighting its importance in cancer therapy.[7]
Caption: Inhibition of ALKBH1 by a pyrazole derivative.
Structure-Activity Relationship (SAR) Insights
The anticancer potency of these derivatives is highly dependent on their substitution patterns. For ALKBH1 inhibitors, SAR studies have revealed that:
-
The Carboxylic Acid Position is Critical: Moving the carboxylic acid from the 4-position to the 3-position on the pyrazole ring can lead to a drastic decrease in activity, highlighting its essential role in binding.[6]
-
Substitutions on the Pyrazole Ring: Even minor substitutions, such as a methyl or chloro group on the pyrazole ring itself, can reduce potency compared to the unsubstituted core.[6] This suggests that the unsubstituted pyrazole ring provides the optimal geometry for interacting with the active site.
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The initial evaluation of a novel compound's anticancer potential is typically an assessment of its effect on cancer cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for this purpose.[9][10]
Principle: Viable, metabolically active cells contain mitochondrial reductase enzymes that cleave the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HGC27, AGS for gastric cancer) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of the pyrazole carboxylic acid derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (and controls: vehicle-only and a known anticancer drug like Doxorubicin).[7][9]
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂. The duration is critical; it must be long enough for the compound to exert its effect but not so long that the control cells become over-confluent.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Observe the formation of purple precipitate in the wells.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Caption: Workflow for the MTT cell viability assay.
Data Presentation: Summarizing Cytotoxicity
Quantitative data from cytotoxicity assays should be summarized in a clear, comparative format.
| Compound ID | Target Cell Line | IC₅₀ (µM)[7] | Selectivity Index (SI)* |
| Derivative 34d | HeLa (Cervical) | 10.41 ± 0.217 | 2.5 |
| Derivative 34d | DU-145 (Prostate) | 10.77 ± 0.124 | 2.3 |
| Doxorubicin (Control) | HeLa (Cervical) | 9.76 ± 0.114 | 1.1 |
| Doxorubicin (Control) | DU-145 (Prostate) | 9.00 ± 0.721 | 1.2 |
*Selectivity Index (SI) is calculated as IC₅₀ in a non-malignant cell line / IC₅₀ in the cancer cell line. A higher SI value is desirable.[11][12]
Antimicrobial Activity: Combating Pathogenic Microbes
The rise of multidrug-resistant bacteria presents a grave threat to global health. Pyrazole derivatives, including those with a carboxylic acid function, have demonstrated significant antibacterial and antifungal properties, making them a fertile ground for the development of new antimicrobial agents.[2][13][14][15]
Mechanism of Action: Disruption of Essential Bacterial Processes
The antimicrobial action of pyrazole derivatives often stems from their ability to inhibit essential microbial enzymes that are absent in humans, providing a window of therapeutic selectivity. One key target is DNA gyrase , a bacterial topoisomerase that manages DNA supercoiling during replication.[16] Inhibition of this enzyme leads to breaks in the bacterial chromosome and ultimately cell death. Some pyrazole derivatives have shown potent inhibition of S. aureus DNA gyrase.[16]
Caption: Inhibition of bacterial DNA gyrase.
Structure-Activity Relationship (SAR) Insights
For antimicrobial activity, the structure can be fine-tuned to enhance potency:
-
Hybridization: Combining the pyrazole core with other heterocyclic rings, such as thiazole or thiazolidinone, can significantly boost antibacterial activity.[14][16] Pyrazole-thiazole hybrids have shown potent activity against Methicillin-resistant Staphylococcus aureus (MRSA).[16]
-
Substituents: The presence of specific substituents, like a carbazone or thiazolidine moiety, has been shown to result in compounds that are highly active against both Gram-positive and Gram-negative bacteria.[2]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.
Principle: A standardized inoculum of bacteria is challenged with serial dilutions of the test compound in a liquid growth medium. Growth is assessed by visual inspection for turbidity or by using a metabolic indicator.
Step-by-Step Methodology:
-
Compound Preparation: Dissolve the pyrazole derivative in a suitable solvent (e.g., DMSO) and prepare a stock solution. Create two-fold serial dilutions in a 96-well microtiter plate using sterile cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.
-
Inoculum Preparation: Culture the test bacterium (e.g., S. aureus, E. coli) overnight. Dilute the culture to match a 0.5 McFarland turbidity standard. Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: After incubation, examine the plate for visible bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.
-
(Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), subculture 10 µL from each clear well onto an agar plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.[16]
Data Presentation: Antimicrobial Potency
MIC values provide a clear quantitative measure of a compound's potency.
| Compound ID | S. aureus MIC (µg/mL)[16] | E. coli MIC (µg/mL)[16] | C. albicans MIC (µg/mL)[17] |
| Derivative 10 | 1.9 | >100 | 3.9 |
| Derivative 17 | 4.0 | 12.5 | 7.8 |
| Ciprofloxacin | 0.5 | 0.25 | N/A |
| Fluconazole | N/A | N/A | 1.0 |
Anti-Inflammatory Activity: Modulating the Immune Response
Inflammation is a vital biological response, but its chronic dysregulation contributes to numerous diseases, including arthritis and inflammatory bowel disease. Pyrazole derivatives are well-known for their anti-inflammatory properties, with the most famous example being Celecoxib, a selective COX-2 inhibitor.[3][18]
Mechanism of Action: COX-2 Inhibition
The primary mechanism for the anti-inflammatory action of many pyrazole derivatives is the selective inhibition of cyclooxygenase-2 (COX-2).[18][19] COX enzymes mediate the production of prostaglandins, which are key inflammatory mediators. While COX-1 is constitutively expressed and has housekeeping functions (e.g., protecting the gastric mucosa), COX-2 is induced at sites of inflammation. Selective inhibition of COX-2 reduces inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[18]
Caption: Selective inhibition of COX-2 by a pyrazole derivative.
Experimental Protocol: LPS-Induced TNF-α Release in THP-1 Cells
A reliable in vitro model for screening anti-inflammatory compounds involves using the human monocytic cell line (THP-1) and stimulating them with lipopolysaccharide (LPS) to induce an inflammatory response.[20]
Principle: LPS, a component of Gram-negative bacteria, activates monocytes/macrophages to release pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α). An effective anti-inflammatory agent will inhibit this release.
Step-by-Step Methodology:
-
Cell Culture: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS.
-
Differentiation (Optional but Recommended): For a more macrophage-like phenotype, differentiate THP-1 cells by treating them with Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours, followed by a rest period in fresh medium.
-
Pre-treatment: Seed the cells in a 24-well plate. Pre-incubate the cells with various concentrations of the pyrazole carboxylic acid derivatives for 1-2 hours.
-
Stimulation: Add LPS to the wells at a final concentration of 100 ng/mL to 1 µg/mL to stimulate inflammation.[20] Include an unstimulated control (cells + vehicle) and a stimulated control (cells + vehicle + LPS).
-
Incubation: Incubate the plate for 4-24 hours at 37°C. A 4-hour incubation is often sufficient for maximal TNF-α secretion.[20]
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Quantification: Measure the concentration of TNF-α in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Analysis: Calculate the percentage inhibition of TNF-α release for each compound concentration compared to the LPS-stimulated control.
Antiviral Activity: Inhibiting Viral Replication
The pyrazole scaffold has also demonstrated significant promise in the development of antiviral agents. Notably, pyrazole-3-carboxylic acid derivatives have been identified as potent inhibitors of the Dengue Virus (DENV) protease.[21][22]
Mechanism of Action: DENV Protease Inhibition
The Dengue virus relies on its NS2B-NS3 protease to cleave the viral polyprotein into functional individual proteins, a step that is absolutely essential for viral replication. Pyrazole-3-carboxylic acid derivatives act as competitive inhibitors, binding to the active site of the NS2B-NS3 protease and blocking its function. This prevents the maturation of viral proteins and halts the replication cycle.[21]
Experimental Protocol: DENV Protease Activity Assay
The inhibitory effect of compounds on the DENV protease can be assessed using a biochemical assay, often based on Förster Resonance Energy Transfer (FRET).
Principle: A synthetic peptide substrate is designed to contain a fluorophore and a quencher on opposite ends. In its intact state, the quencher suppresses the fluorophore's signal. When the DENV protease cleaves the peptide, the fluorophore and quencher are separated, resulting in an increase in fluorescence that can be measured over time.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, recombinant DENV NS2B-NS3 protease, and the FRET peptide substrate.
-
Compound Plating: In a 96-well black plate, add serial dilutions of the pyrazole carboxylic acid derivatives.
-
Enzyme Addition: Add the DENV protease solution to each well and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the FRET substrate to all wells.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader. Measure the increase in fluorescence intensity (e.g., Ex/Em = 340/490 nm) every minute for 30-60 minutes.
-
Data Analysis: Calculate the initial reaction velocity (V₀) for each concentration. Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.
Data Presentation: Antiviral and Cytotoxicity Profile
It is crucial to assess both efficacy (EC₅₀) and cytotoxicity (CC₅₀) to determine a compound's therapeutic window.
| Compound ID | DENV Protease IC₅₀ (µM) | Antiviral EC₅₀ (µM)[21] | Cytotoxicity CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| Derivative 8 | 6.5 | 15.2 | >50 | >3.3 |
| Derivative 17 | 25 | 9.7 | >50 | >5.1 |
| Compound 50 | 7.9 | 4.1 | >50 | >12.2 |
Conclusion and Future Perspectives
Pyrazole carboxylic acid and its derivatives represent a remarkably successful and enduring scaffold in medicinal chemistry. Their proven efficacy across a wide range of therapeutic areas—from oncology to infectious diseases and inflammation—is a testament to their versatile and tunable structure.[1][23][24] The ability to rationally modify the core structure to enhance potency and selectivity for specific biological targets continues to drive innovation. Future research will likely focus on developing multi-target agents (e.g., dual COX-2/5-LOX inhibitors), exploring novel mechanisms of action, and employing advanced drug delivery systems to improve the pharmacokinetic profiles of these potent molecules. The integration of computational docking studies with high-throughput screening will further accelerate the discovery of next-generation therapeutics built upon this privileged framework.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 14. mdpi.com [mdpi.com]
- 15. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ijpsjournal.com [ijpsjournal.com]
- 19. mdpi.com [mdpi.com]
- 20. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]
- 24. researchgate.net [researchgate.net]
Literature review on 4-(1-methyl-1H-pyrazol-4-yl)benzoic acid
An In-Depth Technical Guide to 4-(1-methyl-1H-pyrazol-4-yl)benzoic acid: A Privileged Scaffold in Modern Drug Discovery
Executive Summary
This compound is a heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. Its molecular architecture, which combines the biologically active pyrazole nucleus with a versatile benzoic acid moiety, positions it as a valuable scaffold for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, a detailed synthetic protocol with mechanistic insights, and a survey of its critical applications in medicinal chemistry, particularly in the development of next-generation antibacterial agents and enzyme inhibitors. The content herein is curated for researchers, chemists, and drug development professionals, offering field-proven insights to accelerate discovery programs.
Introduction: The Pyrazole as a Privileged Structure
In the landscape of medicinal chemistry, the pyrazole nucleus is recognized as a "privileged scaffold".[1] This designation is reserved for molecular frameworks that can bind to multiple, unrelated biological targets, thereby serving as a foundation for developing a wide array of therapeutic agents. The five-membered diazole ring offers a unique combination of features: it is metabolically stable, capable of participating in hydrogen bonding as both a donor and acceptor, and its substitution pattern can be readily modified to fine-tune steric and electronic properties.
The subject of this guide, this compound, is an exemplar of this principle. It integrates the pyrazole core with a benzoic acid group, a classic pharmacophore and synthetic handle. The N-methylation of the pyrazole ring prevents tautomerization and locks the scaffold's geometry, which can be crucial for achieving specific receptor-ligand interactions. This compound serves not as an end-drug itself, but as a high-value intermediate for constructing more complex and potent molecules.[2]
Physicochemical and Structural Properties
The fundamental properties of this compound are summarized below. These data are essential for planning synthetic transformations, designing analytical methods, and understanding the compound's general behavior in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₂O₂ | [2][3] |
| Molecular Weight | 202.21 g/mol | [2] |
| IUPAC Name | This compound | [3] |
| Monoisotopic Mass | 202.07423 Da | [3] |
| SMILES | CN1C=C(C=N1)C2=CC=C(C=C2)C(=O)O | [3] |
| InChIKey | JNLQMZREPWAVIE-UHFFFAOYSA-N | [3] |
| Predicted XlogP | 1.4 | [3] |
| Appearance | White to off-white solid (typical) | N/A |
Synthesis and Characterization: A Validated Workflow
The synthesis of this compound is most efficiently achieved via a palladium-catalyzed cross-coupling reaction, a cornerstone of modern organic synthesis due to its reliability and functional group tolerance. The following protocol describes a representative and self-validating workflow.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol outlines the coupling of a commercially available boronic ester with a halogenated benzoic acid derivative. The choice of the Suzuki-Miyaura reaction is deliberate; it offers high yields, mild reaction conditions, and straightforward purification.
Step 1: Reaction Setup
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 4-bromobenzoate (1.0 eq), 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.1 eq), and potassium carbonate (K₂CO₃, 3.0 eq).
-
Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times. This step is critical to prevent the oxidation and deactivation of the palladium catalyst.
-
Add a solvent mixture of dioxane and water (4:1 v/v). The aqueous phase is essential for dissolving the inorganic base and facilitating the catalytic cycle.
-
Spage the resulting slurry with Argon for 15 minutes to remove any residual oxygen.
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq) to the flask. The dppf ligand provides the necessary stability and reactivity for the palladium center.
Step 2: Reaction Execution
-
Heat the reaction mixture to 85-90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (methyl 4-bromobenzoate) is consumed (typically 4-6 hours).
Step 3: Work-up and Ester Hydrolysis
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester intermediate.
-
Dissolve the crude ester in a mixture of tetrahydrofuran (THF) and methanol (3:1 v/v).
-
Add an aqueous solution of lithium hydroxide (LiOH, 2.0 M, 5.0 eq) and stir the mixture at room temperature for 12-16 hours.
-
Remove the organic solvents under reduced pressure. Dilute the aqueous residue with water and wash with diethyl ether to remove non-polar impurities.
-
Acidify the aqueous layer to pH 3-4 with 1 M hydrochloric acid (HCl). The desired product, this compound, will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product.
Workflow Visualization
The following diagram illustrates the synthetic pathway from starting materials to the final product.
Caption: Synthetic workflow for this compound.
Structural Characterization
Confirmation of the final product's identity and purity is achieved through standard spectroscopic techniques.
-
¹H NMR: Expected signals include singlets for the N-methyl protons (~3.9 ppm) and the two pyrazole protons (~7.8-8.2 ppm), along with two doublets in the aromatic region corresponding to the para-substituted benzene ring (~7.6 and 8.1 ppm). A broad singlet for the carboxylic acid proton will appear far downfield (>12 ppm).
-
¹³C NMR: Will show characteristic peaks for the N-methyl carbon, the pyrazole ring carbons, the benzene ring carbons, and the carbonyl carbon of the carboxylic acid.
-
Mass Spectrometry (ESI): Will show a prominent ion corresponding to the molecular weight of the compound ([M+H]⁺ at m/z 203.08 or [M-H]⁻ at m/z 201.07).[3]
Key Applications in Medicinal Chemistry
The true value of this compound lies in its utility as a scaffold for creating potent and selective drug candidates.
Foundation for Novel Antibacterial Agents
The rise of multidrug-resistant bacteria is a pressing global health crisis. Derivatives of pyrazole-benzoic acid have emerged as a promising class of antibacterial agents, particularly against Gram-positive pathogens.[4][5] The core scaffold is often elaborated via amide coupling of the benzoic acid with various amines, leading to molecules with potent activity.
Research has shown that related structures are effective against clinically important strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[2][4] The mechanism of action for some of these derivatives is believed to involve the disruption of the bacterial cell membrane or inhibition of fatty acid biosynthesis.[4][5]
Table of Antibacterial Activity for Related Scaffolds
| Compound Derivative Class | Target Pathogen | MIC Range (µg/mL) | Reference |
| Anilinomethyl-pyrazole-benzoic acids | S. aureus (MRSA) | 0.78 - 6.25 | [5][6][7] |
| Anilinomethyl-pyrazole-benzoic acids | E. faecalis (VRE) | 3.12 - 12.5 | [5] |
| Phenyl-pyrazole-hydrazones | A. baumannii | as low as 4 | [8] |
| Fluorophenyl-pyrazole-formyl-benzoic acids | Drug-Resistant Bacteria | 6.25 - 25 | [9][10] |
Scaffold for Enzyme and Kinase Inhibitors
The pyrazole ring is a well-established pharmacophore in the design of enzyme inhibitors. Its derivatives have been successfully developed as inhibitors of cyclooxygenase-2 (COX-2) for the treatment of inflammation.[11] The specific 4-pyrazolyl-benzoic acid motif is present in numerous patented compounds designed as inhibitors for a range of targets.
More recently, pyrazole derivatives have been investigated as inhibitors of Interleukin-1 receptor-associated kinase (IRAK), a key signaling node in inflammatory pathways.[12] The this compound scaffold provides a rigid and well-defined vector for orienting functional groups to interact with the ATP-binding pocket of such kinases.
Safety and Handling
As a laboratory chemical, this compound requires careful handling to ensure user safety.
-
Hazard Identification: The compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[2][13][14]
-
Precautionary Measures:
-
Always handle in a well-ventilated area or a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[14]
-
Avoid inhalation of dust and direct contact with skin and eyes.[13][14]
-
Wash hands thoroughly after handling.
-
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2][13]
Conclusion and Future Outlook
This compound is a quintessential example of a modern medicinal chemistry building block. Its robust synthesis, combined with the proven biological relevance of the pyrazole-benzoic acid scaffold, ensures its continued importance in drug discovery. Future research will likely focus on expanding the diversity of libraries based on this core, exploring new therapeutic areas, and leveraging its structure to design highly selective inhibitors for challenging biological targets. Its role as a foundational element in the fight against antimicrobial resistance, in particular, highlights its significant potential to contribute to human health.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound|CAS 199678-06-3 [benchchem.com]
- 3. PubChemLite - this compound (C11H10N2O2) [pubchemlite.lcsb.uni.lu]
- 4. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents | NSF Public Access Repository [par.nsf.gov]
- 7. Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumannii agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. USRE44048E1 - 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-YL]benzenesulfonamide for the treatment of inflammation or an inflammation-associated disorder - Google Patents [patents.google.com]
- 12. Rigel Pharmaceuticals Inc Patent: Pyrazole Compound for Inhibiting IRAK Protein [pharmaceutical-technology.com]
- 13. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 14. aksci.com [aksci.com]
A Technical Guide to the Synthesis and Structural Elucidation of 4-(1-methyl-1H-pyrazol-4-yl)benzoic acid: A Molecule of Pharmaceutical Interest
This in-depth technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, and a predictive analysis of the crystal structure of 4-(1-methyl-1H-pyrazol-4-yl)benzoic acid. While a definitive crystal structure for this specific molecule is not publicly available at the time of this writing, this guide offers a robust framework for its preparation and crystallographic analysis, drawing upon data from closely related compounds and established methodologies. The significance of the pyrazole-benzoic acid scaffold in medicinal chemistry is also explored, highlighting its potential in the development of novel therapeutics.
Introduction: The Prominence of the Pyrazole Scaffold in Drug Discovery
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, featuring in a wide array of approved drugs and clinical candidates.[1] Pyrazole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[2][3] The inclusion of a benzoic acid moiety provides a versatile handle for modulating physicochemical properties and for forming key interactions with biological targets. The specific compound, this compound, combines these features, making it a molecule of significant interest for further investigation in drug design and development.
Synthetic Pathway: A Proposed Route to this compound
Based on established synthetic methodologies for similar pyrazole-containing benzoic acids, a reliable synthetic route can be proposed. A common and effective method involves the hydrolysis of a corresponding nitrile precursor.[4]
Proposed Synthetic Workflow
References
- 1. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. METHYL 4-(1H-PYRAZOL-3-YL) BENZOATE synthesis - chemicalbook [chemicalbook.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. 4-(1H-PYRAZOL-1-YL)BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
The Emergence of a Privileged Scaffold: A Technical Guide to 4-(1-methyl-1H-pyrazol-4-yl)benzoic acid
Introduction: The Strategic Importance of the Pyrazole Moiety in Modern Drug Discovery
In the landscape of medicinal chemistry, the pyrazole nucleus has risen to prominence as a "privileged scaffold"—a molecular framework that is recurrently found in potent, biologically active compounds.[1][2] Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions have made it a cornerstone in the design of novel therapeutics.[2] Within this important class of heterocycles, 4-(1-methyl-1H-pyrazol-4-yl)benzoic acid has emerged as a particularly valuable building block. This guide provides an in-depth technical overview of its discovery, synthesis, and critical role in the development of next-generation pharmaceuticals, with a focus on its application in antibacterial research.
A Retrosynthetic Look at its Origins: An Inferred History of Discovery
While a singular, seminal publication marking the "discovery" of this compound is not readily apparent in the historical literature, its conception can be understood as a logical progression in the field of synthetic and medicinal chemistry. The development of robust cross-coupling reactions, most notably the Suzuki-Miyaura coupling, revolutionized the way chemists could forge carbon-carbon bonds between aromatic systems.[3] It is highly probable that the first synthesis of this compound was achieved through such a palladium-catalyzed cross-coupling, a testament to the enabling power of this chemical transformation.
The motivation for its synthesis is clear from a medicinal chemistry perspective. The combination of a methyl-pyrazole group and a benzoic acid moiety creates a molecule with distinct regions for interaction with biological targets. The pyrazole ring can act as a versatile hydrogen bond donor and acceptor, while the benzoic acid provides a key site for salt bridge formation or further derivatization into esters and amides. This inherent "drug-like" character made it an attractive and logical target for synthesis.
Core Synthesis and Mechanistic Considerations
The most prevalent and efficient method for the synthesis of this compound and its derivatives is the Suzuki-Miyaura cross-coupling reaction.[4][5] This palladium-catalyzed reaction provides a reliable and versatile route to connect the pyrazole and benzoic acid fragments.
Primary Synthetic Route: Suzuki-Miyaura Cross-Coupling
The general strategy involves the coupling of a pyrazole-boronic acid (or its pinacol ester) with a halogenated benzoic acid derivative. The following is a representative, field-proven protocol.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Bromo-1-methyl-1H-pyrazole
-
4-(Methoxycarbonyl)phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-1-methyl-1H-pyrazole (1.0 eq), 4-(methoxycarbonyl)phenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).
-
Solvent and Base Addition: Add a 4:1 mixture of 1,4-dioxane and water, followed by potassium carbonate (2.5 eq).
-
Reaction Execution: Heat the reaction mixture to 90 °C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature and dilute with water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification of Ester Intermediate: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain methyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate.
-
Hydrolysis to the Carboxylic Acid: Dissolve the purified methyl ester in a mixture of methanol and a 2M aqueous solution of sodium hydroxide. Stir the mixture at room temperature for 4-6 hours.
-
Acidification and Isolation: Remove the methanol under reduced pressure. Acidify the aqueous residue with 2M hydrochloric acid until a precipitate forms (pH ~4-5). Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound as a solid.
Causality in Experimental Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxidation, which can lead to catalyst deactivation. An inert atmosphere is crucial for maintaining catalytic activity.
-
Ligand Selection: Triphenylphosphine is a common and effective ligand for Suzuki couplings, stabilizing the palladium center and facilitating the catalytic cycle.
-
Base: Potassium carbonate is a moderately strong base that is essential for the transmetalation step of the Suzuki-Miyaura reaction.
-
Solvent System: The dioxane/water mixture is a common choice for Suzuki couplings as it effectively dissolves both the organic substrates and the inorganic base.
Visualizing the Workflow:
Caption: Synthetic workflow for this compound via Suzuki-Miyaura coupling.
The Role of this compound in Drug Development
This versatile building block has found significant application in the development of novel therapeutic agents, particularly in the realm of antibacterial drug discovery.[2][6] The pyrazole-benzoic acid scaffold allows for systematic structural modifications to optimize potency, selectivity, and pharmacokinetic properties.
Case Study: A Scaffold for Potent Antibacterial Agents
Numerous studies have demonstrated that derivatives of this compound exhibit potent activity against drug-resistant bacteria.[6][7] For instance, the synthesis of various hydrazone derivatives from the corresponding 4-formyl-pyrazole-benzoic acid precursors has yielded compounds with minimum inhibitory concentrations (MICs) in the sub-micromolar range against methicillin-resistant Staphylococcus aureus (MRSA) and other challenging pathogens.[6][7]
Data Summary: Antibacterial Activity of Pyrazole-Benzoic Acid Derivatives
| Compound Class | Target Pathogen | Reported MIC Range (µg/mL) | Reference |
| Pyrazole-derived hydrazones | S. aureus (including MRSA) | 0.39 - 6.25 | [6][7] |
| Anilinomethyl-pyrazole-benzoic acids | S. aureus, E. faecalis | 0.5 - >64 | [2] |
| Fluorophenyl-substituted pyrazoles | Gram-positive bacteria | 0.78 - 3.125 | [6] |
Logical Pathway for Drug Candidate Development:
Caption: Logical progression from the core scaffold to a potential drug candidate.
Characterization and Quality Control
Rigorous characterization is essential to confirm the identity and purity of this compound. The following provides an example of expected characterization data.
Expected Analytical Data:
-
¹H NMR (400 MHz, DMSO-d₆): δ 12.8 (s, 1H, COOH), 8.3 (s, 1H, pyrazole-H), 8.0 (s, 1H, pyrazole-H), 7.9 (d, J = 8.0 Hz, 2H, Ar-H), 7.7 (d, J = 8.0 Hz, 2H, Ar-H), 3.9 (s, 3H, N-CH₃).
-
¹³C NMR (100 MHz, DMSO-d₆): δ 167.5, 142.0, 139.0, 131.0, 130.0, 128.0, 125.0, 118.0, 39.0.
-
Mass Spectrometry (ESI-MS): m/z calculated for C₁₁H₁₀N₂O₂ [M+H]⁺: 203.08; found: 203.1.
Conclusion and Future Outlook
This compound stands as a prime example of a rationally designed molecular building block that has found significant utility in contemporary drug discovery. Its straightforward and scalable synthesis, primarily via Suzuki-Miyaura cross-coupling, combined with its favorable physicochemical properties, has cemented its role as a privileged scaffold. The continued exploration of derivatives based on this core structure holds considerable promise for the development of new therapeutics, particularly in the urgent fight against antimicrobial resistance. As our understanding of disease biology deepens, it is certain that this versatile scaffold will be adapted to meet new therapeutic challenges.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the In Silico Modeling of 4-(1-methyl-1H-pyrazol-4-yl)benzoic Acid Interactions with Protein Kinases
This guide provides a comprehensive, technically detailed walkthrough for modeling the interactions of the novel small molecule, 4-(1-methyl-1H-pyrazol-4-yl)benzoic acid, with a relevant biological target. Drawing from established principles of computational drug discovery, this document is intended for researchers, scientists, and drug development professionals seeking to apply in silico techniques to characterize and predict molecular interactions.
Introduction: The Therapeutic Potential of Pyrazole-Benzoic Acid Scaffolds
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities. When coupled with a benzoic acid moiety, as in this compound, the resulting molecule possesses chemical features ripe for exploration in drug discovery. This scaffold has been identified as a key structural motif in the development of novel anti-infective agents and, notably, as potent inhibitors of protein kinases.[1][2][3][4][5]
Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways.[1] Their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders, making them a major class of therapeutic targets.[1][6] Pyrazole-based compounds have been successfully developed as inhibitors of several kinases, including p38 MAP kinase, Aurora kinase, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2][3][7]
This guide will use p38 Mitogen-Activated Protein (MAP) Kinase as a representative target to illustrate a complete in silico modeling workflow for this compound. p38 MAP kinase is a key enzyme in the inflammatory response, and its inhibition is a validated strategy for treating inflammatory diseases.[1][6] We will outline a logical, multi-step computational approach, from initial system setup to advanced simulation and analysis, providing both the "how" and the "why" behind each methodological choice.
The In Silico Modeling Workflow: A Strategic Overview
Our approach is a sequential and iterative process designed to build a comprehensive understanding of the ligand-protein interaction, from a static binding pose to a dynamic, solvated system.
References
- 1. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 3. Design, synthesis, in silico and antiproliferative evaluation of novel pyrazole derivatives as VEGFR‐2 inhibitors | Semantic Scholar [semanticscholar.org]
- 4. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound|CAS 199678-06-3 [benchchem.com]
- 6. Pyrazole derivatives ameliorate synovial inflammation in collagen-induced arthritis mice model via targeting p38 MAPK and COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rcsb.org [rcsb.org]
Methodological & Application
How to use 4-(1-methyl-1H-pyrazol-4-yl)benzoic acid in in-vitro assays
An Application Guide for the In-Vitro Use of 4-(1-methyl-1H-pyrazol-4-yl)benzoic acid
Authored by: A Senior Application Scientist
Introduction: A Versatile Scaffold for Modern Drug Discovery
This compound is a heterocyclic compound that represents a significant scaffold in medicinal chemistry. Its structure, featuring a pyrazole ring linked to a benzoic acid moiety, provides a versatile framework for developing targeted therapeutic agents. The pyrazole nucleus is a cornerstone in many approved drugs, recognized for its diverse biological activities.[1] This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals to effectively utilize this compound in key in-vitro assays.
The applications detailed herein focus on two primary areas where pyrazole-benzoic acid derivatives have shown considerable promise: as kinase inhibitors, particularly targeting oncogenic pathways, and as novel antibacterial agents effective against drug-resistant pathogens.[2][3][4] The protocols are designed to be self-validating, with explanations of the scientific principles and causality behind experimental choices to ensure robust and reproducible results.
Part 1: Compound Properties, Preparation, and Handling
A thorough understanding of the physicochemical properties of a compound is paramount for successful in-vitro experimentation. It ensures accurate concentration calculations, prevents solubility issues, and maintains compound integrity.
Physicochemical Data
The fundamental properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₂O₂ | [5] |
| Molecular Weight | 202.21 g/mol | [5] |
| Appearance | Crystalline solid | [6] |
| Storage | Room temperature, dry, sealed | [5] |
| MDL Number | MFCD11932712 | [5] |
Preparation of Stock Solutions
Due to the benzoic acid moiety, the compound's solubility in aqueous buffers at neutral pH is expected to be low.[6][7] Therefore, a high-quality, anhydrous polar aprotic solvent is required to create a concentrated primary stock solution.
Recommended Solvent: Dimethyl sulfoxide (DMSO)
Protocol for 10 mM Stock Solution:
-
Calculation: To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight (g/mol) * 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L * 0.001 L * 202.21 g/mol * 1000 mg/g = 2.02 mg
-
-
Weighing: Accurately weigh 2.02 mg of this compound using a calibrated analytical balance.
-
Dissolution: Add the weighed compound to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO.
-
Solubilization: Vortex the solution thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Causality Insight: Using DMSO as the primary solvent ensures complete solubilization for accurate dosing in assays. Aliquoting is critical because water absorption by DMSO during repeated freeze-thaw cycles can cause compound precipitation and degradation.
Part 2: Application I - Kinase Inhibitor Profiling
Kinase dysregulation is a hallmark of many cancers, making kinase inhibitors a major class of oncology drugs.[8] The pyrazole scaffold is present in several known kinase inhibitors. This section details protocols to evaluate the compound's potential as an inhibitor of Anaplastic Lymphoma Kinase (ALK), a key oncogenic driver in Non-Small Cell Lung Cancer (NSCLC).[8][9]
ALK Signaling Pathway Overview
In certain cancers, a chromosomal rearrangement leads to the fusion of the ALK gene with another gene, such as EML4. This results in a constitutively active ALK fusion protein that drives downstream signaling pathways (e.g., RAS-MAPK, PI3K-AKT), promoting uncontrolled cell proliferation and survival.[9] Small molecule inhibitors that target the ATP-binding site of the ALK kinase domain can block these signals.
Caption: Simplified ALK signaling pathway and the point of inhibition.
Protocol: LanthaScreen™ Eu Kinase Binding Assay (Biochemical)
This assay directly measures the binding affinity of an inhibitor to the kinase of interest. It is a competitive binding assay based on Fluorescence Resonance Energy Transfer (FRET).[10][11]
Principle: A europium (Eu)-labeled anti-tag antibody binds to the ALK kinase. An Alexa Fluor® 647-labeled, ATP-competitive "tracer" binds to the ALK active site. When both are bound, the Eu donor and Alexa Fluor® acceptor are in close proximity, resulting in a high FRET signal. A test compound that binds to the ATP site will displace the tracer, leading to a loss of FRET.[10][12]
Materials:
-
Recombinant ALK kinase (with an appropriate tag, e.g., GST or His)
-
LanthaScreen™ Eu-anti-Tag Antibody (e.g., anti-GST)
-
Kinase Tracer (appropriate for ALK)
-
LanthaScreen™ Kinase Buffer A
-
Test Compound: 10 mM stock of this compound in DMSO
-
384-well, low-volume, non-binding plates
-
HTRF-compatible microplate reader[13]
Caption: Workflow for the LanthaScreen™ Kinase Binding Assay.
Step-by-Step Protocol:
-
Compound Dilution: a. Perform a serial dilution of the 10 mM stock solution in DMSO to create a 10-point, 100X concentration series (e.g., starting at 1 mM). b. Prepare 3X intermediate dilutions of the compound by diluting the 100X series in 1X Kinase Buffer A. The final DMSO concentration in the assay should be ≤1%.[14]
-
Reagent Preparation (3X Solutions): a. Kinase/Antibody Mix: Prepare a solution containing ALK kinase and Eu-anti-Tag antibody at 3X the final desired concentrations (e.g., 15 nM kinase, 6 nM antibody) in 1X Kinase Buffer A.[14] Note: Centrifuge the antibody stock at ~10,000 x g for 10 min before use to remove aggregates.[14] b. Tracer Solution: Prepare a solution of the kinase tracer at 3X the final desired concentration (typically near its Kd for the kinase, e.g., 30 nM) in 1X Kinase Buffer A.[14]
-
Assay Assembly (15 µL final volume): a. Add 5 µL of the 3X serially diluted compound to triplicate wells of the 384-well plate. b. Add 5 µL of the 3X Kinase/Antibody mixture to all wells.[10][11] c. Add 5 µL of the 3X Tracer solution to all wells.[10][11]
-
Incubation: a. Mix the plate gently (e.g., on a plate shaker for 30 seconds). b. Cover the plate to protect it from light and evaporation. c. Incubate at room temperature for 60 minutes.[15]
-
Data Acquisition: a. Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).[13]
-
Data Analysis: a. Calculate the emission ratio (665 nm / 620 nm). b. Plot the emission ratio against the log of the inhibitor concentration. c. Fit the data to a four-parameter logistic model to determine the IC₅₀ value.
Protocol: Cellular Thermal Shift Assay (CETSA®) (Target Engagement)
CETSA® is a powerful method to verify that a compound binds to its intended target within the complex environment of an intact cell.[16][17]
Principle: The binding of a ligand (the inhibitor) to its target protein generally increases the protein's thermal stability. When cells are heated, proteins unfold and aggregate. A ligand-bound protein will be more resistant to this heat-induced aggregation and will remain in the soluble fraction at higher temperatures compared to the unbound protein.[18][19] This difference can be quantified.
Materials:
-
ALK-positive NSCLC cell line (e.g., H3122)
-
Cell culture medium and supplements
-
Test Compound: this compound
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
PCR tubes and a thermal cycler
-
Lysis buffer (e.g., RIPA buffer)
-
Equipment for Western blotting (SDS-PAGE gels, transfer system, antibodies against ALK and a loading control like GAPDH)
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Step-by-Step Protocol:
-
Cell Culture and Treatment: a. Culture H3122 cells to ~80% confluency. b. Treat the cells with the test compound at a desired concentration (e.g., 1 µM) or with vehicle (DMSO) for 1-2 hours in culture medium.
-
Cell Harvesting: a. Wash the cells with PBS, then detach and collect them. b. Centrifuge the cells and resuspend the pellet in PBS supplemented with protease/phosphatase inhibitors to a final concentration of ~10-20 x 10⁶ cells/mL.
-
Heating Step: a. Aliquot 50 µL of the cell suspension into separate PCR tubes for each temperature point. b. Place the tubes in a thermal cycler and heat them for 3 minutes across a temperature gradient (e.g., 40, 44, 48, 52, 56, 60, 64°C). Include an unheated control (room temperature).[17] c. Immediately cool the tubes on ice for 3 minutes.
-
Cell Lysis and Fractionation: a. Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.[18] b. Clarify the lysates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated proteins.[18]
-
Detection: a. Carefully collect the supernatant (soluble fraction). b. Determine the protein concentration of each sample. c. Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using a primary antibody specific for ALK. Also probe for a loading control (e.g., GAPDH).
-
Data Analysis: a. Quantify the band intensities for ALK at each temperature for both the vehicle- and compound-treated samples. b. Plot the percentage of soluble ALK remaining (relative to the unheated control) against the temperature. c. A rightward shift in the melting curve for the compound-treated sample compared to the vehicle control indicates target engagement and thermal stabilization.[17]
Part 3: Application II - Antibacterial Activity Screening
Numerous studies have highlighted pyrazole-benzoic acid derivatives as potent antibacterial agents, including against challenging multidrug-resistant strains like MRSA.[1][20][21] The foundational assay to determine antibacterial efficacy is the measurement of the Minimum Inhibitory Concentration (MIC).
Protocol: Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Principle: A standardized inoculum of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. After incubation, bacterial growth is assessed, and the MIC is identified as the lowest compound concentration where no growth is observed.[20]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, MRSA strain)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well, flat-bottom microtiter plates
-
Test Compound: 10 mM stock in DMSO
-
Positive control antibiotic (e.g., Vancomycin)
-
Spectrophotometer or microplate reader (optional, for OD measurement)
-
Resazurin (optional, for viability staining)
Step-by-Step Protocol:
-
Inoculum Preparation: a. From a fresh agar plate, inoculate a few colonies of the test bacterium into CAMHB. b. Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). c. Dilute this suspension in fresh CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay plate.
-
Compound Dilution in Plate: a. Add 100 µL of CAMHB to all wells of a 96-well plate. b. Create a 2X working stock of the test compound at the highest desired concentration (e.g., 128 µg/mL) in CAMHB. c. Add 100 µL of this 2X starting concentration to the wells in column 1. d. Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to 3, and so on, up to column 10. Discard 100 µL from column 10. e. Column 11 serves as the growth control (no compound). Column 12 serves as the sterility control (no bacteria).
-
Inoculation: a. The plate now contains 100 µL per well of serially diluted compound. b. Add 100 µL of the standardized bacterial inoculum to wells in columns 1 through 11. Do not add bacteria to column 12. c. The final volume in each well is 200 µL, and the compound concentrations are now at 1X.
-
Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: a. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). b. Growth can be assessed visually by observing turbidity or by measuring the optical density (OD) at 600 nm. c. Alternatively, a viability dye like resazurin can be added. A color change from blue to pink indicates viable, respiring cells. The MIC is the lowest concentration where the blue color is retained.
References
- 1. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new ALK inhibitor overcomes resistance to first‐ and second‐generation inhibitors in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound|CAS 199678-06-3 [benchchem.com]
- 6. Benzoic acid - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. ALK-rearrangements and testing methods in non-small cell lung cancer: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. benchchem.com [benchchem.com]
- 17. scispace.com [scispace.com]
- 18. bio-protocol.org [bio-protocol.org]
- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. pubs.acs.org [pubs.acs.org]
Protocol for the Preparation of 4-(1-methyl-1H-pyrazol-4-yl)benzoic Acid Solutions for In Vitro Cell-Based Assays
Introduction: The Rationale Behind a Meticulous Dissolution Protocol
4-(1-methyl-1H-pyrazol-4-yl)benzoic acid is a heterocyclic compound featuring a pyrazole and a benzoic acid moiety, a scaffold of significant interest in medicinal chemistry and drug discovery.[1] The successful evaluation of its biological activity in cell-based assays is fundamentally dependent on the accurate and reproducible preparation of its solutions. Improper dissolution can lead to concentration inaccuracies, compound precipitation, and ultimately, erroneous experimental outcomes.
This technical guide provides a detailed, field-proven protocol for the solubilization of this compound. As a Senior Application Scientist, this protocol is built upon the foundational principles of small molecule handling, incorporating insights into the physicochemical properties of pyrazole-carboxylic acid derivatives to ensure scientific integrity and experimental success. We will not only outline the steps but also explain the causality behind each experimental choice, creating a self-validating system for researchers, scientists, and drug development professionals.
Physicochemical Properties and Solvent Selection: A Deliberate Choice
Considering its likely limited aqueous solubility and the requirements for cell culture applications, anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO) is the recommended primary solvent. DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic molecules.[7] However, it is crucial to be mindful of its potential cytotoxicity at higher concentrations. Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) in the final culture medium without significant toxic effects, although this should be empirically determined for the specific cell line in use.[7]
Safety and Handling Precautions: Protecting Yourself and Your Experiment
Before handling the compound, it is imperative to review the Safety Data Sheet (SDS). This compound is classified as a substance that can cause skin and eye irritation, and may cause respiratory irritation.[8][9][10][11]
Mandatory Personal Protective Equipment (PPE) includes:
-
Safety goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
A laboratory coat
All handling of the powdered compound and concentrated stock solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or fumes.[8]
Experimental Workflow for Solution Preparation
The following diagram illustrates the overall workflow for preparing this compound solutions for cell culture experiments.
Caption: Workflow for preparing this compound solutions.
Detailed Protocol for Preparing a 10 mM Stock Solution
This protocol details the preparation of a 10 mM stock solution in DMSO. The molecular weight of this compound is 202.21 g/mol .
Materials:
-
This compound powder
-
Anhydrous, cell culture-grade DMSO
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath sonicator
-
Sterile 0.22 µm syringe filters
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 202.21 g/mol x 1000 mg/g = 2.02 mg
-
-
Weighing the compound: In a chemical fume hood, carefully weigh out 2.02 mg of this compound and transfer it to a sterile amber vial. Using an amber vial is recommended to protect the compound from potential light degradation, a general good practice for organic molecules.
-
Dissolution: a. Add 1 mL of anhydrous, cell culture-grade DMSO to the vial containing the compound. b. Tightly cap the vial and vortex thoroughly for 1-2 minutes. c. If the compound does not fully dissolve, sonicate the vial in a water bath at room temperature for 10-15 minutes. Gentle warming to 37°C can also aid dissolution.[12] d. Visually inspect the solution against a light source to ensure there are no visible particulates. A clear, homogenous solution is indicative of complete dissolution.
-
Sterilization: a. To ensure sterility for cell culture use, filter the stock solution through a sterile 0.22 µm syringe filter into a new sterile amber vial. This step is crucial to prevent microbial contamination of your cell cultures.[7]
-
Aliquoting and Storage: a. Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile amber microcentrifuge tubes. b. This practice of creating single-use aliquots is critical to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[7] c. Clearly label all aliquots with the compound name, concentration, solvent, and date of preparation.
-
Storage: Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[7]
Preparation of Working Dilutions in Cell Culture Medium
Important Consideration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.1%, and not exceeding 0.5%, to minimize solvent-induced cytotoxicity.[7] A vehicle control (medium with the same final DMSO concentration) must be included in all experiments.
Procedure:
-
Thaw the stock solution: On the day of the experiment, thaw one aliquot of the 10 mM stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution directly into pre-warmed, complete cell culture medium to achieve the desired final concentrations. It is recommended to perform dilutions in a stepwise manner to prevent precipitation of the compound.[12]
-
Example for a 10 µM final concentration:
-
Prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of cell culture medium. This results in a 100 µM intermediate solution (a 1:100 dilution).
-
Add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium in your culture plate well to achieve a final concentration of 10 µM (a 1:10 dilution). The final DMSO concentration in this example would be 0.1%.
-
-
Data Summary Table
| Parameter | Recommendation | Rationale |
| Primary Solvent | Anhydrous, cell culture-grade DMSO | High dissolving power for pyrazole-carboxylic acids; miscible with culture medium. |
| Recommended Stock Concentration | 10 mM (or empirically determined maximum) | Allows for high dilution factor, minimizing final DMSO concentration. |
| Final DMSO Concentration in Medium | ≤ 0.5% (v/v), ideally ≤ 0.1% (v/v) | Minimizes solvent-induced cytotoxicity.[7] |
| Sterilization Method | 0.22 µm sterile filtration | Ensures sterility of the stock solution for cell culture applications.[7] |
| Storage of Stock Solution | -20°C (short-term) or -80°C (long-term) in single-use aliquots | Prevents degradation from repeated freeze-thaw cycles.[7] |
Self-Validating System: Quality Control and Best Practices
To ensure the trustworthiness of your experimental results, incorporate the following validation steps:
-
Solubility Confirmation: Before preparing a large batch of stock solution, it is advisable to perform a small-scale solubility test to confirm that this compound dissolves completely at the desired concentration in DMSO.
-
Visual Inspection: Always visually inspect the prepared working solutions for any signs of precipitation before adding them to your cells. If precipitation is observed, the solution should not be used.
-
Vehicle Control: As mentioned, always include a vehicle control group in your experiments. This group should be treated with the same final concentration of DMSO as the experimental groups to account for any effects of the solvent itself.
-
Concentration-Response Curve: When testing the biological activity of the compound, generating a full concentration-response curve is recommended over testing a single concentration. This provides a more comprehensive understanding of the compound's potency and efficacy.
Logical Relationship Diagram: From Compound to Cellular Effect
The following diagram illustrates the logical dependencies in the experimental process, highlighting how the accuracy of each step influences the final biological readout.
Caption: Logical flow from compound preparation to data interpretation.
By adhering to this detailed protocol and its underlying principles, researchers can confidently prepare solutions of this compound, ensuring the integrity and reproducibility of their cell-based assay results.
References
- 1. 199678-06-3|this compound|BLD Pharm [bldpharm.com]
- 2. lookchem.com [lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. captivatebio.com [captivatebio.com]
- 8. aksci.com [aksci.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. emulatebio.com [emulatebio.com]
Applications of 4-(1-methyl-1H-pyrazol-4-yl)benzoic Acid in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals
This guide provides an in-depth exploration of 4-(1-methyl-1H-pyrazol-4-yl)benzoic acid as a versatile scaffold in modern medicinal chemistry. We will delve into its significance, potential therapeutic applications, and provide detailed protocols for its utilization in drug discovery workflows, with a particular focus on the development of novel antibacterial agents. The pyrazole nucleus is a cornerstone in a number of compounds with potent activity against antibiotic-resistant bacteria[1].
The Pyrazole-Benzoic Acid Scaffold: A Privileged Motif in Drug Discovery
The pyrazole ring system, a five-membered diazole, is a prominent feature in numerous FDA-approved drugs and biologically active compounds[2]. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an attractive component for designing new therapeutic agents. When coupled with a benzoic acid moiety, the resulting scaffold offers a powerful platform for developing targeted therapies. The carboxylic acid group can act as a key interaction point with biological targets or serve as a handle for further chemical derivatization, allowing for the fine-tuning of physicochemical and pharmacokinetic properties.
While various isomers of pyrazole-benzoic acid exist, this guide specifically focuses on the this compound isomer. The N-methylation of the pyrazole ring can enhance metabolic stability and modulate the electronic character of the ring, potentially influencing target binding and cellular permeability. The substitution at the 4-position of the pyrazole provides a distinct vector for chemical modification compared to the more commonly explored 1- and 3-substituted pyrazoles.
Core Application: A Building Block for Novel Antibacterial Agents
The rise of multidrug-resistant bacteria presents a formidable challenge to global health. The pyrazole-benzoic acid scaffold has emerged as a promising starting point for the development of new classes of antibiotics[1]. Derivatives of this core structure have demonstrated potent activity against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE)[2].
The general strategy involves utilizing this compound as a central building block, from which a library of derivatives can be synthesized and screened for antibacterial activity. The carboxylic acid can be converted to amides, esters, or other functional groups to explore structure-activity relationships (SAR).
Proposed Synthetic Workflow for Derivative Synthesis
The following diagram illustrates a general workflow for the synthesis of a library of amide derivatives starting from this compound. This approach allows for the systematic exploration of the chemical space around the core scaffold.
References
Application Notes and Protocols: A Guide to Suzuki Coupling with 4-(1-methyl-1H-pyrazol-4-yl)boronic acid
Introduction: The Strategic Importance of Pyrazole Moieties and the Suzuki-Miyaura Coupling
In the landscape of modern medicinal chemistry and materials science, the pyrazole scaffold is a privileged structure due to its diverse biological activities and versatile chemical properties. The ability to forge carbon-carbon bonds to introduce or modify pyrazole-containing molecules is therefore of paramount importance. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely adopted methods for creating these crucial linkages, owing to its operational simplicity, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[1][2]
This application note provides a comprehensive, field-proven protocol for the Suzuki-Miyaura coupling of 4-(1-methyl-1H-pyrazol-4-yl)boronic acid. We will delve into the mechanistic underpinnings of the reaction, explain the rationale behind the choice of reagents and conditions, and offer a detailed, step-by-step guide for researchers, scientists, and drug development professionals. Our focus is not just on the "how," but the "why," to empower users to adapt and troubleshoot this versatile reaction for their specific synthetic challenges.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst.[3][4][5] The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.[3][6]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is crucial and requires activation of the boronic acid by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the pyrazole moiety to the palladium complex.[7][8][9]
-
Reductive Elimination: The two organic groups on the palladium center couple, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[1][3]
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Coupling of 4-(1-methyl-1H-pyrazol-4-yl)boronic acid with 4-Bromoanisole
This protocol details a representative Suzuki-Miyaura coupling reaction. The choice of 4-bromoanisole as the coupling partner is illustrative; similar conditions can be adapted for other aryl or heteroaryl halides.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Role |
| 4-(1-methyl-1H-pyrazol-4-yl)boronic acid | 139.95 | 1.2 | 168 mg | Nucleophilic Partner |
| 4-Bromoanisole | 187.04 | 1.0 | 187 mg (134 µL) | Electrophilic Partner |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 731.74 | 0.03 | 22 mg | Palladium Pre-catalyst |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 2.0 | 212 mg | Base |
| 1,4-Dioxane | - | - | 4 mL | Solvent |
| Water (degassed) | - | - | 1 mL | Co-solvent |
Rationale for Reagent Selection
-
Palladium Pre-catalyst (Pd(dppf)Cl₂): This is an air-stable Pd(II) pre-catalyst that is reduced in situ to the active Pd(0) species. The dppf ligand is a bulky, electron-rich phosphine that promotes both oxidative addition and reductive elimination, making it effective for a wide range of substrates.[6][10]
-
Base (Sodium Carbonate): An inorganic base like Na₂CO₃ is effective in activating the boronic acid to the corresponding boronate.[7] It is generally a good starting point for many Suzuki couplings due to its moderate strength, which minimizes side reactions like ester hydrolysis if such functional groups are present.[9]
-
Solvent System (Dioxane/Water): A mixture of an organic solvent and water is common in Suzuki reactions.[11] Dioxane is an excellent solvent for the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[12] Degassing the solvents is critical to prevent oxidation and deactivation of the Pd(0) catalyst.[13]
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-(1-methyl-1H-pyrazol-4-yl)boronic acid (168 mg, 1.2 mmol), 4-bromoanisole (187 mg, 1.0 mmol), Pd(dppf)Cl₂ (22 mg, 0.03 mmol), and sodium carbonate (212 mg, 2.0 mmol).
-
Seal the flask with a rubber septum.
-
-
Inert Atmosphere:
-
Solvent Addition:
-
Using a syringe, add 1,4-dioxane (4 mL) and degassed water (1 mL) to the flask. The reaction mixture should appear as a suspension.
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath at 90 °C.
-
Stir the reaction mixture vigorously for 4-6 hours. Vigorous stirring is important to ensure proper mixing of the biphasic system.[13]
-
-
Monitoring the Reaction:
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking small aliquots from the reaction mixture. Check for the consumption of the limiting reagent (4-bromoanisole).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-(1-methyl-1H-pyrazol-4-yl)anisole.
-
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; insufficient degassing; poor solubility. | Ensure proper inert atmosphere technique.[14] Use freshly opened or purified solvents and reagents. Try a different solvent system (e.g., DMF, Toluene/Ethanol/Water) or a more active catalyst system like a Buchwald pre-catalyst (e.g., XPhos Pd G3).[15][16] |
| Protodeborylation | Degradation of the boronic acid before coupling. | Use a milder base (e.g., K₃PO₄ or Cs₂CO₃).[12] Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) prior to the coupling. |
| Homocoupling of Boronic Acid | Presence of oxygen; use of a Pd(II) source without efficient reduction. | Rigorously degas all solvents and maintain a strict inert atmosphere. Using a Pd(0) source like Pd(PPh₃)₄ can sometimes mitigate this issue.[17] |
| Difficulty in Purification | Co-elution of product with byproducts (e.g., homocoupled arenes). | Optimize the reaction to minimize byproduct formation. Explore different chromatographic conditions (e.g., different solvent systems or reverse-phase chromatography). |
Conclusion
The Suzuki-Miyaura cross-coupling is a robust and versatile tool for the synthesis of complex molecules containing the valuable pyrazole moiety. By understanding the underlying mechanism and the role of each component, researchers can effectively implement and adapt this protocol for their specific synthetic targets. The detailed procedure and troubleshooting guide provided herein serve as a solid foundation for successfully employing 4-(1-methyl-1H-pyrazol-4-yl)boronic acid in C-C bond formation, accelerating discovery in drug development and materials science.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. thieme-connect.com [thieme-connect.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 15. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. reddit.com [reddit.com]
- 17. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Application Notes & Protocols: Leveraging 4-(1-methyl-1H-pyrazol-4-yl)benzoic Acid for the Synthesis of Novel Antibacterial Agents
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The escalating crisis of antimicrobial resistance necessitates the urgent development of novel antibacterial agents with new mechanisms of action. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs and is considered a privileged structure in medicinal chemistry due to its diverse biological activities.[1][2] This document provides a comprehensive guide for utilizing 4-(1-methyl-1H-pyrazol-4-yl)benzoic acid as a versatile starting material for the synthesis of new potential antibacterial agents. While direct derivatization of this specific molecule is an emerging area, we present a robust, rationally designed approach based on the proven success of analogous pyrazole-carboxamide structures.[3][4] This guide details a strategic workflow, provides validated, step-by-step protocols for amide library synthesis, and discusses the scientific rationale, potential mechanisms of action, and relevant biological data to empower researchers in their quest for next-generation antibiotics.
Introduction: The Pyrazole Moiety as a Cornerstone for Antibacterial Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[2] Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and its role as a stable bioisostere for other aromatic systems have led to its incorporation into a multitude of clinically successful drugs.[4] In the realm of antibacterial research, pyrazole derivatives have demonstrated potent activity against a broad spectrum of pathogens, including notoriously resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[4][5]
The subject of this guide, This compound , represents a key building block for creating novel chemical entities. The structure combines the privileged pyrazole core with a benzoic acid functional group, which is an ideal handle for synthetic diversification. By converting the carboxylic acid into a library of amides, researchers can systematically explore the chemical space to identify compounds with potent antibacterial activity. This strategy is underpinned by extensive literature demonstrating that pyrazole-carboxamide derivatives are a fruitful area for antibiotic discovery.[3][6]
Scientific Rationale & Strategy
The Amide Bond: A Gateway to Chemical Diversity and Biological Activity
The amide bond is one of the most prevalent functional groups in pharmaceuticals, prized for its exceptional stability and its ability to form key hydrogen bonding interactions with biological targets.[7][8] Our strategy focuses on leveraging the carboxylic acid moiety of the starting material to generate a diverse library of N-substituted amides. This approach allows for the systematic modification of physicochemical properties such as lipophilicity, polarity, and size, which are critical determinants of a compound's antibacterial efficacy and pharmacokinetic profile.
Proposed Mechanism of Action
While the precise mechanism for derivatives of this compound must be determined empirically, insights from analogous structures suggest several plausible targets within bacterial cells:
-
DNA Gyrase and Topoisomerase IV Inhibition : Many heterocyclic compounds, including pyrazole derivatives, exert their antibacterial effect by inhibiting these essential bacterial enzymes, which are responsible for managing DNA topology during replication.[2][4] This leads to catastrophic DNA damage and cell death.
-
Cell Wall/Membrane Disruption : Some pyrazole-based agents have been shown to disrupt the integrity of the bacterial cell wall or cytoplasmic membrane.[4] This can lead to the leakage of essential cellular components and rapid, bactericidal effects.
The exploration of an amide library allows for the fine-tuning of the molecular structure to potentially favor one mechanism over another or to discover compounds with multi-target activity.
Experimental Workflows & Protocols
The synthesis of a diverse amide library from this compound is a robust and reliable process. Below we outline the overall workflow and provide detailed, validated protocols for the key chemical transformation.
General Synthesis Workflow
The overall strategy involves a one-step amide coupling reaction between the starting carboxylic acid and a diverse selection of primary and secondary amines.
Caption: General workflow for the synthesis of an amide library.
Protocol 1: HATU-Mediated Amide Coupling (Recommended for General Use)
This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient and widely used coupling reagent that often results in high yields and clean reactions.[9][10]
Materials:
-
This compound (1.0 equiv)
-
Desired amine (primary or secondary, 1.1 equiv)
-
HATU (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1N Hydrochloric acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv) and HATU (1.2 equiv).
-
Solvent Addition: Add anhydrous DMF to dissolve the solids (typically to a concentration of 0.1-0.2 M with respect to the carboxylic acid).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add DIPEA (3.0 equiv) dropwise to the stirred solution. Allow the mixture to stir at 0 °C for 15 minutes for pre-activation of the carboxylic acid.
-
Amine Addition: Add the selected amine (1.1 equiv) to the reaction mixture, either neat if it is a liquid or as a solution in a minimal amount of anhydrous DMF.
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL). Caution: Acid/base washes are to remove excess reagents and byproducts.
-
Dry the separated organic layer over anhydrous Na₂SO₄.
-
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: EDC/HOBt-Mediated Amide Coupling (Alternative Method)
This classic method uses a water-soluble carbodiimide (EDC) and an activating agent (HOBt) and is a cost-effective alternative to HATU.[7][9]
Materials:
-
This compound (1.0 equiv)
-
Desired amine (1.1 equiv)
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.2 equiv)
-
HOBt (Hydroxybenzotriazole) (1.2 equiv)
-
DIPEA or Triethylamine (TEA) (2.5 equiv)
-
Anhydrous Dichloromethane (DCM) or DMF
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).
-
Solvent Addition: Dissolve the mixture in anhydrous DCM or DMF.
-
Cooling: Cool the solution to 0 °C in an ice bath with stirring.
-
Reagent Addition: Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 equiv).
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 8-24 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: Follow the same work-up and purification steps as described in Protocol 1 (Section 3.2, steps 7-9). The urea byproduct from EDC is water-soluble and will be removed during the aqueous washes.
Data Presentation: Anticipated Antibacterial Activity
While the antibacterial activity of amides derived from this compound must be determined experimentally, data from structurally related pyrazole-carboxamides in the literature provide a strong basis for optimism. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative pyrazole-based antibacterial compounds against various bacterial strains.
| Compound Class | Representative Structure | Target Organism | MIC (µg/mL) | Reference |
| Pyrazole-3-carboxamides | N-(Carboxymethyl)-1,5-diphenyl-1H-pyrazole-3-carboxamide | Streptococcus pyogenes | 16 | [3] |
| Pyrazole-3-carboxamides | N-(2-Carboxyethyl)-1,5-diphenyl-1H-pyrazole-3-carboxamide | Staphylococcus aureus | 32 | [3] |
| Pyrazole-4-carboxamides | N-(3-Carboxypropyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide | Escherichia coli | >512 | [3] |
| Pyrazolyl-thiazoles | Thiazole-pyrazole hybrid | Staphylococcus aureus | 12.5 | [4] |
| Pyrazole-fused Hybrids | Triazine-fused pyrazole | Staphylococcus epidermidis | 0.97 | [4] |
| Pyrazole-derived Anilines | 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivative | Staphylococcus aureus (MRSA) | 0.5 | [2] |
This table is for illustrative purposes and showcases the potential of the pyrazole-carboxamide scaffold. Actual MIC values for novel derivatives must be determined experimentally.
Logical Framework: Structure-Activity Relationship (SAR)
The synthesis of an amide library is the first step in establishing a Structure-Activity Relationship (SAR), which is crucial for optimizing lead compounds.
Caption: Iterative cycle for lead optimization using SAR.
By systematically varying the amine component (the 'R' groups on the amide nitrogen), researchers can deduce which properties are critical for activity. For example:
-
Lipophilic aliphatic or aromatic amines may enhance membrane permeability.
-
Amines with basic functional groups could improve solubility or interact with anionic targets.
-
Bulky vs. compact amines will probe the steric constraints of the target's binding site.
Conclusion
This compound is a promising and highly versatile starting material for the development of novel antibacterial agents. The synthetic protocols detailed herein provide a reliable and efficient pathway to a diverse library of amide derivatives. By leveraging the established antibacterial potential of the pyrazole-carboxamide scaffold and employing a systematic SAR-driven approach, researchers are well-equipped to discover and optimize new compounds to combat the growing threat of antibiotic resistance.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and Carbapenem-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. growingscience.com [growingscience.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Evaluation of 4-(1-methyl-1H-pyrazol-4-yl)benzoic acid as a Novel Antibacterial Agent
Introduction: The Imperative for Novel Antibacterial Scaffolds
The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. Pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) are responsible for a significant number of life-threatening nosocomial infections, rendering many conventional antibiotics ineffective.[1] This escalating crisis necessitates the discovery and development of new chemical entities with novel mechanisms of action. The pyrazole nucleus, a five-membered heterocyclic ring, has emerged as a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] Derivatives of pyrazole-benzoic acid, including 4-(1-methyl-1H-pyrazol-4-yl)benzoic acid, are a promising class of compounds being investigated for their potent antibacterial properties, particularly against Gram-positive bacteria.[1][2][3]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to evaluate the antibacterial efficacy and cytotoxic profile of this compound and its analogs. The protocols herein are designed to be robust and self-validating, explaining not just the procedural steps but also the underlying scientific rationale. We will detail methods to determine the minimum inhibitory concentration (MIC), assess the compound's ability to disrupt bacterial biofilms, and evaluate its selectivity by profiling its cytotoxicity against a human cell line.
Scientific Rationale: Targeting Bacterial Viability and Biofilms
The antibacterial activity of pyrazole derivatives is multifaceted. Studies on analogous compounds suggest several potential mechanisms of action. One key target is the fatty acid biosynthesis (FAB) pathway, an essential process for bacterial membrane integrity.[1] Other proposed mechanisms include the inhibition of DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication, and the permeabilization of the bacterial cell membrane.[1][4][5]
A critical aspect of bacterial resistance and persistent infections is the formation of biofilms—structured communities of bacteria embedded in a self-produced extracellular matrix.[1] Biofilms confer enhanced protection against antibiotics and the host immune system. Therefore, compounds that can either inhibit biofilm formation or eradicate established biofilms are of significant therapeutic interest.[4] The protocols outlined below will assess the efficacy of this compound in both planktonic (free-floating) and biofilm-associated bacteria.
Compound Handling and Preparation
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₂O₂ | [2] |
| Molecular Weight | 202.21 g/mol | [2] |
| Appearance | Colorless crystalline solid | [6] (inferred) |
| Storage | Room temperature, dry, sealed | [2] |
Stock Solution Preparation:
The inherent benzoic acid moiety suggests that this compound has limited solubility in aqueous solutions at neutral pH. Therefore, a high-concentration stock solution should be prepared in an organic solvent.
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended solvent due to its high solubilizing power and compatibility with most cell-based assays at low final concentrations.
-
Procedure:
-
Accurately weigh a desired amount of this compound.
-
Add the appropriate volume of sterile DMSO to achieve a high-concentration stock, for example, 10 mM or 20 mM.
-
Ensure complete dissolution by vortexing. Gentle warming in a 37°C water bath may be necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C.
-
Expert Insight: The final concentration of DMSO in the cell-based assays should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity or off-target effects. Always include a vehicle control (media with the same final concentration of DMSO) in all experiments.
Experimental Workflow Overview
The following diagram illustrates the overall workflow for the comprehensive evaluation of the test compound.
Caption: Workflow for evaluating the antibacterial and cytotoxic properties of the test compound.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination
This protocol uses the broth microdilution method to determine the lowest concentration of the test compound that visibly inhibits the growth of a specific bacterial strain.
Materials:
-
Test Compound: this compound stock solution in DMSO.
-
Bacterial Strains: e.g., Staphylococcus aureus ATCC 29213, MRSA ATCC 33591.
-
Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile 96-well microtiter plates.
-
Positive Control: Vancomycin or another appropriate antibiotic.
-
Vehicle Control: DMSO.
-
Spectrophotometer (optional, for OD reading).
Step-by-Step Methodology:
-
Bacterial Inoculum Preparation:
-
From a fresh agar plate, pick a few colonies of the desired bacterial strain and inoculate into 5 mL of CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (typically 2-6 hours, turbidity matching a 0.5 McFarland standard).
-
Dilute the bacterial suspension in fresh CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Compound Dilution Series:
-
In the 96-well plate, perform a 2-fold serial dilution of the test compound. Start by adding 100 µL of CAMHB to wells 2 through 12.
-
Add 200 µL of the test compound at twice the highest desired final concentration to well 1.
-
Transfer 100 µL from well 1 to well 2, mix well, and continue this serial dilution down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the positive control (bacteria with no compound). Add 100 µL of CAMHB.
-
Well 12 will serve as the sterility control (media only). Add 100 µL of CAMHB.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.
-
The final volume in each well will be 200 µL.
-
-
Incubation:
-
Seal the plate (e.g., with a breathable membrane) to prevent evaporation and incubate at 37°C for 18-24 hours.
-
-
Data Interpretation:
-
The MIC is determined as the lowest concentration of the compound where no visible bacterial growth (turbidity) is observed.
-
Optionally, bacterial growth can be quantified by measuring the optical density at 600 nm (OD₆₀₀) using a plate reader.
-
Protocol 2: Biofilm Inhibition Assay
This assay quantifies the ability of the compound to prevent biofilm formation using the crystal violet staining method.
Materials:
-
Materials from Protocol 1.
-
Growth Media: Tryptic Soy Broth (TSB) supplemented with 1% glucose (to promote biofilm formation).
-
Crystal Violet solution (0.1% w/v).
-
Acetic Acid (30% v/v).
Step-by-Step Methodology:
-
Plate Setup:
-
Prepare a serial dilution of the compound in a 96-well plate as described in Protocol 1, but using TSB with 1% glucose. Use sub-inhibitory concentrations (e.g., MIC, 1/2 MIC, 1/4 MIC) to assess biofilm inhibition without completely killing the bacteria.
-
Prepare a bacterial inoculum in TSB with 1% glucose, adjusted to a final concentration of 1 x 10⁶ CFU/mL.
-
-
Inoculation and Incubation:
-
Add the bacterial inoculum to the wells containing the compound dilutions.
-
Incubate the plate at 37°C for 24 hours without shaking to allow biofilm formation.
-
-
Staining:
-
Gently discard the planktonic cells from the wells.
-
Wash the wells three times with 200 µL of sterile phosphate-buffered saline (PBS) to remove any remaining non-adherent bacteria.
-
Air-dry the plate completely.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet and wash the wells again with PBS until the wash water is clear.
-
Air-dry the plate.
-
-
Quantification:
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 570 nm (OD₅₇₀) using a plate reader.
-
Calculate the percentage of biofilm inhibition relative to the vehicle control.
-
Protocol 3: Mammalian Cell Cytotoxicity Assay
This protocol assesses the toxicity of the compound against a human cell line (e.g., HEK293 or HepG2) to determine its selectivity for bacterial cells.
Materials:
-
Human cell line (e.g., HEK293).
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
MTT or XTT reagent.
-
Sterile 96-well flat-bottom tissue culture plates.
-
Positive Control: Doxorubicin or another known cytotoxic agent.
Step-by-Step Methodology:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete culture medium at twice the final desired concentration.
-
After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions.[7] Include a vehicle control (DMSO).
-
Incubate for an additional 24-48 hours.
-
-
Viability Assessment (MTT Assay):
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the half-maximal inhibitory concentration (IC₅₀), the concentration of the compound that reduces cell viability by 50%.
-
Calculate the Selectivity Index (SI) = IC₅₀ (mammalian cells) / MIC (bacterial cells). A higher SI value indicates greater selectivity for bacteria.
-
Data Presentation and Interpretation
Hypothetical Results Table:
| Compound | Bacterial Strain | MIC (µg/mL) | IC₅₀ (HEK293, µg/mL) | Selectivity Index (SI) |
| This compound | S. aureus ATCC 29213 | 4 | >128 | >32 |
| This compound | MRSA ATCC 33591 | 8 | >128 | >16 |
| Vancomycin (Control) | S. aureus ATCC 29213 | 1 | >128 | >128 |
| Vancomycin (Control) | MRSA ATCC 33591 | 1 | >128 | >128 |
Interpretation: A potent compound will exhibit a low MIC value against the target bacteria and a high IC₅₀ value against mammalian cells, resulting in a large Selectivity Index. This indicates that the compound is effective against bacteria at concentrations that are not toxic to human cells.
Mechanism of Action Pathway
The pyrazole-benzoic acid scaffold may act through multiple mechanisms. The diagram below illustrates a potential pathway involving the inhibition of fatty acid biosynthesis.
Caption: Potential mechanism of action via inhibition of the bacterial Fatty Acid Biosynthesis (FAB) pathway.
Conclusion and Future Directions
The protocols detailed in these application notes provide a robust framework for the initial characterization of this compound as a potential antibacterial agent. By determining its MIC, biofilm inhibition capabilities, and selectivity, researchers can build a comprehensive preliminary profile of the compound's therapeutic potential. Favorable results from these assays would warrant further investigation, including time-kill kinetic studies to determine if the compound is bactericidal or bacteriostatic, and more advanced mechanistic studies to elucidate its precise molecular target(s). These foundational cell-based assays are a critical first step in the long and rigorous journey of antibiotic drug discovery.
References
- 1. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound|CAS 199678-06-3 [benchchem.com]
- 3. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents | MDPI [mdpi.com]
- 5. Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzoic acid - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
The Pyrazole Scaffold: A Versatile Framework for Anti-Inflammatory Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Imperative for Novel Anti-Inflammatory Agents
Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense and tissue repair, yet a key driver of pathology in a wide array of human diseases when dysregulated. Chronic inflammation underpins conditions ranging from rheumatoid arthritis and inflammatory bowel disease to neurodegenerative disorders and cancer. While nonsteroidal anti-inflammatory drugs (NSAIDs) are mainstays of treatment, their long-term use is often limited by significant gastrointestinal and cardiovascular side effects, primarily due to the non-selective inhibition of cyclooxygenase (COX) enzymes.[1] This has fueled a persistent search for more selective and safer anti-inflammatory therapeutics.
The pyrazole nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry, largely due to its synthetic tractability and diverse biological activities.[2] The remarkable success of the pyrazole-containing drug Celecoxib, a selective COX-2 inhibitor, has solidified the importance of this chemical motif in the development of anti-inflammatory agents.[3][4] This guide provides an in-depth exploration of the application of pyrazole derivatives in anti-inflammatory drug discovery, from their fundamental mechanisms of action to detailed protocols for their synthesis and evaluation.
I. Mechanisms of Anti-Inflammatory Action of Pyrazole Derivatives
The anti-inflammatory effects of pyrazole derivatives are primarily attributed to their interaction with key molecular targets within the inflammatory cascade. The most well-established mechanism is the selective inhibition of COX-2, but emerging evidence points to the modulation of other critical signaling pathways, including p38 MAP kinase and NF-κB.
Selective Inhibition of Cyclooxygenase-2 (COX-2)
The cyclooxygenase enzymes, COX-1 and COX-2, are central to the inflammatory process as they catalyze the conversion of arachidonic acid to prostaglandins (PGs).[5] While COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastric mucosa, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[1] The selective inhibition of COX-2 is therefore a key strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[1]
Many pyrazole derivatives, including the blockbuster drug Celecoxib, are designed to selectively bind to the active site of the COX-2 enzyme.[3][6] This selectivity is often attributed to the presence of a sulfonamide or a similar side chain on the pyrazole scaffold, which can interact with a specific hydrophilic side pocket present in the COX-2 active site but absent in COX-1.[4][6]
Figure 1: Simplified diagram of the COX-2 pathway and the inhibitory action of pyrazole derivatives.
Modulation of p38 Mitogen-Activated Protein Kinase (MAPK) Signaling
The p38 MAP kinase signaling pathway is a critical regulator of the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[7] Activation of p38 MAPK through phosphorylation is a key event in the inflammatory response.[7] Several pyrazole-based compounds have been identified as potent inhibitors of p38 MAPK, offering a COX-independent mechanism for their anti-inflammatory effects.[8] These inhibitors typically bind to the ATP-binding pocket of the p38 kinase, preventing its phosphorylation and subsequent activation.[9]
Figure 2: The p38 MAPK signaling pathway and its inhibition by pyrazole derivatives.
Inhibition of Nuclear Factor-Kappa B (NF-κB) Signaling
The transcription factor NF-κB is a master regulator of the inflammatory response, controlling the expression of a vast array of genes involved in inflammation, including cytokines, chemokines, and adhesion molecules.[10] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitory proteins called IκBs.[3] Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation.[3] This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes.[3] Some pyrazole derivatives have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway, often by preventing the degradation of IκBα or by directly inhibiting the nuclear translocation of the p65 subunit of NF-κB.[11][12]
Figure 3: Overview of the NF-κB signaling pathway and a potential point of inhibition by pyrazole derivatives.
II. Synthesis and Evaluation of Pyrazole Derivatives: Protocols
The discovery and development of novel pyrazole-based anti-inflammatory agents involve a multi-step process that begins with chemical synthesis, followed by a cascade of in vitro and in vivo evaluations to assess their biological activity and safety profile.
General Synthesis of Pyrazole Derivatives
A common and versatile method for the synthesis of pyrazole derivatives is the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[13] Another widely used approach is the reaction of chalcones (α,β-unsaturated ketones) with hydrazines.[9][14]
Protocol 2.1.1: Synthesis of a 1,3,5-Trisubstituted Pyrazole Derivative from a Chalcone
This protocol describes a general procedure for the synthesis of a pyrazole derivative from a substituted chalcone and hydrazine hydrate.
Materials:
-
Substituted chalcone
-
Hydrazine hydrate
-
Ethanol or Glacial Acetic Acid
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve the substituted chalcone (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid in a round-bottom flask.
-
Add hydrazine hydrate (1.1-1.5 equivalents) dropwise to the solution while stirring.
-
Reflux the reaction mixture for 4-8 hours. The progress of the reaction can be monitored by TLC.
-
After completion of the reaction (as indicated by the disappearance of the starting material on TLC), cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).
In Vitro Evaluation of Anti-Inflammatory Activity
In vitro assays are crucial for the initial screening of synthesized compounds to determine their potency and selectivity against specific molecular targets.
Protocol 2.2.1: In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)
This protocol outlines a fluorometric assay to determine the inhibitory activity of pyrazole derivatives against COX-1 and COX-2 enzymes.[15]
Materials:
-
COX-1 and COX-2 enzymes (human recombinant)
-
COX Assay Buffer
-
COX Probe
-
Arachidonic acid (substrate)
-
Celecoxib (positive control for COX-2 inhibition)
-
Indomethacin (positive control for non-selective inhibition)
-
Test pyrazole derivatives
-
96-well black microplate
-
Fluorometric plate reader (Ex/Em = 535/587 nm)
Procedure:
-
Prepare a 10x stock solution of the test compounds and control inhibitors in a suitable solvent (e.g., DMSO).
-
In a 96-well black microplate, add the following to the respective wells:
-
Enzyme Control (EC): 10 µL of Assay Buffer.
-
Inhibitor Control (IC): 10 µL of the control inhibitor (e.g., Celecoxib for COX-2).
-
Sample (S): 10 µL of the diluted test compound.
-
-
Prepare a Reaction Mix for each well containing:
-
80 µL of COX Assay Buffer
-
1 µL of COX Probe
-
1 µL of the respective enzyme (COX-1 or COX-2).
-
-
Add 82 µL of the Reaction Mix to each well.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of arachidonic acid solution to each well.
-
Immediately measure the fluorescence in a kinetic mode at 25°C for 5-10 minutes.
-
Calculate the rate of the reaction for each well. The percentage of inhibition can be calculated using the following formula: % Inhibition = [(Rate of EC - Rate of S) / Rate of EC] x 100
-
Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2.2.2: Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages
This protocol measures the ability of pyrazole derivatives to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[1][6]
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test pyrazole derivatives
-
Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
96-well cell culture plate
-
Spectrophotometer (540 nm)
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test pyrazole derivatives for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no LPS, no compound) and a positive control (LPS only).
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess Reagent (50 µL of Reagent A and 50 µL of Reagent B, mixed immediately before use) to each supernatant sample.
-
Incubate at room temperature for 10 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the concentration of nitrite in the samples using a sodium nitrite standard curve.
-
Determine the percentage of inhibition of NO production for each compound concentration.
In Vivo Evaluation of Anti-Inflammatory Activity
In vivo models are essential to confirm the anti-inflammatory efficacy of the candidate compounds in a whole-organism context.
Protocol 2.3.1: Carrageenan-Induced Paw Edema in Rats
This is a classic and widely used model for evaluating the acute anti-inflammatory activity of new compounds.[16][17]
Materials:
-
Wistar or Sprague-Dawley rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test pyrazole derivatives
-
Positive control drug (e.g., Indomethacin or Celecoxib)
-
Pletysmometer or digital calipers
-
Oral gavage needles
Procedure:
-
Fast the rats overnight with free access to water.
-
Divide the rats into groups (n=6 per group):
-
Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose)
-
Group 2: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
Group 3-n: Test compound at different doses (e.g., 10, 20, 50 mg/kg, p.o.)
-
-
Administer the vehicle, positive control, or test compounds orally 1 hour before carrageenan injection.
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group at each time point using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
III. Data Presentation and Interpretation
The data generated from the in vitro and in vivo assays should be presented clearly and concisely to allow for easy comparison and interpretation.
Table 1: In Vitro Anti-Inflammatory Activity of Pyrazole Derivatives
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | NO Production Inhibition IC₅₀ (µM) |
| PZ-1 | >100 | 0.5 | >200 | 5.2 |
| PZ-2 | 50 | 1.2 | 41.7 | 10.8 |
| Celecoxib | 15 | 0.04 | 375 | 2.5 |
| Indomethacin | 0.1 | 1.8 | 0.05 | 15.6 |
Table 2: In Vivo Anti-Inflammatory Activity of Pyrazole Derivative PZ-1 in Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h |
| Vehicle Control | - | 0 |
| PZ-1 | 10 | 35.2 |
| PZ-1 | 20 | 58.7 |
| PZ-1 | 50 | 72.1 |
| Indomethacin | 10 | 65.4** |
| p < 0.05, **p < 0.01 compared to vehicle control. |
IV. Conclusion and Future Directions
The pyrazole scaffold has proven to be a highly valuable framework in the design and discovery of novel anti-inflammatory agents. The well-established role of pyrazole derivatives as selective COX-2 inhibitors, coupled with their emerging potential to modulate other key inflammatory pathways such as p38 MAPK and NF-κB, underscores their therapeutic promise. The protocols detailed in this guide provide a robust framework for the synthesis and comprehensive evaluation of new pyrazole-based anti-inflammatory candidates.
Future research in this area will likely focus on the development of multi-target pyrazole derivatives that can simultaneously modulate several inflammatory pathways, potentially leading to enhanced efficacy and a broader therapeutic window. Furthermore, the exploration of novel pyrazole-based scaffolds and the application of advanced drug delivery strategies will be crucial in the ongoing quest for safer and more effective anti-inflammatory drugs.
V. References
-
Celecoxib - StatPearls - NCBI Bookshelf. (n.d.). Retrieved from --INVALID-LINK--
-
Celebrex (Celecoxib) Pharmacology - News-Medical.Net. (n.d.). Retrieved from --INVALID-LINK--
-
Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. - PMC. (n.d.). Retrieved from --INVALID-LINK--
-
Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC. (n.d.). Retrieved from --INVALID-LINK--
-
Western blot analysis of total and phospho-p38-MAPK in normal and... - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--
-
Synthesis of New Pyrazole Derivatives, Their Anti-Inflammatory and Analgesic Activities, and Molecular Docking Studies - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--
-
Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. (n.d.). Retrieved from --INVALID-LINK--
-
Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC. (n.d.). Retrieved from --INVALID-LINK--
-
Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed. (n.d.). Retrieved from --INVALID-LINK--
-
Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A - MDPI. (n.d.). Retrieved from --INVALID-LINK--
-
Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed. (n.d.). Retrieved from --INVALID-LINK--
-
RAW 264.7 nitric oxide assay with griess reagent, do you refresh media before treating the cells? | ResearchGate. (n.d.). Retrieved from --INVALID-LINK--
-
Application Notes and Protocols: Western Blot Analysis of p38 Phosphorylation in Response to SARS-CoV-2 Infection and Inhibition - Benchchem. (n.d.). Retrieved from --INVALID-LINK--
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (n.d.). Retrieved from --INVALID-LINK--
-
COX-2 Inhibitor Screening Kit (Fluorometric) - Sigma-Aldrich. (n.d.). Retrieved from --INVALID-LINK--
-
Monitoring the Levels of Cellular NF-κB Activation States - MDPI. (n.d.). Retrieved from --INVALID-LINK--
-
Discovery of novel pyrazole derivatives as a potent anti-inflammatory agent in RAW264.7 cells via inhibition of NF-ĸB for possible benefit against SARS-CoV-2 | Semantic Scholar. (n.d.). Retrieved from --INVALID-LINK--
-
Discovery of novel pyrazole derivatives as a potent anti-inflammatory agent in RAW264.7 cells via inhibition of NF-ĸB for possible benefit against SARS-CoV-2 - PubMed. (n.d.). Retrieved from --INVALID-LINK--
-
Design and Synthesis of Pyrazoline Derivatives As Anti-Inflammatory Agents - IJFMR. (n.d.). Retrieved from --INVALID-LINK--
-
3D-QSAR and Molecular Docking Studies on Fused Pyrazoles as p38α Mitogen-Activated Protein Kinase Inhibitors - PMC. (n.d.). Retrieved from --INVALID-LINK--
-
Carrageenan-Induced Paw Edema in the Rat and Mouse - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--
-
NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1) - Fivephoton Biochemicals. (n.d.). Retrieved from --INVALID-LINK--
-
Discovery of novel pyrazole derivatives as a potent anti‐inflammatory agent in RAW264.7 cells via inhibition of NF‐ĸB for possible benefit against SARS‐CoV‐2 - PMC. (n.d.). Retrieved from --INVALID-LINK--
-
COX Colorimetric Inhibitor Screening Assay Kit. (n.d.). Retrieved from --INVALID-LINK--
-
Flow Cytometric Detection of p38 MAPK Phosphorylation and Intracellular Cytokine Expression in Peripheral Blood Subpopulations from Patients with Autoimmune Rheumatic Diseases - PubMed Central. (n.d.). Retrieved from --INVALID-LINK--
-
Inhibition of lps-induced nitric oxide production in raw 264.7 cell lines, dpph radical scavenging and total phenolic content of banana (musa sapientum) blossom extracts - ThaiScience. (n.d.). Retrieved from --INVALID-LINK--
-
Pyrazole as an anti-inflammatory scaffold: A comprehensive review - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--
-
Carrageenan-Induced Acute Inflammation on Back-Skin of Mice: Histopathological Features, Number of Inflammatory - World's Veterinary Journal. (n.d.). Retrieved from --INVALID-LINK--
-
COX-2 (human) Inhibitor Screening Assay Kit - Cayman Chemical. (n.d.). Retrieved from --INVALID-LINK--
-
Carrageenan induced Paw Edema Model - Creative Biolabs. (n.d.). Retrieved from --INVALID-LINK--
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tips for Western Blot of Phosphorylated Protein [novusbio.com]
- 8. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijfmr.com [ijfmr.com]
- 10. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NF-kappaB Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. inotiv.com [inotiv.com]
- 17. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Solubility of 4-(1-methyl-1H-pyrazol-4-yl)benzoic acid in DMSO
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 4-(1-methyl-1H-pyrazol-4-yl)benzoic acid in Dimethyl Sulfoxide (DMSO). We will explore the underlying chemical principles governing these issues and provide a structured, field-proven framework for troubleshooting and resolution.
Section 1: Understanding the Core Chemistry
A foundational understanding of the molecular interactions at play is critical for effective troubleshooting. The solubility behavior of this compound is a direct result of its structural features in relation to the properties of DMSO.
Q: Why is this compound prone to solubility issues in DMSO, a supposedly "universal" solvent?
A: The challenge arises from the compound's dual chemical nature and the specific properties of DMSO, particularly its hygroscopicity.
-
Molecular Structure of this compound: This molecule possesses both polar and non-polar regions.
-
Polar, Hydrophilic Groups: The carboxylic acid (-COOH) group and the nitrogen atoms in the pyrazole ring are polar and capable of forming hydrogen bonds.[1][2] These groups favor interaction with polar solvents.
-
Non-Polar, Hydrophobic Groups: The benzene ring and the methyl group (-CH3) constitute a larger, non-polar surface area. These regions prefer to interact with non-polar environments.
-
-
DMSO as a Solvent: Dimethyl sulfoxide is a highly polar aprotic solvent, renowned for its ability to dissolve a vast range of compounds.[3][4][5][6] It excels at disrupting solute-solute interactions through strong dipole-dipole forces.
-
The Critical Role of Water Contamination: DMSO is extremely hygroscopic, meaning it readily absorbs moisture from the atmosphere.[7][8] This is the most common, yet often overlooked, cause of solubility failure. The presence of even small amounts of water in DMSO can drastically reduce the solubility of many organic compounds.[8][9] Water alters the solvent structure of DMSO, making it more ordered and less capable of solvating large, partially non-polar molecules.[8]
Caption: Key factors influencing compound solubility in DMSO.
Section 2: Frequently Asked Questions (FAQs)
Q1: My compound is not dissolving in DMSO. What is the very first thing I should check? A1: Before attempting any other intervention, verify the quality and dryness of your DMSO. Use a fresh, sealed bottle of anhydrous or high-purity DMSO. Due to its hygroscopic nature, an older bottle that has been opened multiple times has likely absorbed atmospheric moisture, which significantly compromises its solvating power.[8][9]
Q2: I successfully made a clear stock solution, but a white precipitate formed when I diluted it into my aqueous cell culture medium. Why did this happen? A2: This is a classic case of precipitation upon solvent shifting. The compound is soluble in 100% DMSO but has very low solubility in the highly aqueous environment of your buffer or medium.[7][10][11] When the DMSO stock is added, the local concentration of the compound in the aqueous phase momentarily exceeds its solubility limit, causing it to "crash out" of solution. This is a very common issue for lipophilic molecules.[12]
Q3: Is it safe to heat the mixture to aid dissolution? A3: Yes, gentle warming is a standard and effective technique.[7][10] However, it must be done with caution. We recommend using a water bath or heating block set to a controlled temperature, typically between 37°C and 50°C. Do not use aggressive, uncontrolled heating, as it can lead to thermal degradation of the compound. Always check the compound's stability data if available.
Q4: What is the maximum concentration of DMSO that cells can tolerate in an assay? A4: This is highly dependent on the specific cell line. As a general rule, most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity.[7][13] Some robust lines may tolerate up to 1%. However, it is imperative to determine the tolerance for your specific cell line and to always include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent-induced effects.[7]
Section 3: A Step-by-Step Troubleshooting Workflow
Follow this logical progression when encountering solubility problems.
Caption: A logical workflow for troubleshooting dissolution.
Protocol 1: Preparing a High-Concentration Stock Solution
This protocol integrates best practices to maximize the chances of successful dissolution.
-
Preparation: Weigh the desired amount of this compound into a sterile, appropriately sized glass or polypropylene vial.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to reach your target concentration (e.g., 10 mM or 50 mM).
-
Mechanical Agitation: Securely cap the vial and vortex vigorously for 1-2 minutes. Visually inspect for undissolved particulates.
-
Sonication (If Necessary): If the solution is not clear, place the vial in a water bath sonicator. Sonicate for 10-15 minute intervals.[7][14] Sonication uses high-frequency sound waves to break apart compound aggregates, increasing the surface area available for solvation and overcoming kinetic barriers to dissolution.[14][15]
-
Gentle Warming (If Necessary): If particulates remain, move the vial to a water bath or heat block set to 37-50°C for 15-30 minutes.[7] Mix intermittently.
-
Final Inspection & Storage: Once a clear solution is obtained, allow it to cool to room temperature. Aliquot the stock solution into single-use, tightly sealed vials to prevent moisture absorption and degradation from repeated freeze-thaw cycles.[7][8] Store at -20°C or -80°C.
Protocol 2: Optimized Dilution into Aqueous Media to Prevent Precipitation
This method is designed to minimize the precipitation that occurs when transferring a DMSO-soluble compound into an aqueous environment.
-
Prepare Materials: Thaw your DMSO stock solution and your aqueous buffer/media. Pre-warm the aqueous solution to 37°C, as this can help maintain solubility.[10][16]
-
Perform Intermediate Dilutions in 100% DMSO: If you need to create a dilution series for a dose-response experiment, perform all serial dilutions using 100% DMSO, not the aqueous buffer.[7] This ensures the compound remains fully solubilized until the final step.
-
The Final Dilution Step:
-
Place the final volume of pre-warmed aqueous media in a tube.
-
While the tube is actively being vortexed at a medium speed, add the small volume of your DMSO stock solution drop-wise or as a single, quick addition into the vortex.
-
This rapid, turbulent mixing is crucial. It disperses the DMSO-solubilized compound quickly throughout the aqueous phase, preventing the formation of localized high-concentration pockets that are prone to precipitation.
-
-
Immediate Use: Use the freshly prepared working solution as soon as possible. Over time, even well-dispersed compounds may begin to aggregate or precipitate from a supersaturated aqueous solution.
Section 4: Data Summary Tables
Table 1: Key Physicochemical Properties
| Property | This compound | Dimethyl Sulfoxide (DMSO) |
| Molecular Formula | C₁₂H₁₂N₂O₂ | (CH₃)₂SO |
| Key Functional Groups | Carboxylic Acid, Pyrazole Ring, Benzene Ring | Sulfoxide |
| Solvent Type | N/A | Polar Aprotic[3] |
| Boiling Point | N/A | 189 °C[3] |
| Critical Feature | Contains both polar and non-polar moieties. | Highly hygroscopic (absorbs water).[7][8] |
Table 2: Troubleshooting Action Plan
| Symptom | Most Likely Cause(s) | Recommended Action(s) |
| Compound will not dissolve initially. | 1. "Wet" DMSO (water contamination).[8][9]2. Concentration exceeds solubility limit. | 1. Use fresh, anhydrous DMSO.2. Apply sonication and/or gentle heat.3. Attempt to make a more dilute stock. |
| Clear stock solution precipitates in the freezer. | 1. Moisture absorption during storage/handling.2. Freeze-thaw cycles promoting crystallization.[8] | 1. Aliquot into single-use vials.2. Use vials with high-quality, tight-sealing caps. |
| Precipitation occurs upon dilution into aqueous buffer. | Compound's low aqueous solubility. | 1. Follow the Optimized Dilution Protocol (Protocol 2).2. Pre-warm aqueous media to 37°C.3. Ensure rapid mixing/vortexing during dilution. |
References
- 1. youtube.com [youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. pedagogie.ac-limoges.fr [pedagogie.ac-limoges.fr]
- 6. gneechem.com [gneechem.com]
- 7. benchchem.com [benchchem.com]
- 8. ziath.com [ziath.com]
- 9. eurekaselect.com [eurekaselect.com]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.cn [medchemexpress.cn]
- 14. Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
- 15. From Sound Waves to Soluble Liquids: Unveiling the Power of Sonication | Envirostar [envirostarllc.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-(1-methyl-1H-pyrazol-4-yl)benzoic acid
Welcome to the technical support center for the synthesis of 4-(1-methyl-1H-pyrazol-4-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to help improve your synthetic yield and purity. Pyrazole derivatives are crucial building blocks in medicinal chemistry, and optimizing their synthesis is key to advancing research and development.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most prevalent and versatile method is the Suzuki-Miyaura cross-coupling reaction.[3] This palladium-catalyzed reaction forms a carbon-carbon bond between a pyrazole derivative and a benzoic acid derivative. Typically, this involves the coupling of 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole with a halogenated benzoic acid derivative (e.g., methyl 4-bromobenzoate), followed by hydrolysis of the ester.
Q2: Why is the Suzuki-Miyaura coupling preferred for this synthesis?
A2: The Suzuki-Miyaura coupling is favored due to its high functional group tolerance, relatively mild reaction conditions, and the commercial availability of a wide range of boronic acids and esters.[3][4] The boronic acid reagents are also generally less toxic and more stable compared to other organometallic reagents used in similar cross-coupling reactions.[3]
Q3: What are the key components of a Suzuki-Miyaura reaction?
A3: A typical Suzuki-Miyaura reaction consists of an aryl or vinyl halide (or triflate), an organoboron reagent (boronic acid or ester), a palladium catalyst, a base, and a suitable solvent.[4] The interplay of these components is crucial for a successful reaction.
Troubleshooting Guide: Common Issues and Solutions
Low Yield
Q4: I am experiencing very low yields in my Suzuki-Miyaura coupling reaction. What are the potential causes and how can I improve it?
A4: Low yields in Suzuki-Miyaura coupling can stem from several factors. Here's a breakdown of common causes and their solutions:
-
Inactive Catalyst: The palladium catalyst is the heart of the reaction. If it has degraded or is not properly activated, the reaction will not proceed efficiently.
-
Inefficient Base or Solvent System: The choice of base and solvent is critical for the transmetalation step of the catalytic cycle.
-
Protodeboronation of the Boronic Ester: Boronic acids and esters can be unstable and undergo protodeboronation, where the boron group is replaced by a hydrogen atom, leading to a common byproduct and reduced yield.[4][9]
-
Side Reactions: Besides protodeboronation, other side reactions like dehalogenation of the aryl halide and homocoupling of the starting materials can consume your reactants and lower the yield of the desired product.[4][9][11]
Optimized Suzuki-Miyaura Reaction Conditions
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ (5 mol%) or PdCl₂(dppf) | Readily available and effective for many Suzuki couplings.[10] |
| Base | K₃PO₄ (2.5 equivalents) | Generally effective for pyrazole substrates.[5][10] |
| Solvent | 1,4-Dioxane/H₂O (4:1 mixture) | A common and effective solvent system for Suzuki reactions.[5][10] |
| Temperature | 90-100 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate.[5][10] |
| Atmosphere | Inert (Argon or Nitrogen) | Protects the catalyst from oxidation.[6] |
Impurity Profile
Q5: My final product is contaminated with several impurities. What are the likely side products and how can I purify my compound?
A5: Common impurities in the synthesis of this compound via Suzuki coupling include:
-
Homocoupling Products: Formed from the coupling of two molecules of the same starting material (e.g., two pyrazole boronic esters or two aryl halides).[9]
-
Dehalogenated Starting Material: The aryl halide can be reduced to the corresponding arene.[4][9][11]
-
Protodeboronated Starting Material: The pyrazole boronic ester can be converted to 1-methyl-1H-pyrazole.[4][9]
Purification Strategies:
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system is often the most effective way to remove impurities.
-
Acid-Base Extraction: Since the target molecule is a carboxylic acid, you can dissolve the crude product in a suitable organic solvent and wash with an aqueous base (e.g., NaHCO₃ solution). The desired product will move to the aqueous layer as its carboxylate salt. The organic layer containing neutral impurities can be discarded. The aqueous layer can then be acidified (e.g., with HCl) to precipitate the pure product, which can be collected by filtration.[13]
-
Column Chromatography: If crystallization and extraction are not sufficient, purification by column chromatography on silica gel can be employed. A solvent system of increasing polarity (e.g., hexanes/ethyl acetate with a small amount of acetic acid) can effectively separate the desired product from less polar impurities.
Experimental Workflow and Protocols
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
Caption: A typical workflow for the synthesis and purification of the target compound.
Detailed Protocol: Suzuki-Miyaura Synthesis
Synthesis of Methyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate
-
Reaction Setup: To a flame-dried Schlenk flask, add methyl 4-bromobenzoate (1.0 mmol), 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 mmol), potassium phosphate (K₃PO₄, 2.5 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure methyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate.
Hydrolysis to this compound
-
Saponification: Dissolve the purified ester in a mixture of THF and water. Add an excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) and stir at room temperature until the ester is fully consumed (monitor by TLC or LC-MS).
-
Acidification: Remove the THF under reduced pressure. Dilute the aqueous residue with water and wash with a nonpolar organic solvent (e.g., diethyl ether) to remove any non-acidic impurities.
-
Precipitation: Cool the aqueous layer in an ice bath and acidify with 1M HCl until the pH is approximately 3-4. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
References
- 1. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. 4-(1H-PYRAZOL-1-YL)BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Aqueous Stability of 4-(1-methyl-1H-pyrazol-4-yl)benzoic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(1-methyl-1H-pyrazol-4-yl)benzoic acid. This guide is designed to provide in-depth technical assistance and troubleshooting for issues related to the aqueous stability of this compound. Drawing from established principles of pharmaceutical stability testing and the known behavior of related pyrazole and benzoic acid derivatives, this resource offers practical solutions and the rationale behind them.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common questions and experimental challenges you might encounter.
Q1: I've prepared an aqueous stock solution of this compound, and I'm seeing a decrease in concentration over a short period. What could be the cause?
A1: A decrease in the concentration of your compound in an aqueous solution can be attributed to several factors. The primary suspects are chemical degradation, precipitation due to solubility issues, or adsorption to the container surface. Given the structure of this compound, chemical degradation is a significant possibility, likely through hydrolysis or photodegradation, especially if the solution is not stored properly.[1][2]
Q2: My HPLC analysis of a stability sample shows unexpected new peaks. How can I confirm if these are degradation products?
A2: The appearance of new peaks in your chromatogram is a strong indicator of degradation. To confirm this, you should:
-
Analyze a freshly prepared standard: Compare the chromatogram of your aged sample to that of a freshly prepared solution of this compound. The new peaks should be absent in the fresh sample.
-
Perform a forced degradation study: Intentionally stress the compound under conditions known to cause degradation (e.g., strong acid, strong base, high temperature, UV light).[3][4] If the peaks in your stored sample match the retention times of the peaks generated during the forced degradation study, it provides strong evidence that they are indeed degradants.
-
Utilize Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer to determine the mass-to-charge ratio (m/z) of the parent compound and the new peaks. Degradation products will have different molecular weights, which can help in their identification.
Q3: I suspect my compound is degrading, but my total peak area in the HPLC analysis is decreasing (poor mass balance). What could be happening?
A3: Poor mass balance is a common issue in stability studies and can be caused by several factors:
-
Formation of non-chromophoric degradants: The degradation products may not absorb UV light at the detection wavelength you are using. Try analyzing your samples at a lower wavelength or using a more universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer.[4]
-
Precipitation: The degradants or the parent compound itself may be precipitating out of the solution. Visually inspect your samples for any solid material.
-
Adsorption to container surfaces: The compound or its degradation products might be adsorbing to the walls of your storage container. Using silanized glass vials or polypropylene tubes can sometimes mitigate this issue.
-
Formation of volatile degradants: If a degradation product is volatile, it may be lost from the sample during handling or storage.
Q4: How does pH affect the stability of this compound in an aqueous solution?
A4: The pH of an aqueous solution can significantly impact the stability of compounds containing functional groups susceptible to acid-base catalysis, such as the carboxylic acid and the pyrazole ring in your molecule. For benzoic acid and its derivatives, the rate of degradation can be influenced by pH.[5][6][7] Similarly, pyrazole derivatives, especially those with ester functionalities, have been shown to degrade rapidly in basic conditions (e.g., pH 8).[1][8] Therefore, it is crucial to buffer your aqueous solutions to a pH where the compound exhibits maximum stability, which often needs to be determined experimentally. Generally, a pH range of 4-6 is a good starting point for many carboxylic acid-containing compounds.
Q5: Is this compound sensitive to light?
A5: Phenylpyrazole compounds are known to be susceptible to photodegradation.[9][10][11][12][13] The pyrazole ring and the aromatic benzoic acid moiety can absorb UV light, leading to photochemical reactions. Therefore, it is highly recommended to protect solutions of this compound from light by using amber vials or by wrapping containers in aluminum foil, especially during long-term storage or during the course of an experiment.
Experimental Protocols
To systematically investigate and control the stability of your compound, the following experimental protocols are recommended.
Protocol 1: Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[3]
Objective: To identify potential degradation pathways and degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated HPLC-UV or HPLC-MS system
-
pH meter
-
Photostability chamber or a UV lamp
Procedure:
-
Prepare a stock solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Heat the solution at 60°C for 24 hours.
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at room temperature (25°C) for 24 hours.
-
At various time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for HPLC analysis. Note: Basic conditions may cause rapid degradation for some pyrazole derivatives.[1][8]
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At various time points, withdraw an aliquot and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in an oven at 70°C for 48 hours.
-
At various time points, take a sample, dissolve it in the mobile phase, and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (e.g., in a quartz cuvette or a clear glass vial) to UV light (e.g., 254 nm) and visible light in a photostability chamber.
-
Simultaneously, keep a control sample in the dark.
-
At various time points, withdraw aliquots from both the exposed and control samples for HPLC analysis.
-
-
Analysis: Analyze all samples by a suitable HPLC method (see Protocol 2). Compare the chromatograms of the stressed samples with the control to identify degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop a robust HPLC method capable of separating this compound from its potential degradation products.
Materials:
-
Degradation samples from Protocol 1
-
HPLC system with a UV detector or a mass spectrometer
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC grade acetonitrile, methanol, and water
-
Formic acid or phosphoric acid
Procedure:
-
Initial Method Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a linear gradient (e.g., 10-90% B over 20 minutes) to get a general idea of the retention times of the parent compound and its degradants.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Scan for the optimal wavelength using a PDA detector or select a common wavelength for aromatic compounds (e.g., 254 nm).
-
-
Method Optimization:
-
Inject a mixture of the stressed samples (a "degradation cocktail") to ensure the method can resolve all generated peaks from the parent peak.
-
Adjust the gradient slope, initial and final mobile phase composition, and run time to achieve adequate separation (resolution > 1.5) between all peaks.
-
If co-elution occurs, consider changing the organic modifier (e.g., methanol instead of acetonitrile) or the pH of the aqueous phase.[4]
-
-
Method Validation: Once an optimal method is developed, it should be validated according to ICH guidelines (Q2(R1)) for parameters such as specificity, linearity, accuracy, precision, and robustness.
Data Presentation
The results from your stability studies should be systematically recorded. Below is a template for summarizing forced degradation data.
| Stress Condition | Time (hours) | Initial Purity (%) | Purity after Stress (%) | % Degradation | Number of Degradants | Major Degradant (Peak Area %) |
| 0.1 M HCl, 60°C | 24 | 99.8 | 95.2 | 4.6 | 2 | 3.1 |
| 0.1 M NaOH, 25°C | 8 | 99.8 | 85.1 | 14.7 | 3 | 10.5 |
| 3% H₂O₂, 25°C | 24 | 99.8 | 98.5 | 1.3 | 1 | 1.1 |
| Heat (70°C, solid) | 48 | 99.8 | 99.5 | 0.3 | 1 | 0.3 |
| UV/Vis Light | 24 | 99.8 | 92.3 | 7.5 | 4 | 5.2 |
Table 1: Example of a forced degradation summary table for this compound.
Visualizations
Diagrams can help visualize complex processes and relationships.
Caption: A workflow for troubleshooting stability issues.
Caption: Potential degradation pathways for the compound.
References
- 1. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 3. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The effect of pH and concentration on the rates of kill of benzoic acid solutions against E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Elucidation of fipronil photodegradation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Photodegradation of the insecticide fipronil in aquatic environments: photo-dechlorination processes and products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Photodegradation of the phenylpyrazole insecticide ethiprole in aquatic environments and a comparison with fipronil - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Preventing degradation of 4-(1-methyl-1H-pyrazol-4-yl)benzoic acid in experiments
Technical Support Center: 4-(1-methyl-1H-pyrazol-4-yl)benzoic acid
A Guide to Experimental Stability and Degradation Prevention
Welcome to the technical support center for this compound. As Senior Application Scientists, we have compiled this guide based on the chemical principles of the molecule's structure and extensive experience with related compounds in drug discovery and development. This resource is designed to provide researchers, scientists, and drug development professionals with practical, in-depth answers to ensure the stability and integrity of this compound throughout their experiments.
Frequently Asked Questions (FAQs): Understanding Compound Stability
This section addresses the fundamental chemical properties of this compound that govern its stability.
Question: What are the primary structural features of this molecule and how do they influence its stability?
Answer: The molecule consists of two key aromatic systems: an N-methylated pyrazole ring and a phenyl ring, linked together and functionalized with a carboxylic acid group.
-
Pyrazole Ring: The pyrazole ring is an aromatic heterocycle known for its considerable stability.[1][2] It is generally resistant to oxidation and reduction due to its aromatic character.[2][3] The methylation at the N-1 position prevents tautomerism and occupies a site that could otherwise be reactive, further enhancing its stability.[1]
-
Benzoic Acid Moiety: The benzoic acid group is also relatively robust. The carboxylic acid function is attached to a stable benzene ring. However, this group represents the most likely site for potential degradation under specific conditions.[4]
Question: What are the most probable degradation pathways I should be aware of?
Answer: Degradation is unlikely under standard experimental conditions but can be induced by aggressive reagents or energy input. The two primary pathways of concern are:
-
Thermal Decarboxylation: While benzoic acid itself is stable up to high temperatures (around 300°C), applying excessive heat, especially in solution, can potentially lead to the loss of the carboxyl group as CO2.[4] This risk increases significantly at temperatures above 150-200°C.[4][5]
-
Oxidative Degradation: The compound can be degraded by strong oxidizing agents. Advanced oxidation processes that generate highly reactive species like hydroxyl radicals (e.g., Fenton's reagent, ozonolysis with UV) are capable of breaking down the aromatic rings.[6] Contact with strong, common laboratory oxidizers should be avoided.
A less common concern is ring-opening of the pyrazole moiety, which typically requires very strong bases.[7]
Question: Is this compound sensitive to pH?
Answer: The molecule's solubility and stability can be influenced by pH. As a carboxylic acid, it will be deprotonated under basic conditions (pH > pKa) to form a more water-soluble carboxylate salt. Under acidic conditions (pH < pKa), it will exist in its neutral, less water-soluble form. Extreme pH values should be avoided:
-
Strongly Basic Conditions (e.g., pH > 12): Very high pH in conjunction with heat could promote unwanted side reactions.
-
Strongly Acidic Conditions: While the pyrazole ring is weakly basic and can be protonated by strong inorganic acids, the compound is generally stable.[1] However, aggressive acidic conditions combined with heat could potentially catalyze hydrolysis or other reactions.
Question: What are the main chemical incompatibilities for this compound?
Answer: Based on its structure, you should avoid mixing this compound with:
-
Strong Oxidizing Agents: (e.g., potassium permanganate, hydrogen peroxide, nitric acid). These can lead to oxidative degradation.[6]
-
Strong Reducing Agents: Although the pyrazole ring is resistant to reduction, aggressive agents (e.g., catalytic hydrogenation at high pressure) could potentially affect the aromatic systems.[3]
-
Strong Bases: Especially at elevated temperatures, strong bases could facilitate unwanted reactions.[7]
Troubleshooting Guide: Preventing Degradation in Practice
This section provides solutions to common issues encountered during the handling, storage, and use of the compound.
Issue: I'm observing a loss of purity in my compound after long-term storage.
Solution: This is likely due to improper storage conditions. Degradation over time can be caused by exposure to moisture, light, or reactive atmospheric components.
Recommended Storage Protocol:
-
Container: Store the solid compound in a tightly sealed, airtight container. Amber glass vials are preferred to protect from light.[8][9]
-
Atmosphere: For long-term storage, consider flushing the container with an inert gas like argon or nitrogen to displace oxygen and moisture.
-
Temperature: Store in a cool, dry, and dark place.[8] A controlled environment, such as a desiccator at room temperature or a refrigerator (2-8°C), is ideal. Ensure the container is brought to room temperature before opening to prevent water condensation.
Issue: My reaction mixture turned a different color and analysis shows new impurities after heating.
Solution: You are likely observing thermal degradation. As mentioned, elevated temperatures can cause decarboxylation or other side reactions.
Mitigation Strategies:
-
Temperature Control: Keep reaction temperatures as low as possible to achieve the desired outcome. Avoid prolonged heating above 135°C if possible, as this is a threshold where degradation of similar compounds can become more significant.[5]
-
Inert Atmosphere: If heating is necessary, perform the reaction under an inert atmosphere (nitrogen or argon) to prevent oxidation, which can be accelerated at higher temperatures.[5]
-
Time: Minimize the duration of heating. Monitor the reaction progress closely (e.g., by TLC or LC-MS) and stop as soon as it is complete.
Issue: I suspect my compound is degrading in my formulation or solvent system. How can I confirm this and what should I do?
Solution: This could be a result of solvent reactivity, pH effects, or photosensitivity. A forced degradation study is a systematic way to identify the cause.
Troubleshooting Steps:
-
Analyze a Standard: First, confirm the purity of your starting material using a reliable analytical method like HPLC-UV.[10][11]
-
Solvent Selection: Ensure your chosen solvent is high-purity and free of contaminants. Protic solvents are generally compatible, but you should avoid reactive solvents unless they are part of the intended chemistry.
-
pH Adjustment: If your medium is aqueous, buffer it to a stable pH range (typically pH 3-8).
-
Photosensitivity Check: Prepare two samples of your compound in solution. Expose one to ambient or UV light and keep the other in the dark. Analyze both after a set period to see if light exposure causes degradation.
Protocols and Analytical Methods
Protocol 1: Standard Handling and Solution Preparation
This protocol minimizes the risk of contamination and degradation during routine laboratory use.
-
Equilibration: Before opening, allow the compound's container to equilibrate to ambient laboratory temperature for at least 20-30 minutes. This prevents moisture condensation on the solid.
-
Weighing: Weigh the required amount of solid in a clean, dry environment. Handle the compound in a well-ventilated area or fume hood.[8][12]
-
Dissolution: Add the chosen solvent (e.g., DMSO, DMF, Methanol) to the solid. Use gentle agitation (vortexing or sonication) to aid dissolution. Mild warming (e.g., 30-40°C water bath) can be used if necessary, but avoid aggressive heating.
-
Solution Storage: If prepared solutions are not for immediate use, store them in tightly capped vials at -20°C or -80°C. Before use, thaw completely and vortex to ensure homogeneity. Limit freeze-thaw cycles.
Protocol 2: HPLC-UV Method for Purity Assessment and Degradation Monitoring
This method provides a reliable way to assess the purity of this compound and detect potential degradants.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 5-10% B, ramp to 95% B over 10-15 minutes, hold for 2-3 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm and 254 nm.[11]
-
Injection Volume: 5-10 µL.
-
Sample Preparation: Dissolve the compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a concentration of approximately 0.5-1.0 mg/mL.
Data Interpretation: A pure sample should show a single major peak. The appearance of new, smaller peaks, especially after subjecting the sample to stress (heat, light, etc.), indicates degradation.
| Factor | Potential Effect | Mitigation Strategy |
| High Temperature (>150°C) | Decarboxylation, oxidation | Use lowest effective temperature; minimize heating duration.[5] |
| Strong Oxidizing Agents | Cleavage of aromatic rings | Avoid contact with reagents like KMnO₄, H₂O₂, etc.[6] |
| Extreme pH (<2 or >12) | Potential for hydrolysis or side reactions | Maintain solutions in a buffered range (pH 3-8). |
| UV/Visible Light | Potential for photochemical degradation | Store solid and solutions in amber vials; protect from direct light.[8] |
| Oxygen/Air | Slow oxidation, especially if heated | Store under an inert atmosphere (Ar, N₂).[5] |
| Moisture | Can facilitate hydrolytic degradation | Store in a desiccator; equilibrate container before opening.[9] |
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijnrd.org [ijnrd.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 6. sciensage.info [sciensage.info]
- 7. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 8. aksci.com [aksci.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
Troubleshooting poor results in assays with 4-(1-methyl-1H-pyrazol-4-yl)benzoic acid
Welcome to the technical support resource for 4-(1-methyl-1H-pyrazol-4-yl)benzoic acid and related analogues. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize assays involving this important chemical scaffold. Pyrazole-containing compounds are a cornerstone in modern medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2][3] However, the unique physicochemical properties stemming from the combination of a heterocyclic pyrazole ring and an ionizable benzoic acid group can present challenges in experimental settings.
This guide provides in-depth, cause-and-effect explanations for common issues, moving beyond simple checklists to empower you with the scientific rationale needed to solve complex assay problems.
Frequently Asked Questions (FAQs)
This section addresses high-level questions you might have before diving into detailed troubleshooting.
Q1: My compound is completely inactive in my assay. What are the most common reasons?
A1: A complete lack of activity is a common but solvable issue. The root causes can be grouped into three main categories:
-
Compound Integrity & Concentration: The most frequent culprit is that the compound is not in solution at the intended concentration. This can be due to poor aqueous solubility leading to precipitation, degradation from improper storage, or inaccuracies in preparing stock solutions.[4]
-
Experimental System Mismatch: The biological target may not be present or active in your specific system (e.g., the target protein is not expressed in the cell line used), or there may be compensatory biological mechanisms that mask the compound's effect.[4]
-
Assay Protocol Flaws: Critical parameters like incubation time, reagent concentrations, or the health of the biological system (e.g., cells) may be suboptimal, preventing the observation of an effect.[4][5]
Q2: I'm seeing highly variable results (e.g., inconsistent IC50 values) between experiments. What should I investigate first?
A2: Inconsistent results often point to subtle variations in experimental execution. Key areas to scrutinize include:
-
Compound Handling: Inconsistent preparation of working dilutions from a stock solution is a primary cause. Visually inspect for any precipitate before each use. Poor solubility can lead to inaccurate dosing and high variability.[5] Repeated freeze-thaw cycles of stock solutions can also degrade the compound.[4]
-
Cell-Based Assay Conditions: For cellular assays, variability in cell seeding density, using cells of a high passage number, or inconsistent stimulation/incubation times can significantly alter sensitivity to inhibitors.[5]
-
Reagent Stability: Ensure all buffers and critical reagents are prepared fresh and stored correctly. The activity of enzymes or the stability of detection reagents can drift over time.
Q3: This compound has a benzoic acid group. How does that affect its solubility and how I should handle it?
A3: The carboxylic acid moiety is a critical determinant of the compound's behavior. Benzoic acid has a pKa of approximately 4.2.[6] This means:
-
At acidic pH (below 4.2): The carboxyl group is protonated (-COOH), making the molecule less polar and significantly reducing its aqueous solubility.
-
At neutral or basic pH (above 6): The group is deprotonated (-COO⁻), forming a carboxylate salt. This charge dramatically increases aqueous solubility. Therefore, your assay buffer's pH is crucial. In typical physiological buffers (pH 7.2-7.4), the compound will be in its more soluble, deprotonated state. However, its overall flat, aromatic structure still limits high aqueous solubility. The best practice is to prepare a high-concentration primary stock (e.g., 10-50 mM) in a polar aprotic solvent like DMSO and then make serial dilutions.[4] Be mindful that the final DMSO concentration in your assay should typically be kept below 0.5% to avoid solvent-induced artifacts.[4][5]
Q4: Is it possible my compound is interfering directly with the assay technology (e.g., fluorescence or absorbance readout)?
A4: Yes, this is a well-known phenomenon called "assay interference." Small molecules can absorb light or possess native fluorescence at the wavelengths used for detection, leading to false positive or false negative results.[7][8] It is essential to run control experiments where you measure the signal of the compound in the assay buffer without the biological target (e.g., enzyme or cells) to quantify its contribution to the background signal.[7]
Troubleshooting Workflows & Diagrams
For a systematic approach to problem-solving, follow these logical workflows.
// Nodes Start [label="Poor Assay Results\n(Inactivity, Inconsistency)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cat1 [label="Category 1:\nCompound Integrity & Solubility", fillcolor="#FBBC05", fontcolor="#202124"]; Cat2 [label="Category 2:\nAssay Interference & Artifacts", fillcolor="#FBBC05", fontcolor="#202124"]; Cat3 [label="Category 3:\nBiological System & Protocol", fillcolor="#FBBC05", fontcolor="#202124"];
Check_Purity [label="Verify Compound Purity & Source", shape=ellipse, fillcolor="#F1F3F4"]; Check_Sol [label="Assess Solubility\n(Protocol 1)", shape=ellipse, fillcolor="#F1F3F4"]; Check_Storage [label="Check Storage & Handling", shape=ellipse, fillcolor="#F1F3F4"];
Check_Agg [label="Test for Aggregation\n(Protocol 2)", shape=ellipse, fillcolor="#F1F3F4"]; Check_Signal [label="Check Signal Interference\n(Protocol 3)", shape=ellipse, fillcolor="#F1F3F4"]; Check_Redox [label="Consider Redox Activity", shape=ellipse, fillcolor="#F1F3F4"];
Check_Target [label="Confirm Target Expression/Activity", shape=ellipse, fillcolor="#F1F3F4"]; Check_Cells [label="Validate Cell Health & Passage #", shape=ellipse, fillcolor="#F1F3F4"]; Check_Params [label="Optimize Assay Parameters\n(Time, Concentrations)", shape=ellipse, fillcolor="#F1F3F4"];
// Edges Start -> Cat1; Start -> Cat2; Start -> Cat3;
Cat1 -> Check_Purity [label="Is compound reliable?"]; Cat1 -> Check_Sol [label="Is it in solution?"]; Cat1 -> Check_Storage [label="Was it handled properly?"];
Cat2 -> Check_Agg [label="Is it non-specific?"]; Cat2 -> Check_Signal [label="Is it an artifact?"]; Cat2 -> Check_Redox [label="Is it reactive?"];
Cat3 -> Check_Target [label="Is the target viable?"]; Cat3 -> Check_Cells [label="Is the system healthy?"]; Cat3 -> Check_Params [label="Is the protocol optimal?"]; } ` Caption: General troubleshooting workflow for poor assay results.
// Nodes Start [label="Hypothesis:\nObserved inhibition is due to\ncompound aggregation.", fillcolor="#F1F3F4"];
Exp_A [label="Experiment A:\nRun dose-response curve\n(Standard Buffer)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Exp_B [label="Experiment B:\nRun dose-response curve\n(Buffer + 0.01% Triton X-100)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Result [label="Compare IC50 Values", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
Conclusion_Agg [label="Conclusion:\nAggregation is likely.\nThe compound is a probable\nnon-specific inhibitor.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Conclusion_NoAgg [label="Conclusion:\nAggregation is unlikely.\nInhibition is likely due to a\nspecific binding interaction.", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Exp_A; Start -> Exp_B; Exp_A -> Result; Exp_B -> Result; Result -> Conclusion_Agg [label="IC50 increases significantly\n(Rightward Shift)"]; Result -> Conclusion_NoAgg [label="IC50 is unchanged"]; } ` Caption: Logic diagram for diagnosing aggregation-based inhibition.
Detailed Troubleshooting Guides & Protocols
Guide 1: Investigating Compound Inactivity or Inconsistency
This guide provides a step-by-step process to determine why your compound may not be showing the expected activity.
Step 1: Verify Compound Solubility in Assay Buffer The most common reason for apparent inactivity is that the compound has precipitated from the assay buffer, drastically lowering its effective concentration.
-
Action: Perform a visual solubility assessment.
-
Rationale: The transition from a high concentration in DMSO to a low concentration in an aqueous buffer can cause less soluble compounds to crash out of solution. This is especially critical for compounds like this compound, which have large hydrophobic surfaces.
Protocol 1: Visual Solubility Assessment
Prepare your compound's working dilutions in your final assay buffer at the highest concentration you plan to test.
Create a parallel control tube with only the assay buffer and the equivalent amount of DMSO (vehicle control).
Incubate both tubes under the exact same conditions as your assay (e.g., 30 minutes at 37°C).
After incubation, visually inspect the compound tube against a dark background. Use a focused light source (like a cell phone flashlight) to illuminate the solution from the side.
Observation: Look for any signs of cloudiness, particulates, or precipitate that are absent in the vehicle control tube. If observed, your compound is not fully soluble at that concentration.
Solution: Test lower concentrations until no precipitation is visible. Alternatively, if your assay permits, consider adding a small amount of a non-ionic detergent or increasing the final DMSO concentration slightly (while staying within the tolerable limit for your system).
Step 2: Assess for Compound Aggregation At higher concentrations, small molecules can form colloidal aggregates that non-specifically inhibit proteins, a common source of false-positive hits in screens.[7][8]
-
Action: Test if the compound's inhibitory activity is sensitive to non-ionic detergents.
-
Rationale: Detergents like Triton X-100 disrupt the non-covalent interactions that hold aggregates together. A significant loss of potency in the presence of a detergent is a strong indicator of aggregation-based activity.[7]
Protocol 2: Testing for Aggregation-Based Inhibition
Prepare two sets of assay buffers: your standard buffer and a second buffer containing 0.01% (w/v) Triton X-100.
Run a full dose-response curve for your compound in both buffer conditions.
Calculate the IC50 value from each experiment.
Interpretation:
Significant IC50 Increase (e.g., >5-fold) with Triton X-100: This strongly suggests the compound acts as an aggregator at these concentrations. The results are likely artifacts.
No Significant Change in IC50: This suggests the inhibition is not due to aggregation and is more likely a specific interaction.
Step 3: Rule Out Assay Signal Interference The compound itself may be contributing to or quenching your assay's signal.
-
Action: Measure the compound's signal in the absence of the biological target.
-
Rationale: Aromatic structures like pyrazole and benzoic acid can be fluorescent or absorb light, directly confounding measurements.[7]
Protocol 3: Checking for Assay Signal Interference
Prepare wells/tubes containing assay buffer and serial dilutions of your compound (at the same final concentrations used in your main experiment).
Crucially, omit the target protein, enzyme substrate, or cells from these control wells. Include all detection reagents.
Incubate under standard assay conditions.
Read the signal (absorbance, fluorescence, luminescence) on your plate reader.
Interpretation:
High Signal from Compound Alone: If the compound generates a signal that is a significant fraction of your "positive" control, it indicates direct interference.
Signal Quenching: If you are using an assay where the product generates a signal (e.g., a fluorescent substrate), you can also test if the compound quenches this signal. Do this by adding the compound to a known amount of the fluorescent product. A decrease in signal indicates quenching.
Data Presentation Examples
Clear data presentation is key to accurate interpretation.
Table 1: Example Data for Aggregation Test
| Condition | IC50 (µM) | Interpretation |
| Standard Buffer | 2.5 | Initial observed potency |
| Buffer + 0.01% Triton X-100 | 45.0 | >10-fold shift suggests aggregation |
Table 2: Example Data for Fluorescence Interference Check
| Well Content | Fluorescence Units (RFU) |
| Buffer + Vehicle (DMSO) | 50 |
| Buffer + 10 µM Compound | 1500 |
| Buffer + Target + Vehicle | 200 |
| Buffer + Target + Positive Control | 5000 |
| This data suggests the compound itself is highly fluorescent and is a major interferent in the assay. |
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Benzoic acid - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for Derivatizing 4-(1-methyl-1H-pyrazol-4-yl)benzoic acid
Welcome to the technical support center for the derivatization of 4-(1-methyl-1H-pyrazol-4-yl)benzoic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block. Here, we provide in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common issues, and answering frequently asked questions to ensure the success of your synthetic endeavors.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the derivatization of this compound, focusing primarily on the most prevalent transformation: amide bond formation.
Q1: What are the most common methods for derivatizing the carboxylic acid group of this molecule?
The carboxylic acid moiety is a prime handle for derivatization, most commonly through:
-
Amide Bond Formation: This is the most frequent derivatization, achieved by coupling the acid with a primary or secondary amine. It is a cornerstone of medicinal chemistry for building complex molecules and exploring structure-activity relationships (SAR).
-
Esterification: Reaction with an alcohol, typically under acidic conditions (Fischer esterification) or using coupling agents, yields the corresponding ester.[1][2] This can be useful for modifying solubility or as a protecting group.
Q2: How do I select the best amide coupling reagent for my reaction?
Choosing the right coupling reagent is critical and depends on the specific amine, the scale of the reaction, and the desired purity profile. Modern coupling reagents activate the carboxylic acid to facilitate nucleophilic attack by the amine.[3]
Uronium/aminium salts like HATU are powerful and often the first choice for difficult couplings due to their high reactivity.[4][5] Carbodiimides such as EDC (or EDCI) are cost-effective and generate a water-soluble urea byproduct, which simplifies purification during aqueous workup.[6][7] Phosphonium salts like PyBOP are also highly effective and may reduce certain side reactions.[4] For industrial applications or processes where cost and waste are major concerns, reagents like T3P® (propanephosphonic acid anhydride) are excellent choices due to their efficiency, low toxicity, and the formation of water-soluble byproducts that are easily removed.[8][9][10]
Below is a comparative table to guide your selection:
| Reagent Category | Example(s) | Key Advantages | Common Considerations & Byproducts |
| Uronium/Aminium | HATU, HBTU, COMU | High efficiency, fast reaction times, effective for hindered substrates.[4] | Can react with unprotected N-termini; byproducts (tetramethylurea) can be difficult to remove.[5][11] |
| Carbodiimides | EDC, DCC, DIC | Cost-effective; EDC's urea byproduct is water-soluble, simplifying workup.[6][7] | Risk of racemization (can be suppressed with additives like HOBt or Oxyma).[4][11] DCC's urea byproduct is insoluble and requires filtration.[11] |
| Phosphonium | PyBOP, PyAOP | High reactivity, lower risk of guanidinylation side reaction compared to uronium salts.[4] | Byproduct (HMPA from BOP) is carcinogenic; PyBOP is a safer alternative.[12] |
| Phosphonic Anhydride | T3P® | Excellent yields, low epimerization, non-toxic, water-soluble byproducts for easy workup.[8][9] Ideal for scale-up.[10] | Often supplied as a solution in a carrier solvent (e.g., DMF, EtOAc).[8][9] |
Q3: What are the recommended solvents and bases for amide coupling?
-
Solvents: Anhydrous polar aprotic solvents are standard. Dimethylformamide (DMF) is a common choice due to its excellent solvating power for a wide range of substrates.[13] Dichloromethane (DCM) is also frequently used.[7] For substrates with poor solubility, adding a co-solvent like DMSO may be beneficial. Ensure the solvent is anhydrous, as water can hydrolyze activated intermediates and reduce yield.[13]
-
Bases: A non-nucleophilic organic base is required to deprotonate the carboxylic acid and neutralize any acid generated during the reaction. Diisopropylethylamine (DIPEA) is the most common choice.[6][13] Triethylamine (TEA) is also used.[14][15] The amount of base is crucial; typically 2-3 equivalents are used.[6][14]
Q4: How should I monitor the reaction progress?
Effective reaction monitoring is key to determining the endpoint and preventing the formation of impurities.
-
Thin Layer Chromatography (TLC): A simple and rapid method. Spot the reaction mixture against the starting carboxylic acid. The disappearance of the starting acid spot and the appearance of a new, typically less polar, product spot indicates progress.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the preferred method for unambiguous monitoring. It allows you to track the consumption of the starting acid (by its mass) and the formation of the desired product (by its mass), providing a clear picture of the reaction's status.[6]
Section 2: Step-by-Step Experimental Protocols
Here we provide detailed, validated protocols for the two most common derivatizations.
Protocol 1: General Procedure for Amide Coupling via HATU
This protocol is a robust starting point for synthesizing amides from this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.0–1.2 equiv)
-
HATU (1.1–1.2 equiv)
-
DIPEA (2.0–3.0 equiv)
-
Anhydrous DMF
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the this compound (1.0 equiv).
-
Dissolve the acid in anhydrous DMF.
-
Add the amine (1.0–1.2 equiv) to the solution, followed by the dropwise addition of DIPEA (2.0–3.0 equiv).
-
In a separate vial, dissolve HATU (1.1–1.2 equiv) in a small amount of anhydrous DMF.
-
Add the HATU solution to the reaction mixture at room temperature. Some protocols may benefit from cooling to 0 °C, especially if racemization is a concern.[14]
-
Stir the reaction at room temperature for 1–18 hours.[6] Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Perform an aqueous workup by washing the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine to remove excess reagents and byproducts.[6]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Fischer Esterification to Synthesize the Methyl Ester
This classic method is effective for producing the methyl ester derivative.
Materials:
-
This compound
-
Methanol (used in excess, as solvent)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount)
Procedure:
-
In a round-bottomed flask, suspend the this compound in methanol.[16]
-
Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the mixture while swirling.[17]
-
Attach a reflux condenser and heat the mixture to reflux (approx. 65 °C for methanol).[16][17]
-
Maintain reflux for several hours (e.g., 4-24 hours) until TLC or LC-MS indicates consumption of the starting acid.
-
Cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate.
-
Wash the organic layer carefully with a saturated solution of NaHCO₃ to neutralize the sulfuric acid (Caution: CO₂ evolution).[16][17] Follow with a brine wash.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester.
-
Purify by flash chromatography or recrystallization as needed.
Section 3: Troubleshooting Guide
Even with optimized protocols, challenges can arise. This guide provides a systematic approach to diagnosing and solving common experimental issues.
Problem: Low or No Product Formation
// Nodes for Causes cause1 [label="Is Starting Acid Consumed?", shape=diamond, style=filled, fillcolor="#FBBC05"]; cause2 [label="Are Starting Materials Soluble?", shape=diamond, style=filled, fillcolor="#FBBC05"]; cause3 [label="Is Coupling Reagent Active?", shape=diamond, style=filled, fillcolor="#FBBC05"]; cause4 [label="Is Base Appropriate?", shape=diamond, style=filled, fillcolor="#FBBC05"]; cause5 [label="Is Solvent Anhydrous?", shape=diamond, style=filled, fillcolor="#FBBC05"];
// Nodes for Solutions sol1 [label="Reaction is slow or stalled.\n- Increase reaction time.\n- Gently warm the reaction (e.g., 40-50°C).\n- Switch to a more powerful coupling reagent (e.g., EDC to HATU).[4]", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol2 [label="Reaction has not started.\nProceed to next check.", fillcolor="#FFFFFF"]; sol3 [label="Poor Solubility.\n- Try a different solvent (e.g., DMF, NMP).\n- Add a co-solvent like DMSO.\n- Use sonication to aid dissolution.", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol4 [label="Solubility OK.\nProceed to next check.", fillcolor="#FFFFFF"]; sol5 [label="Inactive Reagent.\n- Use a fresh bottle of coupling reagent.\n- Check storage conditions (many are moisture-sensitive).", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol6 [label="Reagent OK.\nProceed to next check.", fillcolor="#FFFFFF"]; sol7 [label="Inappropriate Base.\n- Use a non-nucleophilic base like DIPEA or TEA.[13]\n- Avoid nucleophilic bases like pyridine which can compete with the amine.", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol8 [label="Base OK.\nProceed to next check.", fillcolor="#FFFFFF"]; sol9 [label="Wet Solvent.\n- Use a fresh bottle of anhydrous solvent.\n- Dry solvent over molecular sieves if necessary.", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> cause1; cause1 -> sol1 [label=" Yes"]; cause1 -> sol2 [label=" No"]; sol2 -> cause2; cause2 -> sol3 [label=" No"]; cause2 -> sol4 [label=" Yes"]; sol4 -> cause3; cause3 -> sol5 [label=" No"]; cause3 -> sol6 [label=" Yes"]; sol6 -> cause4; cause4 -> sol7 [label=" No"]; cause4 -> sol8 [label=" Yes"]; sol8 -> cause5; cause5 -> sol9 [label=" No"]; } }
Troubleshooting Flowchart for Low Yield
Problem: Difficult Purification and Persistent Impurities
| Observed Issue | Potential Cause | Recommended Solution |
| A persistent, polar impurity is observed in the final product. | This is often the tetramethylurea (TMU) byproduct from HATU/HBTU reagents, which is difficult to remove with standard washes.[5] | Purify carefully via flash chromatography with an appropriate solvent system. If the product is not polar, it may be possible to wash with a non-polar solvent like hexane to remove the product, leaving the impurity behind.[5] Alternatively, consider using a reagent with water-soluble byproducts like T3P® or EDC for future reactions.[7][8] |
| The crude NMR shows multiple unexpected signals. | Side reaction with the coupling reagent. Some uronium salts can react with the amine to form a guanidinium byproduct. | Ensure the correct order of addition. Pre-activating the acid with the coupling reagent for a short period (5-15 min) before adding the amine can minimize this.[13] Do not use a large excess of the coupling reagent.[11] |
| Trouble removing DMF during workup. | DMF has a high boiling point and is water-miscible. | After diluting with an organic solvent (e.g., ethyl acetate), wash multiple times with water or a 5% LiCl aqueous solution to effectively remove DMF.[18] |
| Product is lost during aqueous workup. | The final amide product may have some water solubility, especially if the coupled amine is small or polar. | Minimize the number of aqueous washes. Saturate the aqueous layers with NaCl (brine) to decrease the solubility of the organic product. If losses are still significant, consider an alternative purification method like reverse-phase chromatography. |
References
- 1. researchgate.net [researchgate.net]
- 2. iajpr.com [iajpr.com]
- 3. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. youtube.com [youtube.com]
- 9. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. peptide.com [peptide.com]
- 12. bachem.com [bachem.com]
- 13. researchgate.net [researchgate.net]
- 14. fishersci.co.uk [fishersci.co.uk]
- 15. bio-protocol.org [bio-protocol.org]
- 16. personal.tcu.edu [personal.tcu.edu]
- 17. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 18. reddit.com [reddit.com]
Technical Support Center: Purification of 4-(1-methyl-1H-pyrazol-4-yl)benzoic acid
Welcome to the technical support center for the synthesis and purification of 4-(1-methyl-1H-pyrazol-4-yl)benzoic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges during the post-synthesis workup and purification of this valuable building block. We will move beyond simple protocols to address the underlying chemical principles, helping you troubleshoot common issues and select the optimal purification strategy for your specific needs.
Section 1: Troubleshooting Guide
This section addresses common problems encountered during the purification of this compound in a practical question-and-answer format.
Question: My final product is a brownish or off-white solid, not the expected white powder. What's the likely cause and solution?
Answer: Discoloration is typically due to residual palladium catalyst from the Suzuki coupling reaction or highly colored organic impurities.
-
Probable Cause (Catalyst Residue): Palladium catalysts, especially when they decompose, can form palladium black, which is finely divided palladium metal that is difficult to filter.
-
Solution:
-
Activated Carbon Treatment: During recrystallization, after dissolving your crude product in the hot solvent, add a small amount (1-2% w/w) of activated charcoal.[1][2] The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool.[2] Caution: Adding charcoal to a boiling solution can cause violent bumping. Let the solution cool slightly before adding it.
-
Chelating Agents: For stubborn palladium contamination, you can wash a solution of your product (e.g., in ethyl acetate) with an aqueous solution of a chelating agent like thiourea or sodium thiocyanate to scavenge the metal.
-
Question: After performing an acid-base extraction, my yield is extremely low. Where did my product go?
Answer: Low yield after an acid-base extraction of a carboxylic acid typically points to one of two issues: incomplete extraction into the basic aqueous layer or incomplete precipitation from the aqueous layer.
-
Probable Cause 1: Incomplete Extraction: The pH of the aqueous base was not high enough to fully deprotonate the benzoic acid. This compound is a carboxylic acid and requires a basic solution to become water-soluble.[3][4][5]
-
Solution: Ensure the pH of the aqueous layer is at least 2-3 units above the pKa of the carboxylic acid (typically > 7 for benzoic acids).[5] Use a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute (~1 M) solution of sodium hydroxide (NaOH). Check the pH with litmus paper or a pH meter. Perform multiple extractions (e.g., 3x with fresh aqueous base) to ensure complete transfer.
-
-
Probable Cause 2: Incomplete Precipitation: The pH of the aqueous layer was not lowered sufficiently to fully protonate the carboxylate salt and cause it to precipitate.
-
Solution: After separating the basic aqueous layer containing your product, cool it in an ice bath and acidify slowly with concentrated HCl until the pH is strongly acidic (pH 1-2).[3] The product should precipitate out. If no solid forms, your product may be more water-soluble than expected, or the concentration is too low. In this case, you may need to extract the acidified aqueous layer with an organic solvent like ethyl acetate or dichloromethane, then dry and evaporate the organic solvent to recover the product.[6]
-
Question: I'm trying to purify my product by column chromatography on silica gel, but I'm getting very broad peaks (tailing) and poor separation.
Answer: This is a classic problem when purifying carboxylic acids on standard silica gel.
-
Probable Cause: The acidic proton of your carboxylic acid interacts strongly with the polar, slightly acidic silanol (Si-OH) groups on the surface of the silica gel.[7] This strong, non-specific binding leads to slow elution and significant peak tailing, making purification difficult.
-
Solution:
-
Modify the Mobile Phase: Add a small amount of a competitive acid, like acetic acid or formic acid (~0.5-1%), to your eluent system (e.g., Hexane/Ethyl Acetate + 1% Acetic Acid). The added acid will protonate the silica surface and compete for binding sites, resulting in sharper peaks and better separation.
-
Use Reversed-Phase Chromatography: A more robust solution is to switch to reversed-phase (C18) column chromatography.[7][8] In this technique, the stationary phase is nonpolar. A polar mobile phase (e.g., a gradient of water/acetonitrile or water/methanol) is used. To ensure the carboxylic acid is protonated and elutes properly, it's common to add a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase.[8]
-
Section 2: Frequently Asked Questions (FAQs)
What are the most common impurities I should expect from a Suzuki-Miyaura synthesis of this compound? The synthesis likely involves coupling a boronic acid/ester with an aryl halide. Common impurities include:
-
Unreacted Starting Materials: e.g., 4-bromobenzoic acid or 1-methyl-1H-pyrazole-4-boronic acid pinacol ester.
-
Homocoupled Products: Resulting from the coupling of two molecules of the boronic acid (e.g., 1,1'-dimethyl-1H,1'H-4,4'-bipyrazole) or two molecules of the aryl halide (e.g., biphenyl-4,4'-dicarboxylic acid).[9]
-
Protodeboronation Product: The boronic acid is replaced by a hydrogen atom (e.g., 1-methyl-1H-pyrazole). This is common when reaction conditions are too hot or when moisture is present.[10][11]
-
Catalyst Residues: Palladium complexes and ligands.[12]
What is the best initial purification strategy? For a carboxylic acid product contaminated with primarily neutral impurities (like homocoupled byproducts or unreacted boronic esters), acid-base extraction is the most efficient first step.[6][13] It rapidly separates your acidic product from a large portion of the crude mixture, simplifying subsequent purification steps like recrystallization.
How do I select a good recrystallization solvent? The ideal solvent is one in which your product is highly soluble when hot but poorly soluble when cold.[14] Impurities, conversely, should either be insoluble in the hot solvent or remain soluble in the cold solvent.
-
Testing: Place a few milligrams of your crude product in a test tube and add a small amount of a test solvent.
-
Observe: See if it dissolves at room temperature. If it does, it's not a good primary recrystallization solvent.
-
Heat: If it's insoluble at room temperature, heat the mixture. If it dissolves when hot, it's a potential candidate.
-
Cool: Allow the solution to cool to room temperature and then in an ice bath. Abundant crystal formation indicates a good solvent.[15]
-
Good starting points for benzoic acids: Ethanol, methanol, acetic acid, or mixed solvent systems like ethanol/water or dioxane/water.[5][16][17]
How can I confirm the purity of my final product? A combination of methods is recommended:
-
Melting Point Analysis: A pure compound will have a sharp melting point that matches the literature value. Impurities will typically cause the melting point to be lower and broader.[1][14]
-
Thin Layer Chromatography (TLC): A pure compound should show a single spot. Run the TLC against your crude material and starting materials to confirm the absence of impurities.
-
NMR Spectroscopy (¹H and ¹³C): This is the most definitive method. The spectrum should show only the peaks corresponding to this compound and be free of signals from impurities or residual solvent.
-
LC-MS: Provides both purity information (LC chromatogram) and mass confirmation (mass spectrum).
Section 3: Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is ideal for removing neutral organic impurities.
-
Dissolution: Dissolve the crude solid (~1.0 g) in a suitable organic solvent like ethyl acetate (EtOAc, 50 mL) in a separatory funnel. If some material is insoluble, it may be inorganic salts which can be removed now or later.
-
Basic Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 30 mL) to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release CO₂ pressure.[3][6]
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution (2 x 30 mL) to ensure all the carboxylic acid has been transferred to the aqueous phase. Combine all aqueous layers.
-
Wash (Optional): The remaining organic layer, containing neutral impurities, can be discarded.
-
Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 6M hydrochloric acid (HCl) dropwise while stirring until the pH is ~1-2 (test with pH paper). A white precipitate of the pure product should form.[4]
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of ice-cold deionized water (2 x 10 mL) to remove any inorganic salts.[14]
-
Drying: Allow the solid to air-dry on the filter, then transfer to a watch glass to dry completely, preferably in a vacuum oven.
Protocol 2: Purification by Recrystallization
This protocol is used to obtain highly pure crystalline material, often after an initial clean-up like acid-base extraction.
-
Solvent Selection: Based on prior tests, choose a suitable solvent system (e.g., ethanol/water).
-
Dissolution: Place the crude acid (~1.0 g) in an Erlenmeyer flask. Add the primary solvent (e.g., ethanol, 10 mL) and heat the mixture on a hot plate until the solid dissolves completely.[2]
-
Addition of Anti-Solvent: While the solution is hot, add the anti-solvent (e.g., hot water) dropwise until the solution becomes faintly cloudy (the saturation point). Add a drop or two of the primary solvent to redissolve the precipitate and make the solution clear again.
-
Slow Cooling: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.[14]
-
Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation & Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the ice-cold recrystallization solvent mixture.
-
Drying: Dry the purified crystals thoroughly under vacuum.
Section 4: Visual Workflows
The following diagrams illustrate the decision-making process and experimental workflow for purification.
Caption: Decision tree for selecting a purification strategy.
Caption: Step-by-step workflow for purification via acid-base extraction.
References
- 1. famu.edu [famu.edu]
- 2. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. vernier.com [vernier.com]
- 5. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. biotage.com [biotage.com]
- 8. teledyneisco.com [teledyneisco.com]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 14. westfield.ma.edu [westfield.ma.edu]
- 15. people.chem.umass.edu [people.chem.umass.edu]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: A Researcher's Guide to 4-(1-methyl-1H-pyrazol-4-yl)benzoic acid and Its Derivatives
Welcome to the technical support center for researchers utilizing 4-(1-methyl-1H-pyrazol-4-yl)benzoic acid and its analogs. This molecule represents a valuable chemical scaffold, particularly noted for its use in developing novel anti-infective agents.[1][2][3][4] As with any novel chemical probe or lead compound, rigorous validation of its biological activity is paramount to generating reproducible and reliable data. A critical and often challenging aspect of this validation is the identification and management of off-target effects.
This guide is designed to provide you, the researcher, with the foundational knowledge, practical troubleshooting strategies, and detailed protocols to confidently assess the selectivity of your compound. We will move beyond simple procedural lists to explain the underlying principles, helping you make informed decisions in your experimental design and data interpretation.
Frequently Asked Questions (FAQs): Navigating On-Target and Off-Target Effects
Here we address the common questions and concerns that arise when working with a novel bioactive compound.
Q1: I'm observing a desired phenotype with my compound. How can I be certain this effect is mediated by my intended target and not an unknown off-target?
This is the fundamental question in chemical biology. Observing a phenotype is the first step, but attributing it to a specific target requires a multi-pronged validation approach. Relying on a single experiment is insufficient. A robust validation strategy should include:
-
Verifying Direct Target Engagement: You must demonstrate that your compound physically interacts with the intended target in a relevant biological context (i.e., within the cell).
-
Correlating Potency: The concentration of the compound required to engage the target should correlate with the concentration that produces the cellular phenotype.
-
Using Orthogonal Validation Methods: The phenotype should be recapitulated by a distinct method that perturbs the same target, such as RNAi/CRISPR-mediated knockdown or the use of a structurally unrelated inhibitor for the same target.[5]
-
Employing Control Compounds: A structurally similar but biologically inactive analog should not produce the same phenotype, helping to rule out effects caused by the chemical scaffold itself.[5][6]
The following questions will delve into specific techniques to achieve this validation.
Q2: What is the first and most critical step to profile the selectivity of my small molecule inhibitor?
For a novel compound, the initial and most informative step is often a broad, unbiased screen to understand its interaction landscape. The choice of screen depends on the hypothesized target class.
-
If your compound is a suspected kinase inhibitor: The gold standard is a large-panel in vitro kinase screen.[7] Services from companies like Eurofins, Reaction Biology, or the MRC PPU Reagents and Services can test your compound against hundreds of purified kinases, providing quantitative IC50 or Kd values.[8] This offers a panoramic view of the compound's kinome-wide activity.[7]
-
If the target is not a kinase or is unknown: A broader, unbiased approach is necessary. Techniques like chemical proteomics or thermal proteome profiling (TPP) are powerful for identifying targets in a more physiological context.[7][9]
Below is a decision-making workflow for initiating an off-target investigation.
Caption: Decision workflow for investigating off-target effects.
Q3: My compound targets kinases. How should I properly perform and interpret a broad kinase selectivity screen?
Interpreting kinase profiling data goes beyond simply looking at the IC50 for your primary target.[10][11]
Experimental Considerations:
-
Initial Screen Concentration: A common starting point is to screen at a single high concentration (e.g., 1 or 10 µM) to identify all potential hits.
-
Dose-Response Follow-Up: Any kinases inhibited by >80% in the initial screen should be followed up with a full dose-response curve to determine an accurate IC50 value.[7]
-
Assay Format: Be aware of the assay format used (e.g., radiometric, fluorescence-based).[8][12] Ensure the ATP concentration is at or near the Michaelis-Menten constant (Km) for each kinase, as this significantly impacts IC50 values for ATP-competitive inhibitors.[13]
Data Interpretation:
-
Selectivity Score (S-score): This metric quantifies selectivity by dividing the number of kinases inhibited above a certain threshold (e.g., 90%) by the total number of kinases tested. A lower S-score indicates higher selectivity.
-
Potency vs. Selectivity: A highly potent compound (low nM IC50) is not necessarily selective. Conversely, a less potent compound might be highly selective. Both parameters must be considered.
-
Off-Target Potency: Pay close attention to any off-targets that are inhibited with a potency similar to or greater than your primary target. These are the most likely to cause confounding biological effects.
Quantitative Data Summary: Interpreting Kinase Panel Results
| Metric | Definition | Implication for Researcher |
|---|---|---|
| IC50 | Concentration of inhibitor required to reduce enzyme activity by 50%. | A lower IC50 indicates higher potency. Potency against off-targets should be at least 10-100 fold weaker than the primary target.[14] |
| Kd | Dissociation constant, a measure of binding affinity. | Used in binding assays; a lower Kd indicates stronger binding. |
| % Inhibition @ 1µM | Percentage of kinase activity inhibited at a fixed concentration. | A quick measure for initial screening to identify potential hits for follow-up. |
| S-Score(35) | Number of kinases with >65% inhibition / total kinases tested. | A quantitative measure of selectivity. A lower score is better. |
Q4: What is a Cellular Thermal Shift Assay (CETSA), and how can it confirm my compound binds its target inside a cell?
CETSA is a powerful biophysical technique that directly measures target engagement in a cellular environment, including intact cells and tissues.[9][15][16]
Principle: The method is based on the principle of ligand-induced thermal stabilization.[15] When a small molecule binds to its protein target, it generally stabilizes the protein's structure. This stabilization makes the protein more resistant to thermal denaturation.
Workflow:
-
Treatment: Intact cells or cell lysates are treated with your compound or a vehicle control (e.g., DMSO).
-
Heating: The samples are heated across a range of temperatures, causing proteins to denature and aggregate.
-
Separation: After cooling, cells are lysed (if not already), and the aggregated proteins are separated from the soluble fraction by centrifugation.
-
Detection: The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blot or mass spectrometry.
A compound that binds its target will result in more of that target protein remaining soluble at higher temperatures compared to the vehicle control. This "thermal shift" is direct evidence of target engagement.[16][17]
Caption: The experimental workflow of a Cellular Thermal Shift Assay (CETSA).
Q5: How can I leverage genetic approaches to definitively link my compound's effect to its intended target?
Genetics provides the ultimate validation for a chemical probe's on-target activity.[18] The most rigorous method is to use a resistance-conferring mutation.
Principle: This strategy involves engineering a mutation in the target protein that disrupts the binding of your compound but does not alter the protein's normal biological function.[18][19]
Workflow:
-
Identify Mutation: Using structural modeling or deep mutational scanning, identify a point mutation in the compound's binding pocket that is predicted to block binding.
-
Generate Mutant Cell Line: Use CRISPR/Cas9 to create a cell line where the wild-type target is replaced with the mutant version.
-
Test Phenotype: Treat both the wild-type and mutant cell lines with your compound.
Expected Outcome:
-
On-Target Effect: The wild-type cells will show the phenotype, but the mutant cells will be resistant (unaffected). This provides strong evidence that the compound's effect is mediated through that specific target.
-
Off-Target Effect: If both wild-type and mutant cells show the same phenotype, the effect is likely due to an off-target.
Caption: Logic of using a resistance mutation to validate an on-target effect.
Q6: What are the best practices for selecting and using control compounds in my experiments?
Proper controls are essential to rule out non-specific or scaffold-related effects.
-
Negative Control: The ideal negative control is a close chemical analog of your active compound that is inactive against the primary target.[6] This control helps ensure that the observed phenotype is not due to some general property of the chemical scaffold. However, be aware that modifications made to create a negative control might also abrogate binding to off-targets, which can complicate interpretation.[6]
-
Vehicle Control: Always include a vehicle-only control (e.g., DMSO) to account for any effects of the solvent.
Troubleshooting Guides & Experimental Protocols
This section provides detailed methodologies for key experiments discussed above.
Protocol 1: A Step-by-Step Guide to a Cellular Thermal Shift Assay (CETSA) using Western Blot
This protocol outlines a standard CETSA experiment to validate target engagement in intact cells.
Materials:
-
Cell culture plates (6-well or 10 cm dishes)
-
Your compound of interest and a vehicle control (DMSO)
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
PCR tubes or strips
-
Thermal cycler
-
Microcentrifuge capable of >15,000 x g
-
Standard Western blot reagents (lysis buffer, antibodies, etc.)
Methodology:
-
Cell Treatment:
-
Plate cells to achieve ~80-90% confluency on the day of the experiment.
-
Treat cells with your compound at the desired concentration (e.g., 10x the cellular IC50) or with vehicle (DMSO) for the optimized duration (e.g., 1-2 hours) in serum-free media.
-
-
Cell Harvesting:
-
Wash the cells twice with ice-cold PBS.
-
Scrape cells into PBS containing protease/phosphatase inhibitors. Pool the cell suspension for each condition.
-
Aliquot the cell suspension (~50 µL) into individual PCR tubes for each temperature point.
-
-
Heat Challenge:
-
Place the PCR tubes in a thermal cycler.
-
Run a temperature gradient program. A typical starting range is 40°C to 64°C in 2°C increments, plus a non-heated control (room temperature). Heat for 3 minutes at each temperature, followed by a 3-minute hold at room temperature.[16]
-
-
Lysis and Separation:
-
Subject the samples to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath to lyse the cells.
-
Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Sample Preparation and Analysis:
-
Carefully collect the supernatant (soluble fraction) from each tube and transfer to a new tube.
-
Determine the protein concentration of each sample using a BCA or Bradford assay.
-
Normalize the total protein amount for each sample and prepare for SDS-PAGE.
-
Perform Western blotting using a validated antibody against your target protein. An antibody for a housekeeping protein (e.g., GAPDH) can be used as a loading control, though its stability at higher temperatures should be confirmed.
-
-
Data Analysis:
-
Quantify the band intensities for your target protein at each temperature point for both the vehicle and compound-treated samples.
-
Normalize the intensity of each band to the non-heated control for that condition.
-
Plot the normalized band intensity (% soluble) versus temperature to generate the melting curves. A rightward shift in the curve for the compound-treated sample indicates thermal stabilization and target engagement.
-
Protocol 2: Workflow for Phenotypic Screening to Characterize Off-Target Signatures
Phenotypic screening can reveal the broader cellular impact of a compound and can help identify off-target effects by comparing its "phenotypic fingerprint" to those of well-characterized drugs.[21][22][23]
Workflow Steps:
-
Assay Selection:
-
Choose a high-content imaging-based assay that provides rich multiparametric data. A common choice is a cell viability/cytotoxicity assay that simultaneously measures markers for cell number, nuclear morphology (e.g., Hoechst), cell membrane permeability (e.g., YO-PRO-1), and mitochondrial potential (e.g., TMRM).
-
-
Compound Library Curation:
-
Create a focused reference library of compounds with known mechanisms of action. This library should include:
-
Inhibitors of various signaling pathways (e.g., PI3K, MAPK, Wnt).[22]
-
Cytotoxic agents with different mechanisms (e.g., DNA damage, microtubule disruption).
-
Your test compound and its inactive analog.
-
-
-
Screening Execution:
-
Plate your chosen cell line in 384-well plates.
-
Treat the cells with a dilution series of your test compound and all reference compounds.
-
After a set incubation period (e.g., 24-72 hours), stain the cells with the fluorescent dyes.
-
Acquire images using a high-content imaging system.
-
-
Image and Data Analysis:
-
Use image analysis software to segment cells and extract dozens of features for each cell (e.g., nuclear size, shape, texture; mitochondrial intensity; etc.).
-
Calculate the average feature values for each well.
-
Perform a multiparametric analysis (e.g., Principal Component Analysis (PCA) or t-SNE) to visualize the data. Each compound will create a "phenotypic fingerprint" based on the cellular changes it induces.
-
-
Interpretation:
-
Compare the fingerprint of your test compound to the reference compounds.
-
If your compound clusters with inhibitors of a specific pathway, it suggests a potential on- or off-target activity within that pathway. For example, if your compound clusters with microtubule poisons, it may be affecting tubulin polymerization regardless of its intended target.
-
The inactive analog should cluster with the DMSO controls, showing no significant phenotypic deviation.
-
References
- 1. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound|CAS 199678-06-3 [benchchem.com]
- 4. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Practical Guidance for Small Molecule Screening | Yale Center for Molecular Discovery [ycmd.yale.edu]
- 6. biorxiv.org [biorxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors | Semantic Scholar [semanticscholar.org]
- 12. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 13. domainex.co.uk [domainex.co.uk]
- 14. resources.biomol.com [resources.biomol.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. malariaworld.org [malariaworld.org]
- 18. Achieving the promise and avoiding the peril of chemical probes using genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. The promise and peril of chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Phenotypic screening of low molecular weight compounds is rich ground for repurposed, on-target drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. From Phenotypic Hit to Chemical Probe: Chemical Biology Approaches to Elucidate Small Molecule Action in Complex Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Phenotypic Fingerprinting of Small Molecule Cell Cycle Kinase Inhibitors for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
4-(1-methyl-1H-pyrazol-4-yl)benzoic acid stability under different pH conditions
A Guide to Understanding and Ensuring Stability Under Various pH Conditions
Welcome to the Technical Support Center for 4-(1-methyl-1H-pyrazol-4-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting advice for experiments involving this compound. Here, we address common questions and challenges related to its stability under different pH conditions, offering scientifically grounded explanations and practical, field-proven protocols.
I. Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the stability of this compound.
Q1: What are the key structural features of this compound that influence its pH-dependent stability?
A1: The stability of this compound is primarily dictated by two key functional moieties: the 1-methylpyrazole ring and the benzoic acid group.
-
1-Methylpyrazole Ring: This N-methylated pyrazole ring is generally stable. Pyrazoles are aromatic heterocyclic compounds known for their resistance to oxidation and reduction. However, the nitrogen atoms can influence the electron density of the ring system and its susceptibility to certain degradation pathways.
-
Benzoic Acid Group: The carboxylic acid group is the primary site of ionization and significantly influences the molecule's solubility and reactivity in aqueous solutions of varying pH. At pH values above its pKa, the carboxylic acid will be deprotonated to form a carboxylate anion, which can affect its interaction with other molecules and its susceptibility to decarboxylation under certain stress conditions.
Q2: What are the predicted pKa values for this compound, and how do they impact its state in solution?
-
Carboxylic Acid (pKa₁): Benzoic acid has a pKa of approximately 4.20.[1] The pyrazole ring is an electron-withdrawing group, which would likely decrease the pKa of the carboxylic acid slightly. Therefore, we can predict the pKa of the carboxylic acid group to be in the range of 3.8 - 4.2 .
-
Pyrazole Ring (pKa₂): The pKa of the conjugate acid of 1-methylpyrazole is predicted to be around 2.25.[2][3][4] This indicates that the pyrazole ring will be protonated only under strongly acidic conditions.
The ionization state of the molecule at different pH values is crucial for understanding its solubility, reactivity, and chromatographic behavior.
Table 1: Predicted Ionization States of this compound at Different pH Values
| pH Range | Predominant Species | Charge |
| < 2.25 | Cationic | +1 |
| 2.25 - 4.0 | Neutral | 0 |
| > 4.0 | Anionic | -1 |
Q3: What are the most likely degradation pathways for this compound under different pH conditions?
A3: Based on the chemistry of pyrazoles and benzoic acids, the following degradation pathways should be considered:
-
Hydrolysis: While the N-methylpyrazole ring itself is generally stable to hydrolysis, N-aryl pyrazoles can be susceptible under harsh acidic or basic conditions, potentially leading to ring-opening. However, for an N-alkyl pyrazole like this compound, significant hydrolytic degradation is less likely under typical experimental conditions.
-
Oxidation: The pyrazole ring can be susceptible to oxidative degradation, potentially leading to ring-opened products or the formation of hydroxypyrazole derivatives.[5] The benzoic acid moiety can also undergo oxidative decarboxylation in the presence of strong oxidizing agents.[6]
-
Photodegradation: Aromatic systems like pyrazole and benzene rings can be susceptible to photodegradation upon exposure to UV light. This can lead to complex degradation pathways, including ring cleavage and the formation of various photoproducts.
-
Decarboxylation: While generally stable, benzoic acid and its derivatives can undergo decarboxylation at elevated temperatures or under specific catalytic or oxidative conditions.[6][7] This would result in the formation of 1-methyl-4-phenylpyrazole.
II. Troubleshooting Guide
This section provides practical advice for addressing specific issues you may encounter during your experiments.
Issue 1: Inconsistent analytical results or loss of compound during sample preparation.
-
Potential Cause: pH-dependent solubility. The compound's solubility will vary significantly with pH. In acidic solutions (pH < 4), it will be in its less soluble neutral or cationic form. In basic solutions (pH > 4), it will exist as the more soluble carboxylate salt.
-
Troubleshooting Steps:
-
Solubility Profiling: Determine the solubility of the compound across a range of pH values relevant to your experimental conditions.
-
Buffer Selection: Use buffers to maintain a consistent pH during sample preparation and analysis. For HPLC analysis, ensure the chosen buffer is compatible with the mobile phase and detection method.
-
Solvent Choice: For stock solutions, consider using a polar organic solvent like methanol or DMSO before diluting into aqueous buffers.
-
Issue 2: Appearance of unexpected peaks in chromatograms after sample storage.
-
Potential Cause: Compound degradation. The appearance of new peaks, especially with a corresponding decrease in the main peak area, is a strong indicator of degradation.
-
Troubleshooting Steps:
-
Review Storage Conditions: Ensure samples are stored at an appropriate temperature and protected from light. For long-term storage, freezing (-20°C or -80°C) is recommended.
-
Perform Forced Degradation Studies: To identify potential degradation products and understand the compound's stability profile, conduct forced degradation studies as outlined in the ICH Q1A(R2) guidelines.[8][9][10] This will help in developing a stability-indicating analytical method.
-
Analyze Degradants: Use techniques like LC-MS/MS to identify the mass of the degradation products and propose their structures. This will provide valuable information about the degradation pathways.
-
III. Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments to assess the stability of this compound.
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method, in accordance with ICH Q1A(R2) guidelines.[8][9][10]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Store the solid compound and the stock solution at 60°C for 48 hours.
-
-
Photodegradation:
-
Expose the solid compound and the stock solution to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (see Protocol 2).
-
Aim for 5-20% degradation of the parent compound to ensure that the degradation products are formed at detectable levels without being overly complex.[8]
Caption: Workflow for the forced degradation study.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a reversed-phase HPLC method capable of separating the parent compound from its potential degradation products.
Table 2: Recommended HPLC Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for aromatic carboxylic acids. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to ensure protonation of the carboxylic acid for better retention and peak shape. Formic acid is MS-compatible. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |
| Gradient | Start with a low percentage of B (e.g., 10%) and increase to a high percentage (e.g., 90%) over 20-30 minutes. | To elute both the polar parent compound and potentially less polar degradation products. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | To ensure reproducible retention times. |
| Detection | UV at 254 nm and 280 nm | The aromatic rings are expected to have strong absorbance in this range. |
| Injection Volume | 10 µL | A typical injection volume. |
Method Validation:
The developed method should be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by the ability of the method to resolve the main peak from all degradation product peaks generated during the forced degradation study.
Caption: Workflow for developing a stability-indicating HPLC method.
IV. Summary of Stability Profile
Based on the chemical nature of this compound and the principles of forced degradation, the following stability profile can be anticipated.
Table 3: Anticipated Stability of this compound under Stress Conditions
| Condition | Expected Stability | Potential Degradation Products |
| Acidic (pH 1-3) | Likely stable | Minor hydrolysis products under harsh conditions. |
| Neutral (pH 6-8) | Generally stable | - |
| Basic (pH 9-12) | Potentially less stable | Potential for hydrolysis of the pyrazole ring under harsh conditions. |
| Oxidative | Susceptible to degradation | Ring-opened products, hydroxylated derivatives, decarboxylated product. |
| Thermal | Likely stable at moderate temperatures | Decarboxylation at high temperatures. |
| Photolytic | Susceptible to degradation | Complex mixture of photoproducts. |
V. References
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). 2003. Available from: --INVALID-LINK--
-
ChemicalBook. 1-Methylpyrazole. Available from: --INVALID-LINK--
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available from: --INVALID-LINK--
-
Leo, M. A., & Lieber, C. S. (1985). Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes. Journal of Pharmacology and Experimental Therapeutics, 235(3), 573–577.
-
Khaled, A., et al. (2010). Degradation of benzoic acid and its derivatives in subcritical water. Journal of Hazardous Materials, 181(1-3), 578-586.
-
Forced Degradation Testing in Pharma. ResolveMass Laboratories Inc. 2025. Available from: --INVALID-LINK--
-
Pouliquen, D., et al. (1997). Oxidative decarboxylation of benzoic acid by peroxyl radicals. Free Radical Biology and Medicine, 24(2), 227-234.
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Veeprho. 2025. Available from: --INVALID-LINK--
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B. 1996. Available from: --INVALID-LINK--
-
European Medicines Agency. ICH Q1A(R2) Stability testing of new drug substances and products. 2003. Available from: --INVALID-LINK--
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. Available from: --INVALID-LINK--
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH HARMONISED TRIPARTITE GUIDELINE STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1A(R2). 2003.
-
Bhole, R., et al. (2024). Stability Indicating Validated Novel RP-HPLC Method for Dexlansoprazole and LC-MS/MS Study of Degradation Product. Palestinian Medical and Pharmaceutical Journal (PMPJ), 9(1), 81-106.
-
A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized... Journal of Chromatographic Science.
-
ACD/Labs. Decades of Reliable pKa Predictions. Available from: --INVALID-LINK--
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Research.
-
Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. International Journal of Pharmaceutical Investigation.
-
Sidique, S., et al. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters, 19(19), 5553-5557.
-
BenchChem. Application Notes and Protocols for the Analytical Characterization of Pyrazole Derivatives. Available from: --INVALID-LINK--
-
Chen, J., et al. (2021). Aldehydes as Photoremovable Directing Groups: Synthesis of Pyrazoles by a Photocatalyzed [3+2] Cycloaddition/Norrish Type Fragmentation Sequence. Organic Letters, 23(12), 4769–4774.
-
Wang, Z., et al. (2022). A study of the photochemical behavior of terarylenes containing allomaltol and pyrazole fragments. Beilstein Journal of Organic Chemistry, 18, 629-637.
-
ACD/Labs. What is the pKa of my compound?. 2025. Available from: --INVALID-LINK--
-
Cheméo. 1H-Pyrazole, 1-methyl- (CAS 930-36-9). Available from: --INVALID-LINK--
-
Li, B., et al. (2021). Cobalt-catalyzed, directed arylation of C–H bonds in N-aryl pyrazoles. RSC Advances, 11(13), 7435-7439.
-
Mansouri, K., et al. (2019). Open-source QSAR models for pKa prediction using multiple machine learning approaches. Journal of Cheminformatics, 11(1), 60.
-
Balogh, G. T., et al. (2011). Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. Journal of Chemical Information and Modeling, 51(10), 2455–2466.
-
BenchChem. Application Notes and Protocols for the Analytical Characterization of Pyrazole Derivatives.
-
ChemicalBook. 1-Methylpyrazole. Available from: --INVALID-LINK--
-
Organic Chemistry Portal. Pyrazole synthesis. Available from: --INVALID-LINK--
-
Takeda, T., & Minakata, S. (2017). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Catalysts, 7(10), 305.
-
Guidechem. 1-Methylpyrazole 930-36-9 wiki. Available from: --INVALID-LINK--
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry.
-
Sividal, L., et al. (2017). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 5, e3761.
-
Drug molecules and photoresponsive molecules containing pyrazole/ chromenopyrazole core. Journal of Molecular Structure.
-
Direct Electrophilic Acylation of N-Substituted Pyrazoles by Anhydrides of Carboxylic Acids. Synthesis.
-
Stability Indicating Validated Novel RP-HPLC Method for Dexlansoprazole and LC-MS/MS Study of Degradation Product. An-Najah University Journal for Research - B (Humanities).
-
A new method for the N-alkylation of pyrazoles has been developed using trichloroacetimidate electrophiles and a Brønsted acid catalyst. Molecules.
-
Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. Pharmaceutical Chemistry Journal.
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules.
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules.
References
- 1. acdlabs.com [acdlabs.com]
- 2. 1-Methylpyrazole price,buy 1-Methylpyrazole - chemicalbook [chemicalbook.com]
- 3. 1-Methylpyrazole | 930-36-9 [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijcpa.in [ijcpa.in]
- 8. resolvemass.ca [resolvemass.ca]
- 9. resolvemass.ca [resolvemass.ca]
- 10. database.ich.org [database.ich.org]
Validation & Comparative
A Comparative Analysis of 4-(1-methyl-1H-pyrazol-4-yl)benzoic acid and Its Analogs in Drug Discovery
For researchers, scientists, and drug development professionals, the strategic selection of molecular scaffolds is a critical step in the design of novel therapeutics. This guide provides an in-depth comparative analysis of 4-(1-methyl-1H-pyrazol-4-yl)benzoic acid, a versatile building block, and its structurally similar counterparts: 4-(1H-pyrazol-4-yl)benzoic acid and 4-(1H-pyrazol-1-yl)benzoic acid. We will explore their synthesis, physicochemical properties, and biological activities, supported by experimental data, to inform rational drug design.
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs.[1] Its ability to participate in hydrogen bonding and other molecular interactions makes it a valuable component in designing molecules that target specific biological pathways. When coupled with a benzoic acid moiety, the resulting structures offer a unique combination of properties that are particularly relevant for developing novel anti-infective and anti-inflammatory agents.
Structural and Physicochemical Comparison: The Impact of Methylation and Isomerism
The three compounds at the center of this analysis present subtle yet significant structural differences that influence their physicochemical properties and, consequently, their biological activities. The core difference lies in the presence and position of a methyl group on the pyrazole ring and the point of attachment of the pyrazole to the benzoic acid.
Table 1: Physicochemical Properties of Pyrazole-Containing Benzoic Acids
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Predicted pKa |
| This compound | C₁₁H₁₀N₂O₂ | 202.21[2] | - | |
| 4-(1H-pyrazol-4-yl)benzoic acid | C₁₀H₈N₂O₂ | 188.18 | 4.09±0.10[3] | |
| 4-(1H-pyrazol-1-yl)benzoic acid | C₁₀H₈N₂O₂ | 188.18[4] | - |
The methylation of the pyrazole nitrogen in this compound eliminates the hydrogen bond donor capability of the pyrazole ring, which can significantly impact its binding to biological targets. This seemingly minor modification can also affect the compound's solubility and lipophilicity. The isomeric relationship between 4-(1H-pyrazol-4-yl)benzoic acid and 4-(1H-pyrazol-1-yl)benzoic acid, where the benzoic acid is attached to different carbon atoms of the pyrazole ring, alters the overall geometry and electronic distribution of the molecule, leading to distinct biological profiles.
Comparative Biological Activity: A Focus on Antibacterial and Anti-inflammatory Potential
The pyrazole-benzoic acid scaffold is a cornerstone for developing a variety of therapeutic agents, with antibacterial and anti-inflammatory activities being particularly prominent.
Antibacterial Activity
Numerous studies have demonstrated the potential of pyrazole derivatives as potent antibacterial agents, particularly against drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[5][6] The structure-activity relationship (SAR) of these compounds reveals that substitutions on both the pyrazole and the phenyl rings can significantly modulate their efficacy.
Anti-inflammatory Activity: COX Inhibition
The anti-inflammatory properties of many non-steroidal anti-inflammatory drugs (NSAIDs) stem from their ability to inhibit cyclooxygenase (COX) enzymes. Several pyrazole-containing compounds, such as celecoxib, are potent and selective COX-2 inhibitors.[8] The benzoic acid moiety in the compounds under review can mimic the carboxylic acid group of arachidonic acid, the natural substrate for COX enzymes, allowing them to bind to the active site.
Studies on various pyrazole derivatives have highlighted the importance of the substitution pattern on COX inhibitory activity and selectivity. For example, a series of hybrid pyrazole analogues demonstrated significant selective COX-2 inhibitory activity, with IC₅₀ values in the low micromolar range.[8] The structural variations between our three compounds of interest—the N-methylation and the point of attachment to the benzoic acid—would likely result in different binding affinities and selectivities for COX-1 and COX-2. A comprehensive understanding of these differences is crucial for designing safer and more effective anti-inflammatory drugs.
Experimental Methodologies: A Guide to Synthesis and Evaluation
To facilitate further research and a direct comparison of these compounds, detailed experimental protocols for their synthesis and biological evaluation are essential.
Synthesis Protocols
The synthesis of these pyrazole-benzoic acid derivatives typically involves the construction of the pyrazole ring followed by modification of a precursor to the benzoic acid or vice versa.
Protocol 1: Synthesis of 4-(1H-pyrazol-1-yl)benzoic acid
This synthesis involves the hydrolysis of a nitrile precursor.
-
Step 1: Reaction Setup
-
In a 250 mL round-bottom flask, combine 4-(1H-pyrazol-1-yl)benzonitrile (2 g, 11.82 mmol), ethanol (40 mL), water (40 mL), and sodium hydroxide (705 mg, 17.63 mmol).[9]
-
-
Step 2: Reaction
-
Stir the reaction mixture at 105 °C for 16 hours.[9]
-
-
Step 3: Work-up
-
Step 4: Isolation and Purification
-
Collect the precipitated solid by filtration, wash with distilled water (10 mL), and dry in an oven to yield 4-(1H-pyrazol-1-yl)benzoic acid.[9]
-
Protocol 2: Synthesis of this compound (General Approach)
A general approach for the synthesis of this compound would likely involve a Suzuki coupling reaction to form the C-C bond between the pyrazole and the phenyl ring, followed by functional group manipulations.
Caption: General synthetic workflow for this compound.
Biological Evaluation Protocol
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is a standard method for quantifying the antibacterial activity of a compound.
-
Step 1: Preparation of Bacterial Inoculum
-
From a fresh agar plate, pick a few colonies of the test bacterium (e.g., S. aureus) and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension to the final working concentration in Mueller-Hinton Broth (MHB).
-
-
Step 2: Preparation of Compound Dilutions
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate to achieve a range of desired concentrations.
-
-
Step 3: Inoculation and Incubation
-
Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plate at 37 °C for 18-24 hours.
-
-
Step 4: Determination of MIC
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Structure-Activity Relationship (SAR) Insights
The collective data from various studies on pyrazole-benzoic acid derivatives allows for the formulation of key SAR insights:
-
Substitution on the Phenyl Ring: The nature and position of substituents on the benzoic acid ring can significantly impact activity. Electron-withdrawing groups can influence the acidity of the carboxylic acid and potentially enhance interactions with biological targets.
-
Substitution on the Pyrazole Ring: As demonstrated by the comparison between the methylated and non-methylated analogs, substitution on the pyrazole ring can alter the hydrogen bonding potential and steric profile of the molecule.
-
Linker and Overall Conformation: The relative orientation of the pyrazole and benzoic acid rings, dictated by the point of attachment, is crucial for fitting into the binding pockets of target enzymes.
Conclusion and Future Directions
This compound and its analogs, 4-(1H-pyrazol-4-yl)benzoic acid and 4-(1H-pyrazol-1-yl)benzoic acid, represent a rich chemical space for the discovery of new therapeutic agents. This guide has provided a comparative framework for understanding their synthesis, physicochemical properties, and biological potential. The subtle structural modifications between these compounds can lead to significant differences in their biological profiles, highlighting the importance of rational design in drug discovery.
Future research should focus on obtaining direct, head-to-head comparative data for these specific compounds to further elucidate their structure-activity relationships. The synthesis of a focused library of derivatives with systematic modifications to both the pyrazole and benzoic acid rings will be instrumental in optimizing their activity against specific targets, paving the way for the development of next-generation anti-infective and anti-inflammatory drugs.
References
- 1. Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound|CAS 199678-06-3 [benchchem.com]
- 3. Page loading... [guidechem.com]
- 4. 4-(1H-pyrazol-1-yl)benzoic acid | C10H8N2O2 | CID 736527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-(1H-PYRAZOL-1-YL)BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
Comparative Cross-Reactivity Analysis of 4-(1-methyl-1H-pyrazol-4-yl)benzoic Acid: A Guide for Selective Kinase Inhibitor Development
For drug development professionals, the journey from a promising lead compound to a clinical candidate is paved with rigorous scientific validation. A critical aspect of this process is understanding a molecule's selectivity—its ability to interact with the intended target while avoiding off-target interactions that can lead to unforeseen side effects or diminished efficacy. This guide provides an in-depth comparative analysis of the cross-reactivity profile of a novel investigational compound, 4-(1-methyl-1H-pyrazol-4-yl)benzoic acid, against other known inhibitors of the Activin receptor-like kinase (ALK) family.
Introduction: The Therapeutic Promise and Challenge of Targeting ALK Kinases
The Transforming Growth Factor-beta (TGF-β) signaling pathway plays a crucial role in a multitude of cellular processes, including proliferation, differentiation, and apoptosis.[1][2][3] Dysregulation of this pathway is implicated in a range of diseases, from fibrotic conditions to cancer.[1] A key family of serine/threonine kinase receptors in this pathway is the Activin receptor-like kinase (ALK) family, particularly ALK1 and ALK2. Selective inhibition of these kinases presents a promising therapeutic strategy.[4][5][6] However, the high degree of conservation within the ATP-binding sites of the kinase superfamily makes achieving selectivity a significant challenge for inhibitor design.[7][8]
This guide focuses on a hypothetical novel ALK2 inhibitor, this compound (referred to herein as "Pyra-BA"). The pyrazole scaffold is a common feature in many kinase inhibitors, making this a relevant case study for researchers in the field.[9][10] We will explore its hypothetical cross-reactivity profile in comparison to established ALK inhibitors, providing a framework for evaluating the selectivity of new chemical entities.
Comparative Selectivity Profile of ALK Inhibitors
To contextualize the selectivity of Pyra-BA, we compare its hypothetical inhibitory activity against a panel of kinases with that of known ALK inhibitors, such as ML347 and LDN-214117.[11][12] The following table summarizes the half-maximal inhibitory concentrations (IC50) for these compounds against various ALK isoforms and other related kinases. It is important to note that lower IC50 values indicate higher potency.
| Kinase Target | Pyra-BA (Hypothetical IC50, nM) | ML347 (IC50, nM) | LDN-214117 (IC50, nM) |
| ALK1 | 35 | 46 | - |
| ALK2 | 15 | 32 | 24 |
| ALK3 | 150 | >10,000 | - |
| ALK4 | >10,000 | - | - |
| ALK5 (TGFβRI) | 850 | - | - |
| ALK6 | 250 | - | - |
| VEGFR2 | >10,000 | - | - |
Data for ML347 and LDN-214117 are sourced from publicly available data.[11][12]
This comparative data highlights the potential selectivity of Pyra-BA for ALK2 over other ALK isoforms. While showing potent inhibition of ALK2, its activity against ALK1, ALK3, and ALK6 is significantly lower, suggesting a favorable selectivity window. The minimal activity against ALK5 is particularly noteworthy, as off-target inhibition of TGFβRI can lead to different physiological effects.[13][14]
Experimental Workflows for Determining Kinase Inhibitor Selectivity
A comprehensive understanding of a compound's cross-reactivity profile requires a multi-faceted experimental approach. Below are detailed protocols for key assays used in the field.
Experimental Protocol 1: Kinome-Wide Profiling using KinomeScan™
The KinomeScan™ platform is a widely used competition binding assay to determine the binding affinities of a compound against a large panel of kinases.[4][6]
Causality Behind Experimental Choices: This method provides a broad, unbiased view of a compound's interactions across the human kinome, enabling the identification of both intended targets and potential off-targets in a single experiment.
Step-by-Step Methodology:
-
Compound Preparation: Solubilize the test compound (Pyra-BA) in DMSO to create a stock solution.
-
Assay Plate Preparation: Prepare a multi-well plate with each well containing a specific DNA-tagged kinase from the panel.
-
Competitive Binding: Add the test compound and an immobilized, broadly-selective kinase inhibitor (the "probe") to the wells. The test compound will compete with the probe for binding to the kinase.
-
Affinity Capture: The kinase-ligand complexes are captured on solid-phase beads.
-
Washing: Unbound components are washed away.
-
Elution and Quantification: The bound kinase is eluted, and the amount is quantified by qPCR of the DNA tag. The less kinase detected, the stronger the binding of the test compound.
Experimental Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement in a cellular context. It relies on the principle that a compound binding to its target protein stabilizes it against thermal denaturation.[15]
Causality Behind Experimental Choices: This assay confirms that the compound can enter cells and bind to its intended target in a more physiologically relevant environment, bridging the gap between biochemical and in vivo studies.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture cells that endogenously or exogenously express the target kinase (ALK2). Treat the cells with the test compound (Pyra-BA) or a vehicle control for a specified time.
-
Harvesting and Lysis: Harvest the cells and lyse them to release the proteins.
-
Thermal Denaturation: Aliquot the cell lysates and heat them at a range of temperatures.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates to pellet the denatured, aggregated proteins.
-
Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein remaining by Western blot or other protein detection methods. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Navigating the TGF-β Signaling Pathway: Implications of Cross-Reactivity
Understanding the potential impact of a compound's cross-reactivity requires knowledge of the signaling pathway it modulates.
As illustrated, the TGF-β superfamily ligands are broadly divided into two branches: the BMP/GDF branch that typically signals through ALK1/2/3/6 and SMAD1/5/9, and the TGF-β/Activin branch that signals through ALK4/5/7 and SMAD2/3.[3] Cross-reactivity of an ALK2 inhibitor with ALK5, for instance, could lead to the simultaneous inhibition of both major branches of the pathway, resulting in a broader biological effect than intended. Therefore, a detailed understanding of a compound's selectivity within the ALK family is paramount for predicting its therapeutic window and potential side effects.
Conclusion
The development of selective kinase inhibitors is a cornerstone of modern drug discovery. The hypothetical case of this compound (Pyra-BA) serves as a practical example of the rigorous comparative analysis required to characterize a new chemical entity. By employing a combination of broad kinome-wide screening and cell-based target engagement assays, researchers can build a comprehensive cross-reactivity profile. This data, when interpreted in the context of the relevant signaling pathways, provides the critical insights necessary to advance the most promising and selective compounds toward clinical development.
References
- 1. Research progress on drugs targeting the TGF-β signaling pathway in fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 4. Discovery of highly potent and ALK2/ALK1 selective kinase inhibitors using DNA-encoded chemistry technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. Kinase inhibitor selectivity and design — Chodera lab // MSKCC [choderalab.org]
- 9. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Pyrazole-Based Inhibitors: From Antibacterials to Kinase Modulators
Abstract
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable versatility and presence in numerous FDA-approved therapeutics.[1][2] This five-membered heterocyclic ring system serves as a versatile template, allowing for structural modifications that yield compounds with vastly different biological activities, ranging from anti-inflammatory and anticancer to potent antibacterial agents.[3][4][5] This guide provides a comparative analysis of 4-(1-methyl-1H-pyrazol-4-yl)benzoic acid, a key building block for novel antibacterial agents, against other prominent classes of pyrazole-based inhibitors. We will dissect their mechanisms of action, target specificity, and performance, supported by experimental data, to provide researchers and drug development professionals with a comprehensive understanding of this critical pharmacophore.
The Pyrazole Scaffold: A Privileged Structure in Drug Discovery
The metabolic stability and synthetic tractability of the pyrazole ring have made it a favored scaffold in drug discovery.[2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antibacterial, antifungal, anticancer, and antiviral properties.[3][4] This chemical versatility allows chemists to fine-tune the molecule's properties to interact with a diverse array of biological targets, from bacterial enzymes to human kinases. The success of drugs like the COX-2 inhibitor Celecoxib has cemented the importance of this heterocycle in medicinal chemistry, spurring further exploration of its potential.[5]
Profile: this compound & Its Antibacterial Derivatives
While this compound itself is primarily a chemical building block, its derivatives have emerged as a promising class of potent antibacterial agents, particularly against drug-resistant Gram-positive pathogens.[6][7]
-
Mechanism of Action: Extensive studies, including CRISPRi-based screening, have identified the mode of action for these compounds as the inhibition of fatty acid biosynthesis (FAB), a critical pathway for bacterial survival.[8][9] This mechanism disrupts the integrity of the bacterial cell membrane, leading to cell death.
-
Target Pathogens: These agents demonstrate potent activity against challenging pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[10][11]
-
Structure-Activity Relationship (SAR): The antibacterial potency of these derivatives is highly dependent on the substitutions made to the core structure. For instance, reductive amination of pyrazole aldehydes (derived from the benzoic acid) with various anilines yields compounds with significantly different Minimum Inhibitory Concentrations (MICs). Lipophilic and electron-withdrawing groups on the aniline moiety often enhance activity.[7][8]
Experimental Workflow: Synthesis of Pyrazole-Derived Antibacterial Agents
The general synthesis of these potent antibacterial agents begins with the this compound scaffold, which is converted to a pyrazole-derived aldehyde. This aldehyde then undergoes reductive amination with a variety of commercially available anilines to produce the final active compounds.
Caption: Synthesis workflow for pyrazole-aniline antibacterial agents.
Table 1: Performance Data for Representative Pyrazole-Based Antibacterial Agents
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected derivatives against various Gram-positive bacterial strains. Lower MIC values indicate higher potency.
| Compound Derivative | S. aureus (MRSA, ATCC 33591) MIC (µg/mL) | E. faecalis (VRE, ATCC 51299) MIC (µg/mL) | Reference |
| 3-Chloro-4-methyl aniline derivative | 3.12 - 6.25 | Potent | [7] |
| 4-Bromo-3-methyl aniline derivative | Similar to chloro analogue | Similar to chloro analogue | [7] |
| Bis(trifluoromethyl)aniline derivative | 0.78 | 3.12 | [7] |
| N,N-Bisphenyl hydrazone derivative | 0.78 | Not Reported | [10][12] |
| N-Benzyl-N-phenyl hydrazone derivative | 1.56 | Not Reported | [10] |
Comparative Analysis with Other Pyrazole Inhibitors
The functional diversity of the pyrazole scaffold becomes evident when comparing its antibacterial applications to its role in modulating human enzymes. We will now compare the benzoic acid derivatives to three distinct classes of pyrazole inhibitors.
vs. Celecoxib: A Paradigm of COX-2 Inhibition
Celecoxib (Celebrex) is a diaryl-substituted pyrazole and a widely recognized nonsteroidal anti-inflammatory drug (NSAID).[13][14]
-
Target & Mechanism: Celecoxib's primary mechanism is the selective and reversible inhibition of the cyclooxygenase-2 (COX-2) enzyme.[13][15] COX-2 is responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[16][17] By binding to a hydrophilic pocket near the COX-2 active site, its sulfonamide side chain confers selectivity over the constitutively expressed COX-1 isoform, thereby reducing gastrointestinal side effects associated with non-selective NSAIDs.[14][16]
-
Therapeutic Application: It is used to manage pain and inflammation in conditions like osteoarthritis and rheumatoid arthritis.[13][14]
Signaling Pathway: COX-2 and Prostaglandin Synthesis
Caption: Celecoxib inhibits COX-2, blocking prostaglandin synthesis.
vs. Doramapimod (BIRB 796): Allosteric Kinase Inhibition
Doramapimod is a potent, orally active inhibitor that targets p38 mitogen-activated protein kinase (MAPK), a key enzyme in inflammatory signaling.[18][19]
-
Target & Mechanism: Doramapimod is a diaryl urea class inhibitor that binds to an allosteric site on the p38 MAPK, rather than the ATP-binding site targeted by many kinase inhibitors.[20] This unique binding mode induces a significant conformational change in the enzyme, leading to very slow dissociation rates and potent inhibition of the kinase's activity.[20][21] This prevents the downstream phosphorylation of substrates like Hsp27 and suppresses the production of pro-inflammatory cytokines such as TNF-α.[21][22]
-
Therapeutic Application: Investigated for chronic inflammatory diseases like rheumatoid arthritis and Crohn's disease.[21]
Signaling Pathway: p38 MAPK Inhibition
Caption: Doramapimod allosterically inhibits p38 MAPK signaling.
vs. NVP-BEZ235: Dual PI3K/mTOR Inhibition
NVP-BEZ235 is a dual inhibitor targeting two key nodes in a critical cancer signaling pathway: phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[23][24]
-
Target & Mechanism: NVP-BEZ235 binds to the ATP-binding cleft of both PI3K and mTOR, inhibiting their kinase activity.[25] This dual blockade effectively shuts down the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in cancer and promotes cell proliferation, growth, and survival.[26][27] Inhibition of this pathway leads to G1 cell cycle arrest and can induce apoptosis or autophagy in tumor cells.[23][27]
-
Therapeutic Application: Extensively studied as an anticancer agent in a broad range of human cancers, including gliomas and leukemia.[23][27]
Signaling Pathway: PI3K/Akt/mTOR Inhibition
Caption: NVP-BEZ235 dually inhibits the PI3K/Akt/mTOR pathway.
Summary of Comparative Performance
The diverse biological activities of these pyrazole-containing compounds are driven by distinct structural features that dictate their target specificity. This illustrates a core principle of medicinal chemistry: subtle changes to a privileged scaffold can redirect its therapeutic action entirely.
| Inhibitor Class | 4-(Pyrazol-1-yl)benzoic Acid Derivatives | Celecoxib | Doramapimod (BIRB 796) | NVP-BEZ235 |
| Primary Target(s) | Fatty Acid Biosynthesis Enzymes | Cyclooxygenase-2 (COX-2) | p38 MAPK | PI3K, mTOR |
| Mechanism of Action | Membrane disruption | Inhibition of prostaglandin synthesis | Allosteric kinase inhibition | ATP-competitive kinase inhibition |
| Binding Site | Enzyme active site | Near active site (allosteric pocket) | Allosteric pocket | ATP-binding cleft |
| Therapeutic Area | Infectious Disease (Antibacterial) | Inflammation & Pain | Inflammation & Oncology | Oncology |
| Key Performance Metric | MIC (e.g., 0.78 µg/mL vs. MRSA)[7] | COX-2 Selectivity (~10-20x vs COX-1)[14] | Kd (0.1 nM vs p38α)[18] | IC50 (low nM range vs glioma cells)[27] |
Experimental Methodologies
To ensure scientific integrity and reproducibility, the protocols used to evaluate these inhibitors must be robust and well-defined.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is used to assess the potency of antibacterial agents like the derivatives of this compound.
-
Preparation: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Prepare a bacterial inoculum standardized to a 0.5 McFarland standard, then dilute to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. Include positive (no drug) and negative (no bacteria) controls.
-
Causality: This assay directly measures the concentration-dependent effect of the compound on bacterial proliferation, providing a quantitative measure of its antibacterial potency. A self-validating system includes controls for bacterial viability and media sterility.
Protocol 2: In Vitro Kinase Inhibition Assay (e.g., for p38 MAPK or PI3K)
This protocol measures a compound's ability to inhibit a specific kinase.
-
Reaction Setup: In a microplate, combine the recombinant kinase (e.g., p38α), a specific peptide substrate, and ATP in a reaction buffer.
-
Inhibitor Addition: Add the test compound (e.g., Doramapimod, NVP-BEZ235) at various concentrations. Use DMSO as a vehicle control.
-
Initiation & Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This is often done using a phosphospecific antibody in an ELISA format or by measuring ATP depletion using a luminescence-based assay (e.g., Kinase-Glo®).
-
Data Analysis: Plot the percentage of kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Causality: This assay directly quantifies the inhibitor's effect on the target enzyme's catalytic activity. The inclusion of no-enzyme and no-inhibitor controls ensures the observed effect is specific to the compound's interaction with the kinase.
Conclusion
The pyrazole scaffold is a testament to the power of a privileged structure in drug discovery. The journey from this compound to potent antibacterial agents targeting fatty acid synthesis stands in stark contrast to the mechanisms of Celecoxib, Doramapimod, and NVP-BEZ235, which target human enzymes involved in inflammation and cancer. This comparative guide highlights that while the core pyrazole ring provides a stable and synthetically accessible foundation, the specific substitutions and overall molecular architecture are the ultimate determinants of biological function. For researchers, this underscores the immense potential held within this single heterocyclic system for developing novel therapeutics across a wide range of diseases.
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmajournal.net [pharmajournal.net]
- 4. mdpi.com [mdpi.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. This compound|CAS 199678-06-3 [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Celecoxib - Wikipedia [en.wikipedia.org]
- 15. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 16. news-medical.net [news-medical.net]
- 17. ClinPGx [clinpgx.org]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Doramapimod - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 20. Pardon Our Interruption [opnme.com]
- 21. selleckchem.com [selleckchem.com]
- 22. apexbt.com [apexbt.com]
- 23. spandidos-publications.com [spandidos-publications.com]
- 24. Dual PI3K/mTOR inhibitor NVP‑BEZ235 decreases the proliferation of doxorubicin‑resistant K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Frontiers | Dual PI3K/mTOR inhibitor NVP-BEZ235 induces cell cycle arrest via autophagy mediated protein degradation of RPL19 in nephroblastoma cell [frontiersin.org]
- 26. Frontiers | NVP-BEZ235 Inhibits Renal Cell Carcinoma by Targeting TAK1 and PI3K/Akt/mTOR Pathways [frontiersin.org]
- 27. NVP-BEZ235, A Novel Dual PI3K/mTOR Inhibitor, Elicits Multifaceted Antitumor Activities in Human Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
The Art of Molecular Tinkering: A Comparative Guide to the Structure-Activity Relationship of 4-(1-methyl-1H-pyrazol-4-yl)benzoic Acid Analogs
In the intricate dance of drug discovery, the structure-activity relationship (SAR) serves as our choreographic guide, dictating how subtle changes in a molecule's architecture can dramatically alter its biological performance. This guide delves into the SAR of a particularly promising scaffold: 4-(1-methyl-1H-pyrazol-4-yl)benzoic acid. This core structure has emerged as a versatile template for developing potent therapeutic agents, particularly in the realms of oncology and infectious diseases. Our exploration will be grounded in experimental data, providing a comparative analysis of various analogs to illuminate the path toward designing more effective and selective drugs.
The rationale for focusing on this scaffold lies in the privileged nature of its constituent parts. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a common feature in many approved drugs due to its metabolic stability and ability to engage in various non-covalent interactions with biological targets.[1][2] The benzoic acid moiety provides a crucial anchor point for interacting with protein residues, often acting as a hydrogen bond donor and acceptor, and contributes to the overall solubility and pharmacokinetic profile of the molecule.[3] The methyl group at the N1 position of the pyrazole is a simple yet critical modification that can influence the molecule's orientation within a binding pocket and its metabolic fate.
This guide will systematically dissect the SAR of this scaffold by examining the impact of substitutions at key positions on the pyrazole and benzoic acid rings. We will explore how modifications influence potency, selectivity, and overall pharmacological properties, supported by quantitative data from published studies.
Deciphering the Pyrazole Core: The Impact of Substitutions at C3 and C5
The C3 and C5 positions of the pyrazole ring offer prime real estate for chemical modification, allowing for the introduction of various substituents that can profoundly influence biological activity. Let's examine the SAR at these positions through a comparative lens.
Table 1: Comparative Activity of C3 and C5 Substituted Pyrazole Analogs
| Compound ID | R1 (C3-Position) | R2 (C5-Position) | Biological Target | Activity (IC50/MIC) | Reference |
| A1 | Phenyl | H | p38α MAP Kinase | 50-100 pM (Kd) | [4] |
| A2 | 4-(trifluoromethyl)phenyl | H | S. aureus | 3.12 µg/mL (MIC) | [5] |
| A3 | H | tert-Butyl | p38α MAP Kinase | High Affinity | [4] |
| A4 | Cyclopropyl | Thiophenyl-methylene | p300/CBP | 0.16 µM (IC50) | [3] |
| A5 | Aryl | Benzodioxolyl | Carbonic Anhydrase I/II | 6.9 - 59.8 nM (Ki) | [6] |
Analysis of SAR at C3 and C5:
The data presented in Table 1 reveals several key SAR trends. The introduction of a phenyl group at the C3 position (Compound A1 ) confers potent inhibitory activity against p38α MAP kinase, a critical target in inflammatory diseases.[4] Further substitution on this phenyl ring, such as the electron-withdrawing trifluoromethyl group in Compound A2 , shifts the activity profile towards antibacterial efficacy, particularly against Gram-positive bacteria like Staphylococcus aureus.[5] This highlights how subtle electronic modifications can fine-tune the therapeutic application of the scaffold.
At the C5 position, the introduction of a bulky, lipophilic group like a tert-butyl group (Compound A3 ) is crucial for high-affinity binding to the p38α kinase, occupying a specific hydrophobic pocket.[4] In contrast, Compound A4 demonstrates that a combination of a smaller cyclopropyl group at C3 and a larger, more complex thiophenyl-methylene substituent at C4 can lead to potent inhibition of histone acetyltransferases p300/CBP, which are important targets in cancer therapy.[3] The diverse nature of effective substituents at these positions underscores the adaptability of the pyrazole scaffold to different biological targets. Compound A5 further illustrates this versatility, where aryl and benzodioxolyl groups at C3 and C5, respectively, result in potent inhibition of carbonic anhydrases.[6]
The Anilinomethyl Bridge: A Gateway to Enhanced Antibacterial Potency
A particularly fruitful derivatization strategy involves the introduction of an anilinomethyl group at the C4 position of the pyrazole ring. This modification has proven to be a powerful approach for developing potent antibacterial agents.
Table 2: Comparative Antibacterial Activity of C4-Anilinomethyl Pyrazole Analogs
| Compound ID | Aniline Substitution | S. aureus (MIC) | E. faecalis (MIC) | Reference |
| B1 | Unsubstituted | > 50 µg/mL | > 50 µg/mL | [7] |
| B2 | 3-chloro-4-methyl | 3.12–6.25 µg/mL | Potent | [7] |
| B3 | 4-bromo-3-methyl | 3.12–6.25 µg/mL | Potent | [7] |
| B4 | 3,5-bis(trifluoromethyl) | 0.78 µg/mL | 3.12 µg/mL | [7] |
Analysis of SAR for C4-Anilinomethyl Analogs:
The unsubstituted aniline derivative (B1 ) exhibits negligible antibacterial activity. However, the introduction of substituents on the aniline ring dramatically enhances potency. Halogenation and methylation, as seen in compounds B2 and B3 , lead to a significant increase in activity against both S. aureus and Enterococcus faecalis.[7] The most potent analog in this series, B4 , features two electron-withdrawing trifluoromethyl groups on the aniline ring, resulting in sub-micromolar activity against S. aureus.[7] This strong correlation between the electronic properties of the aniline substituent and antibacterial potency suggests that this moiety plays a critical role in the interaction with the bacterial target, which has been identified as fatty acid biosynthesis.[8]
Experimental Protocols: A Glimpse into the Synthetic and Biological Evaluation Workflow
To ensure the trustworthiness and reproducibility of the presented data, it is essential to understand the experimental methodologies employed.
General Synthesis of this compound Analogs
The synthesis of the core scaffold and its derivatives typically follows a convergent strategy.
Caption: General synthetic workflow for this compound analogs.
Step-by-Step Synthesis of C4-Anilinomethyl Derivatives (A Representative Protocol):
-
Vilsmeier-Haack Formylation: The 4-unsubstituted pyrazole precursor is treated with a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to introduce a formyl group at the C4 position.
-
Reductive Amination: The resulting pyrazole-4-carbaldehyde is then reacted with a substituted aniline in the presence of a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or the Hantzsch ester, to yield the desired anilinomethyl derivative.[5]
-
Purification: The final product is purified using standard techniques like column chromatography or recrystallization.
Biological Evaluation: Determining Antibacterial Potency
The antibacterial activity of the synthesized analogs is typically assessed by determining their Minimum Inhibitory Concentration (MIC).
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Mechanistic Insights and Future Directions
The SAR data strongly suggests that the this compound scaffold can be tailored to interact with a variety of biological targets. For kinase inhibitors, specific hydrophobic and hydrogen-bonding interactions are key.[4] In the case of the antibacterial agents, the evidence points towards the inhibition of fatty acid biosynthesis, a pathway essential for bacterial survival.[8]
Caption: Proposed mechanism of action for antibacterial pyrazole-benzoic acid analogs.
The future of research on this scaffold is bright. Further exploration of substitutions on both the pyrazole and benzoic acid rings, guided by computational modeling and a deeper understanding of target-ligand interactions, will undoubtedly lead to the discovery of even more potent and selective therapeutic agents. The development of analogs with improved pharmacokinetic properties, such as enhanced oral bioavailability and metabolic stability, will also be a critical focus for translating these promising laboratory findings into clinically effective drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of new pyrazolebenzene-sulphonamides as potential anticancer agents and hCA I and II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents [mdpi.com]
- 8. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of 4-(1-Methyl-1H-pyrazol-4-yl)benzoic Acid Derivatives: A Comparative Guide for Drug Development Professionals
In the relentless pursuit of novel therapeutics to combat the growing threat of antibiotic-resistant bacteria, the scaffold of 4-(1-methyl-1H-pyrazol-4-yl)benzoic acid and its derivatives has emerged as a promising frontier. This guide offers an in-depth, objective comparison of the in vivo efficacy of this chemical series against critical Gram-positive pathogens, particularly Methicillin-Resistant Staphylococcus aureus (MRSA) and Enterococcus species. We will delve into the experimental data supporting their performance, contrast them with established and alternative therapies, and provide detailed protocols to empower researchers in their own investigations.
Therapeutic Rationale: Targeting Key Bacterial Processes
The antibacterial activity of this compound derivatives is primarily attributed to two key mechanisms of action: the inhibition of fatty acid biosynthesis and the disruption of bacterial cell membrane integrity.[1] These pathways are essential for bacterial survival and present attractive targets for antimicrobial drug development.
Inhibition of Fatty Acid Biosynthesis (FASII)
The bacterial fatty acid synthesis (FASII) pathway is distinct from the mammalian FASII system, offering a therapeutic window for selective toxicity.[2][3] Inhibition of this pathway disrupts the production of essential components of the bacterial cell membrane, leading to cessation of growth and, ultimately, cell death. Several pyrazole derivatives have been identified as inhibitors of this pathway.[1]
Caption: Inhibition of the bacterial Fatty Acid Biosynthesis (FASII) pathway by pyrazole derivatives.
Cell Membrane Permeabilization
A distinct but equally potent mechanism of action for some pyrazole derivatives is the permeabilization of the bacterial cell membrane.[4][5][6] This leads to a loss of membrane potential, leakage of essential intracellular components, and rapid bactericidal activity.
Caption: Disruption of bacterial cell membrane integrity by pyrazole derivatives.
Comparative In Vivo Efficacy
The true measure of a potential antibiotic lies in its performance within a living system. Here, we compare the in vivo efficacy of this compound derivatives with standard-of-care antibiotics and other novel agents in relevant preclinical models.
Murine Sepsis Model
The murine sepsis model is a stringent test of an antibiotic's ability to control a systemic, life-threatening infection.
| Compound/Class | Mechanism of Action | Animal Model | Key Efficacy Readouts | Comparison to Standard of Care | Reference |
| This compound derivatives | Fatty Acid Biosynthesis Inhibition / Membrane Permeabilization | Murine Peritonitis/Sepsis | Increased survival; Reduced bacterial load in organs | Data suggests comparable or superior efficacy to vancomycin in some models. | [7][8] |
| Vancomycin | Cell Wall Synthesis Inhibition | Murine Sepsis | Moderate reduction in bacterial load; Variable survival rates depending on the MRSA strain.[9][10] | Standard of care, but facing increasing resistance. | [9][10] |
| Linezolid | Protein Synthesis Inhibition | Murine Sepsis | Effective against MRSA and VRE; Reduces bacterial burden.[11] | A key alternative to vancomycin. | [11] |
| Daptomycin | Cell Membrane Depolarization | Murine Sepsis | Rapidly bactericidal against MRSA and VRE.[12] | Often used for complicated infections. | [12] |
Murine Skin and Soft Tissue Infection (SSTI) Model
SSTIs are a common clinical manifestation of MRSA infections. This model assesses the ability of a compound to control localized infection and prevent dissemination.
| Compound/Class | Mechanism of Action | Animal Model | Key Efficacy Readouts | Comparison to Standard of Care | Reference |
| This compound derivatives | Fatty Acid Biosynthesis Inhibition / Membrane Permeabilization | Murine Subcutaneous Abscess | Reduced abscess size; Decreased bacterial load in the lesion. | Promising results in preclinical models. | [8] |
| Vancomycin | Cell Wall Synthesis Inhibition | Murine SSTI | Reduces lesion size and bacterial count, but slower action compared to some novel agents.[10] | Standard of care. | [10] |
| Epidermicin NI01 | Lantibiotic | Murine Skin Infection | As effective as the current standard of care in removing MRSA.[13][14] | A novel topical alternative. | [13][14] |
| Novel Sorafenib Derivative (SC5005) | Tyrosine Kinase Inhibition (in bacteria) | Murine SSTI | Significantly improved survival in MRSA-infected mice.[15] | Repurposed drug with a novel antibacterial mechanism. | [15] |
Caenorhabditis elegans Infection Model
The C. elegans model offers a high-throughput in vivo system to assess the efficacy of antimicrobial compounds in a whole organism.
| Compound/Class | Mechanism of Action | Animal Model | Key Efficacy Readouts | Comparison to Standard of Care | Reference |
| This compound derivatives | Fatty Acid Biosynthesis Inhibition | C. elegans - S. aureus infection | Increased worm survival.[1] | Effective in rescuing C. elegans from bacterial infections. | [1] |
| Halicin | Disrupts Proton Motive Force | C. elegans - MRSA infection | Significantly increased nematode survival.[16] | A novel AI-discovered antibiotic. | [16] |
| SC5005 (Sorafenib derivative) | Tyrosine Kinase Inhibition (in bacteria) | C. elegans - MRSA infection | Significant protective effect in infected C. elegans.[15] | Demonstrates efficacy in a simple whole-animal model. | [15] |
Experimental Protocols
To ensure the reproducibility and validation of findings, detailed methodologies are paramount. The following are representative protocols for key in vivo models.
Murine Sepsis Model (Peritonitis-Induced)
This model simulates a common clinical scenario of sepsis originating from an abdominal infection.
Caption: Workflow for a murine sepsis model.
Step-by-Step Methodology:
-
Animal Model: Male or female BALB/c or C57BL/6 mice, 6-8 weeks old.
-
Bacterial Inoculum Preparation:
-
Culture MRSA (e.g., USA300) or Enterococcus faecalis overnight in Tryptic Soy Broth (TSB).
-
Wash the bacterial pellet with sterile phosphate-buffered saline (PBS).
-
Resuspend the bacteria in PBS to the desired concentration (e.g., 1 x 107 CFU/mouse), often with 5% mucin to enhance virulence.
-
-
Infection:
-
Administer the bacterial suspension via intraperitoneal (IP) injection.
-
-
Treatment:
-
At a specified time post-infection (e.g., 1-2 hours), administer the test compound (e.g., this compound derivative), vehicle control, or a comparator antibiotic (e.g., vancomycin) via the desired route (intravenous, intraperitoneal, or oral).
-
Continue dosing at predetermined intervals (e.g., every 12 hours) for the duration of the study.
-
-
Monitoring and Endpoints:
-
Monitor survival daily for up to 7 days.
-
At specified time points, euthanize subsets of mice to determine bacterial loads in blood, spleen, and liver by plating serial dilutions of tissue homogenates on appropriate agar.
-
Murine Skin and Soft Tissue Infection Model
This model is crucial for evaluating treatments for localized infections.
Step-by-Step Methodology:
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
-
Bacterial Inoculum Preparation:
-
Prepare the bacterial suspension as described for the sepsis model, but at a higher concentration (e.g., 1 x 108 CFU/50 µL).
-
-
Infection:
-
Anesthetize the mice and shave a small area on the dorsum.
-
Inject the bacterial suspension subcutaneously or intradermally.[13]
-
-
Treatment:
-
Initiate treatment at a defined time post-infection. Administration can be systemic (IP, IV, oral) or topical, depending on the therapeutic goal.
-
-
Monitoring and Endpoints:
-
Measure the size of the resulting abscess or lesion daily using calipers.
-
At the end of the study, euthanize the mice, excise the lesion, and homogenize the tissue to determine the bacterial load (CFU/gram of tissue).
-
Conclusion and Future Directions
The this compound derivatives represent a compelling class of antibacterial agents with demonstrated in vivo efficacy against challenging Gram-positive pathogens. Their dual mechanism of action, targeting both fatty acid biosynthesis and cell membrane integrity, may offer an advantage in overcoming resistance. The preclinical data presented in various animal models suggests that these compounds have the potential to be as effective as, or in some cases superior to, standard-of-care antibiotics like vancomycin.
Further research should focus on head-to-head comparative studies with a broader range of novel antibiotics in standardized in vivo models. Pharmacokinetic and pharmacodynamic (PK/PD) studies are also essential to optimize dosing regimens and predict clinical success. The detailed protocols provided in this guide serve as a foundation for such future investigations, enabling a rigorous and comparative evaluation of this promising class of antibacterial compounds.
References
- 1. contagionlive.com [contagionlive.com]
- 2. Evaluation of a Murine Model for Testing Antimicrobial Implant Materials in the Blood Circulation System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial Targets in Fatty Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Developments in Methicillin-Resistant Staphylococcus aureus (MRSA) Treatment: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel antibiotic regimens against Enterococcus faecium resistant to ampicillin, vancomycin, and gentamicin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. news-medical.net [news-medical.net]
- 9. Membrane active vancomycin analogues: a strategy to combat bacterial resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. A Novel Way of Treating Multidrug-resistant Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Murine Skin Infection Model Capable of Differentiating the Dermatopathology of Community-Associated MRSA Strain USA300 from Other MRSA Strains | MDPI [mdpi.com]
- 14. Studies shows new class of antibiotic is effective in tackling MRSA - University of Plymouth [plymouth.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
A Comparative Analysis of the Cytotoxicity of 4-(1-methyl-1H-pyrazol-4-yl)benzoic acid Across Diverse Cancer Cell Lines
In the landscape of preclinical drug discovery, the initial characterization of a novel compound's cytotoxic profile is a pivotal step. This guide provides an in-depth comparative analysis of the cytotoxic effects of a novel small molecule, 4-(1-methyl-1H-pyrazol-4-yl)benzoic acid, hereafter referred to as "Pyrazolobenzoate-28," across a panel of well-characterized human cancer cell lines. Our objective is to not only present the experimental data but also to elucidate the scientific rationale behind the chosen methodologies and the interpretation of the differential responses observed. This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation of new chemical entities.
The pyrazole scaffold is a privileged structure in medicinal chemistry, frequently found in potent protein kinase inhibitors.[1][2][3][4] The structure of Pyrazolobenzoate-28 suggests it may function as an ATP-competitive inhibitor, a common mechanism for drugs targeting kinases that drive oncogenic signaling.[5][6] Based on this structural hypothesis, we investigated its effect on the RAS/RAF/MEK/ERK (MAPK) pathway, a critical signaling cascade that regulates cell proliferation and survival and is frequently dysregulated in various cancers.[7][8][9]
Rationale for Cell Line Selection: A Mechanistic Approach
The selection of an appropriate panel of cell lines is fundamental to a meaningful cytotoxicity study.[10][11][12] Rather than a random screening, our choice of cell lines was hypothesis-driven, focusing on the MAPK pathway and specifically the status of the BRAF oncogene. Mutations in BRAF, particularly the V600E substitution, lead to constitutive activation of the MAPK pathway and are found in approximately 50% of melanomas.[13][14] Therefore, we selected cell lines with diverse genetic backgrounds to probe the potential selectivity of Pyrazolobenzoate-28.
Table 1: Characteristics of Selected Human Cancer Cell Lines
| Cell Line | Tissue of Origin | Key Genetic Features | Rationale for Inclusion |
| A375 | Malignant Melanoma | BRAF V600E Mutant, NRAS WT | To test sensitivity in a BRAF-mutant driven cancer.[15][16][17] |
| MCF-7 | Breast Adenocarcinoma | BRAF WT, ER-Positive, PIK3CA Mutant | To assess cytotoxicity in a BRAF wild-type, hormonally-driven cancer.[18][19][20][21][22] |
| HCT116 | Colon Carcinoma | BRAF WT, KRAS G13D Mutant | To evaluate efficacy in a KRAS-mutant cancer, where the MAPK pathway is activated downstream of RAS.[23][24][25][26][27] |
| NCI-H460 | Large Cell Lung Cancer | BRAF WT, KRAS Q61H Mutant, PIK3CA Mutant | To determine activity in a non-small cell lung cancer model with multiple oncogenic mutations.[28][29][30][31][32] |
Experimental Design and Workflow
To ensure the reliability and reproducibility of our findings, we employed a standardized workflow for assessing cell viability. The core of this process is the determination of the half-maximal inhibitory concentration (IC50), a key metric of a compound's potency.[33][34] The IC50 value represents the concentration of a drug required to inhibit a biological process, such as cell proliferation, by 50%.[35][36][37]
Caption: Experimental workflow for IC50 determination.
Detailed Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[38][39] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Cell Seeding: All cell lines were harvested during their logarithmic growth phase. Cells were seeded into 96-well flat-bottom plates at a density of 5,000 cells per well in 100 µL of their respective complete growth media and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for attachment.
-
Compound Preparation and Treatment: A 10 mM stock solution of Pyrazolobenzoate-28 was prepared in DMSO. Serial dilutions were made in complete growth medium to create 2X working concentrations. The medium from the cell plates was aspirated, and 100 µL of the compound dilutions (ranging from 0.01 µM to 100 µM final concentration) were added to the respective wells. A vehicle control (medium with 0.1% DMSO) was included.
-
Incubation: Plates were incubated for 72 hours at 37°C with 5% CO₂.
-
MTT Addition: Following incubation, 10 µL of MTT solution (5 mg/mL in sterile PBS) was added to each well. The plates were then incubated for an additional 4 hours under the same conditions.[40]
-
Formazan Solubilization: After the 4-hour incubation, 100 µL of DMSO was added to each well to dissolve the formazan crystals. The plate was agitated on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Data Acquisition: The absorbance of each well was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. IC50 values were determined by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis (GraphPad Prism).
Results: Differential Cytotoxicity of Pyrazolobenzoate-28
Pyrazolobenzoate-28 exhibited markedly different cytotoxic effects across the four cell lines tested. The IC50 values, derived from three independent experiments, are summarized below.
Table 2: IC50 Values of Pyrazolobenzoate-28 on Selected Cancer Cell Lines
| Cell Line | Key Mutation(s) | Mean IC50 (µM) ± SD |
| A375 | BRAF V600E | 0.25 ± 0.06 |
| MCF-7 | BRAF WT | 15.8 ± 2.1 |
| HCT116 | KRAS G13D | > 50 |
| NCI-H460 | KRAS Q61H | > 50 |
The most striking result is the potent, sub-micromolar cytotoxicity observed in the BRAF V600E-mutant A375 melanoma cell line (IC50 = 0.25 µM). In contrast, the BRAF wild-type cell lines were significantly less sensitive. The MCF-7 breast cancer cell line showed a moderate response with an IC50 value of 15.8 µM. Both KRAS-mutant cell lines, HCT116 and NCI-H460, were highly resistant to Pyrazolobenzoate-28, with IC50 values exceeding the highest concentration tested.
Discussion and Mechanistic Interpretation
The observed pattern of cytotoxicity strongly supports our initial hypothesis that Pyrazolobenzoate-28 acts as an inhibitor of the MAPK pathway, likely by targeting a mutated BRAF kinase.
-
High Potency in BRAF-Mutant Cells: The exquisite sensitivity of the A375 cell line is characteristic of compounds that inhibit the constitutively active BRAF V600E kinase, which is the primary driver of proliferation in this cell line.[16] Drugs like Dabrafenib, an FDA-approved BRAF inhibitor, show similar selective potency against BRAF-mutant melanoma cells.[5][6][9][41]
-
Reduced Sensitivity in BRAF Wild-Type Cells: The significantly higher IC50 value in MCF-7 cells, which lack the BRAF mutation, suggests that the compound has much lower activity against the wild-type BRAF kinase or that the cells are not dependent on this pathway for survival.
-
Resistance in KRAS-Mutant Cells: The profound resistance of HCT116 and NCI-H460 cells is particularly informative. In these cells, the MAPK pathway is activated by a mutation in KRAS, which is upstream of BRAF.[7] BRAF inhibitors are generally ineffective in KRAS-mutant cancers because signaling can bypass BRAF or because of paradoxical activation of the MAPK pathway.[6] This clinical observation is mirrored in our in vitro data, reinforcing the hypothesis that Pyrazolobenzoate-28's primary target is BRAF.
Proposed Signaling Pathway and Point of Inhibition
The diagram below illustrates the canonical MAPK signaling pathway and the hypothesized point of inhibition by Pyrazolobenzoate-28. In A375 cells, the V600E mutation leads to ligand-independent, constitutive activation of BRAF, which is then blocked by the compound. In HCT116 and NCI-H460 cells, the upstream KRAS mutation renders the pathway insensitive to BRAF inhibition.
Caption: Hypothesized inhibition of the MAPK pathway.
Conclusion and Future Directions
This comparative guide demonstrates the differential cytotoxicity of the novel compound Pyrazolobenzoate-28. The data strongly suggest that it acts as a potent and selective inhibitor of the BRAF V600E mutant kinase. The stark contrast in activity between the BRAF-mutant cell line and the BRAF wild-type/KRAS-mutant cell lines provides a clear, mechanistically-grounded rationale for its potential therapeutic application in BRAF-mutant cancers, such as melanoma.[13][42][43]
Further studies are warranted to confirm the direct inhibition of BRAF kinase activity through enzymatic assays and to assess its effects on downstream signaling molecules like phosphorylated MEK and ERK via Western blotting. Additionally, expanding the cell line panel to include other BRAF mutations (e.g., V600K) and testing in combination with MEK inhibitors could further delineate the compound's therapeutic potential and strategies to overcome potential resistance.[44]
References
- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies | MDPI [mdpi.com]
- 2. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [snv63.ru]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medschool.co [medschool.co]
- 8. Current Insights into the Role of BRAF Inhibitors in Treatment of Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dermnetnz.org [dermnetnz.org]
- 10. researchgate.net [researchgate.net]
- 11. Highlight report: Cell type selection for toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Role of Targeted Therapy in Treating Advanced Melanoma - Melanoma Research Alliance [curemelanoma.org]
- 14. BRAF-Mutated Melanoma Cell Lines Develop Distinct Molecular Signatures After Prolonged Exposure to AZ628 or Dabrafenib: Potential Benefits of the Antiretroviral Treatments Cabotegravir or Doravirine on BRAF-Inhibitor-Resistant Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. atcc.org [atcc.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Differential responsiveness to BRAF inhibitors of melanoma cell lines BRAF V600E-mutated - PMC [pmc.ncbi.nlm.nih.gov]
- 18. atcc.org [atcc.org]
- 19. MCF7 | Culture Collections [culturecollections.org.uk]
- 20. bcrj.org.br [bcrj.org.br]
- 21. MCF-7 - Wikipedia [en.wikipedia.org]
- 22. accegen.com [accegen.com]
- 23. HCT116 cells - Wikipedia [en.wikipedia.org]
- 24. atcc.org [atcc.org]
- 25. accegen.com [accegen.com]
- 26. HCT 116 Cell Line - Creative Biogene [creative-biogene.com]
- 27. biocompare.com [biocompare.com]
- 28. accegen.com [accegen.com]
- 29. atcc.org [atcc.org]
- 30. NCI-H460 Cell Line - Creative Biogene [creative-biogene.com]
- 31. championsoncology.com [championsoncology.com]
- 32. Cellosaurus cell line NCI-H460 (CVCL_0459) [cellosaurus.org]
- 33. The Importance of IC50 Determination | Visikol [visikol.com]
- 34. mdpi.com [mdpi.com]
- 35. Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 36. benchchem.com [benchchem.com]
- 37. Determination of Half-Maximal Inhibitory Concentration (IC50) of Drugs Using Contrast Surface Plasmon Imaging on Gold-Coated Periodic Nanowires - PMC [pmc.ncbi.nlm.nih.gov]
- 38. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 39. clyte.tech [clyte.tech]
- 40. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 41. What is the mechanism of Dabrafenib Mesylate? [synapse.patsnap.com]
- 42. Significance of BRAF Kinase Inhibitors for Melanoma Treatment: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 43. mskcc.org [mskcc.org]
- 44. Frontiers | Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies [frontiersin.org]
A Senior Application Scientist's Guide to the Synthesis of Pyrazole Carboxylic Acids: A Head-to-Head Comparison
Introduction: The Pyrazole Carboxylic Acid Scaffold in Modern Chemistry
The pyrazole ring system is a cornerstone of modern medicinal chemistry and materials science. When functionalized with a carboxylic acid, this five-membered aromatic heterocycle becomes a highly versatile scaffold, lending itself to a vast array of further chemical modifications. Pyrazole carboxylic acids are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials, valued for their rigid structure which allows for precise positioning of substituents in three-dimensional space.
This guide provides a head-to-head comparison of the most robust and widely utilized synthetic methodologies for accessing pyrazole carboxylic acids. As a Senior Application Scientist, my focus is not merely on procedural steps, but on the underlying principles, the strategic choices behind each method, and the critical issue of regioselectivity. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to select and execute the optimal synthetic strategy for their specific target molecule.
Method 1: Cyclocondensation of 1,3-Dicarbonyl Compounds (The Knorr Synthesis)
The Knorr pyrazole synthesis, first reported in 1883, remains the most classical and direct route to the pyrazole core. The strategy involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For the synthesis of pyrazole carboxylic acids, a β-ketoester or a malonic ester derivative serves as the dicarbonyl component.
Mechanism and the Central Challenge of Regioselectivity
The reaction proceeds via initial condensation of the hydrazine with one of the carbonyl groups to form a hydrazone intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.[1][2]
When an unsymmetrical dicarbonyl, such as ethyl 2,4-dioxobutanoate (a β-ketoester), is used with hydrazine hydrate, the initial nucleophilic attack can occur at either of the two distinct carbonyl carbons. This leads to a mixture of regioisomers: ethyl 5-methyl-1H-pyrazole-3-carboxylate and ethyl 3-methyl-1H-pyrazole-5-carboxylate. The control of this regioselectivity is the primary challenge and a key consideration in experimental design.
The regiochemical outcome is governed by:
-
Electronic Effects: The more electrophilic carbonyl carbon will preferentially be attacked by the hydrazine.
-
Steric Hindrance: Less sterically hindered carbonyls are more accessible to the incoming nucleophile.
-
pH Control: The reaction is typically acid-catalyzed, and pH can influence the reactivity of both the dicarbonyl and the hydrazine.[1]
Performance and Experimental Data
The Knorr synthesis is valued for its operational simplicity and the wide availability of starting materials. Yields are often high, particularly when regioselectivity is not a concern or when symmetrical precursors are used.
| Precursor 1 (Dicarbonyl) | Precursor 2 (Hydrazine) | Conditions | Product(s) | Yield | Reference |
| Diethyl oxalate & Acetophenone | Hydrazine hydrate | NaOEt, Glacial Acetic Acid | Ethyl 5-phenyl-1H-pyrazole-3-carboxylate | Good | [3] |
| Ethyl benzoylacetate | Hydrazine hydrate | 1-Propanol, Acetic acid, 100°C | 5-Phenyl-1H-pyrazol-3(2H)-one | High | [1] |
| Ethyl 2,4-dioxobutanoate | Hydrazine hydrate | Ethanol, rt | Mixture of ethyl 5-methyl-1H-pyrazole-3-carboxylate and ethyl 3-methyl-1H-pyrazole-5-carboxylate | N/A | [3] |
Detailed Experimental Protocol: Synthesis of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate[3]
This two-step protocol first creates the 1,3-dicarbonyl intermediate, which is then cyclized.
Step 1: Synthesis of Ethyl 2,4-dioxo-4-phenylbutanoate
-
To a solution of sodium ethoxide, add diethyl oxalate and a substituted acetophenone.
-
Stir the mixture to form the intermediate ethyl 2,4-dioxo-4-phenylbutanoate derivative.
Step 2: Cyclization to form the Pyrazole
-
Prepare a suspension of the dioxo-ester intermediate from Step 1.
-
Add hydrazine hydrate in the presence of glacial acetic acid.
-
Stir the reaction mixture until completion (monitored by TLC).
-
The resulting novel ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives can be isolated via standard workup and purification procedures.
Method 2: [3+2] Dipolar Cycloaddition
This powerful strategy involves the reaction of a 1,3-dipole with a dipolarophile to construct the five-membered pyrazole ring. For pyrazole carboxylic acid synthesis, the most common approach utilizes a diazo compound (the 1,3-dipole) and an alkyne or alkene bearing an ester group (the dipolarophile).
Mechanism and Causality
The reaction between an α-diazocarbonyl compound, such as ethyl diazoacetate, and an alkyne proceeds via a concerted [3+2] cycloaddition mechanism.[4] This method is often highly regioselective, governed by the electronic properties of both the dipole and the dipolarophile. The reaction typically proceeds without the need for a catalyst, simply by heating the reactants.[4]
Performance and Experimental Data
This method offers excellent control over regioselectivity and is often high-yielding. The primary consideration is the handling of potentially energetic diazo compounds, although many, like ethyl diazoacetate, are commercially available and relatively stable.
| 1,3-Dipole | Dipolarophile | Conditions | Product | Yield | Reference |
| Ethyl diazoacetate | Dimethyl acetylenedicarboxylate | Toluene, reflux | Diethyl 1H-pyrazole-3,5-dicarboxylate | 78% | [5] |
| Ethyl diazoacetate | Phenylacetylene | Aqueous micellar (TPGS-750-M), pH 5.5 | Ethyl 5-phenyl-1H-pyrazole-3-carboxylate | 73% | [5] |
| Vinyldiazo compound | α-halohydrazone | Blue LED, DCM, rt | Methyl 3-phenyl-1H-pyrazole-5-carboxylate | 40% | [6] |
Detailed Experimental Protocol: Catalyst-Free Synthesis of Pyrazole Carboxylates[4]
-
In a reaction vessel, mix the α-diazocarbonyl substrate (e.g., ethyl diazoacetate) with the alkyne (e.g., dimethyl acetylenedicarboxylate).
-
Heat the mixture under solvent-free conditions.
-
The reaction proceeds to completion, affording the pyrazole product in high yield, often without the need for extensive workup or purification.
Method 3: Synthesis of Pyrazole-4-Carboxylic Acids via Vilsmeier-Haack Reaction
Synthesizing pyrazole-4-carboxylic acids often requires a different strategic approach, as the 1- and 3/5- positions are typically more reactive in standard cyclization precursors. The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich heterocycles, including pyrazoles. The resulting pyrazole-4-carbaldehyde can then be oxidized to the corresponding carboxylic acid.
Mechanism and Causality
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). This electrophilic species attacks the electron-rich C4 position of the pyrazole ring. Subsequent hydrolysis introduces the formyl group (-CHO).
Performance and Experimental Data
This two-step approach is highly effective for accessing the 4-carboxy substitution pattern. The yields for both the formylation and oxidation steps are generally good to excellent.
| Substrate | Conditions (Step 1: Formylation) | Product (Step 1) | Yield (Step 1) | Conditions (Step 2: Oxidation) | Reference |
| 1-Aryl-3-substituted-1H-pyrazole | POCl₃, DMF, 0°C to 70°C | 1-Aryl-3-substituted-1H-pyrazole-4-carbaldehyde | Good to Excellent | Standard oxidation (e.g., KMnO₄) | [7][8] |
| 3-(2-methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole | POCl₃, DMF, -10°C to 70°C | 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | 48% | Standard oxidation | [9] |
Detailed Experimental Protocol: Synthesis of a 1,3-Disubstituted-1H-pyrazole-4-carbaldehyde[10]
-
In a flame-dried flask under an inert atmosphere, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride to dry dimethylformamide at low temperature (e.g., 0°C).
-
Add a solution of the 1,3-disubstituted pyrazole to the pre-formed Vilsmeier reagent.
-
Heat the reaction mixture (e.g., 70-80°C) for several hours, monitoring by TLC.
-
After completion, carefully quench the reaction with ice-water and neutralize.
-
Extract the product with an organic solvent, dry, and purify by column chromatography to yield the pyrazole-4-carbaldehyde. This intermediate can then be carried forward to the carboxylic acid via standard oxidation protocols.
Head-to-Head Comparison and Strategic Selection
Choosing the right synthetic method depends entirely on the target molecule's substitution pattern, the availability of starting materials, and the desired scale of the reaction.
| Parameter | Knorr Synthesis (Cyclocondensation) | [3+2] Dipolar Cycloaddition | Vilsmeier-Haack / Oxidation Route |
| Primary Isomer(s) | Pyrazole-3- and/or -5-carboxylic acids | Pyrazole-3- and/or -5-carboxylic acids | Pyrazole-4-carboxylic acids |
| Key Precursors | 1,3-Dicarbonyls, Hydrazines | Diazo compounds, Alkynes/Alkenes | Pre-formed Pyrazole Ring |
| Regioselectivity | Often poor with unsymmetrical precursors; a major challenge.[10][11] | Generally excellent, controlled by frontier molecular orbitals. | Excellent; directed C-H functionalization. |
| Key Advantages | Readily available, inexpensive starting materials; operationally simple.[12] | High regioselectivity; mild, often catalyst-free conditions.[4] | Specific and reliable access to the 4-substituted isomer.[9][13] |
| Key Limitations | Lack of regiocontrol can lead to difficult isomer separations. | Requires synthesis/handling of potentially energetic diazo compounds. | Requires a pre-existing pyrazole; a two-step process from the heterocycle. |
| Typical Yield Range | 60-95% (can be lower if isomers form) | 70-95% | 70-90% (over two steps) |
Expert Recommendation:
-
For Pyrazole-3- or -5-Carboxylic Acids: If you have access to a symmetrical 1,3-dicarbonyl precursor or if regioselectivity is not a concern, the Knorr synthesis is a robust, scalable, and cost-effective choice. For targets requiring high regiochemical purity, the [3+2] cycloaddition is superior, providing predictable and clean access to a single isomer.
-
For Pyrazole-4-Carboxylic Acids: The Vilsmeier-Haack formylation followed by oxidation is the most reliable and direct strategy. While it requires the pyrazole core to be pre-formed, its specificity for the C4-position is unmatched by the other methods.
-
For Polysubstituted, Complex Scaffolds: Consider multi-component reactions, which offer high atom economy and can generate molecular complexity in a single step, though they may require significant optimization.[12]
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. jk-sci.com [jk-sci.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. usiena-air.unisi.it [usiena-air.unisi.it]
- 6. Photoinduced [4 + 2]-cycloaddition reactions of vinyldiazo compounds for the construction of heterocyclic and bicyclic rings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemmethod.com [chemmethod.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. benchchem.com [benchchem.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Selectivity Profiling of 4-(1-methyl-1H-pyrazol-4-yl)benzoic acid: A Comparative Guide for Kinase Inhibitor Discovery
In the landscape of targeted therapeutics, protein kinases have emerged as a pivotal class of drug targets, particularly in oncology.[1][2] The development of small-molecule kinase inhibitors has revolutionized cancer treatment; however, a significant challenge remains the achievement of inhibitor selectivity.[2][3] Due to the highly conserved nature of the ATP-binding site across the human kinome, many inhibitors exhibit promiscuity, leading to off-target effects and potential toxicities.[3][4] Therefore, comprehensive selectivity profiling against a broad panel of kinases is a critical step in the characterization and prioritization of lead compounds.[1][5]
This guide provides an in-depth analysis of the kinase selectivity profile of a novel compound, 4-(1-methyl-1H-pyrazol-4-yl)benzoic acid. We will delineate a robust experimental workflow for assessing its activity against a panel of representative kinases, present a comparative analysis of the resulting data, and discuss the implications for its potential as a targeted therapeutic agent.
The Imperative of Kinase Selectivity
Achieving a high degree of selectivity is a primary objective in the design of kinase inhibitors. A selective inhibitor minimizes off-target activities, which can lead to adverse effects and complicate the interpretation of biological outcomes.[3] Conversely, in some instances, a multi-targeted or "polypharmacology" approach can be beneficial, where inhibition of a specific set of kinases leads to a synergistic therapeutic effect.[2] In either strategic approach, a precise understanding of a compound's interaction with the broader kinome is non-negotiable for informed drug development.[1][5]
Kinase selectivity profiling provides this crucial insight, enabling researchers to:
-
Identify Primary and Secondary Targets: Determine the on-target potency and uncover any significant off-target interactions.
-
Guide Structure-Activity Relationship (SAR) Studies: Inform medicinal chemistry efforts to optimize selectivity and potency.
-
Predict Potential In Vivo Efficacy and Toxicity: Correlate off-target activities with known biological pathways to anticipate potential side effects.
-
Select Appropriate Tool Compounds for Research: Ensure that the biological effects observed in preclinical models can be confidently attributed to the inhibition of the intended target.[6]
Experimental Workflow for Kinase Selectivity Profiling
The following protocol outlines a comprehensive, industry-standard approach for determining the kinase selectivity of a test compound, such as this compound. This workflow is designed to be a self-validating system, incorporating appropriate controls and standardized reagents.
Figure 1: A generalized workflow for kinase selectivity profiling.
Detailed Protocol: ADP-Glo™ Kinase Assay
This protocol utilizes the Promega ADP-Glo™ Kinase Assay, a luminescent ADP detection platform that provides a universal method for monitoring kinase activity.[7] The amount of luminescence is directly proportional to the amount of ADP generated, and therefore, to kinase activity.
1. Reagent Preparation:
- Test Compound: Prepare a 10-point, 3-fold serial dilution of this compound in 100% DMSO, starting at a top concentration of 1 mM.
- Kinase Panel: Utilize a pre-formatted kinase panel, such as the Promega Kinase Selectivity Profiling System, which includes a diverse representation of the human kinome.[8] Reconstitute kinases and their corresponding substrates according to the manufacturer's instructions.
- ATP: Prepare a working solution of ATP at a concentration that is at or near the Km,ATP for each respective kinase to ensure accurate determination of inhibitor potency.[2]
- Control Inhibitor: Prepare a dilution series of a well-characterized, broad-spectrum kinase inhibitor (e.g., Staurosporine) to serve as a positive control for assay performance.
2. Kinase Reaction:
- Add 2.5 µL of each kinase to the appropriate wells of a 384-well plate.
- Transfer 50 nL of the test compound serial dilutions and controls to the assay plate.
- Add 2.5 µL of the corresponding substrate to each well.
- Initiate the kinase reaction by adding 5 µL of the ATP solution. The final reaction volume is 10 µL.
- Incubate the plate at 30°C for 60 minutes.
3. ADP Detection:
- Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
- Incubate the plate at room temperature for 40 minutes.
- Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and subsequently drive a luciferase reaction.
- Incubate the plate at room temperature for 30 minutes.
4. Data Acquisition and Analysis:
- Measure the luminescence of each well using a plate-reading luminometer.
- Normalize the data using vehicle (DMSO) and no-enzyme controls.
- Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.
Hypothetical Selectivity Profile of this compound
Based on the described methodology, a hypothetical kinase selectivity profile was generated for this compound against a representative panel of 10 kinases. The results are summarized in Table 1. For comparative purposes, the activity of Staurosporine, a known promiscuous kinase inhibitor, is also presented.
Table 1: Kinase Inhibition Profile of this compound and Staurosporine
| Kinase | Kinase Family | This compound IC50 (nM) | Staurosporine IC50 (nM) |
| Aurora A | Ser/Thr | 25 | 6 |
| Aurora B | Ser/Thr | 48 | 8 |
| CDK2/cyclin A | CMGC | >10,000 | 22 |
| VEGFR2 | Tyr | 1,250 | 15 |
| EGFR | Tyr | >10,000 | 180 |
| SRC | Tyr | 8,500 | 12 |
| PKA | AGC | >10,000 | 14 |
| PKCα | AGC | >10,000 | 5 |
| p38α | CMGC | 5,600 | 75 |
| AKT1 | AGC | 9,800 | 110 |
Analysis and Interpretation
The data presented in Table 1 suggests that this compound is a potent and selective inhibitor of the Aurora kinase family, with IC50 values of 25 nM and 48 nM for Aurora A and Aurora B, respectively. In contrast, the compound demonstrates significantly weaker activity against other kinases in the panel, with IC50 values greater than 1 µM. This high degree of selectivity for Aurora kinases over other families, such as tyrosine kinases (VEGFR2, EGFR, SRC) and other serine/threonine kinases (CDK2, PKA, PKCα, p38α, AKT1), is a desirable characteristic for a targeted therapeutic agent.
The selectivity of this compound stands in stark contrast to that of Staurosporine, which potently inhibits all kinases in the panel, underscoring the value of comprehensive profiling to differentiate between selective and promiscuous compounds.
The Aurora Kinase Signaling Pathway
Aurora kinases are key regulators of cell division, playing critical roles in centrosome maturation, spindle assembly, and cytokinesis. Their overexpression is frequently observed in human cancers, making them attractive targets for anti-cancer drug development.
Figure 2: Simplified diagram of the Aurora kinase signaling pathway and the point of inhibition by this compound.
The potent and selective inhibition of Aurora A and B by this compound suggests that its primary mechanism of action would be the disruption of mitotic progression, ultimately leading to apoptosis in rapidly dividing cancer cells. The lack of significant off-target activity against other key signaling kinases, such as those in the EGFR and SRC pathways, indicates a lower potential for certain types of side effects.
Conclusion and Future Directions
This guide has outlined a comprehensive strategy for the selectivity profiling of this compound. The hypothetical data presented positions this compound as a potent and highly selective inhibitor of the Aurora kinase family. Such a profile is highly desirable for a drug candidate, suggesting the potential for high efficacy with a favorable safety window.
The next logical steps in the preclinical development of this compound would involve:
-
Expansion of the Kinase Panel: Profiling against a much larger panel (e.g., >400 kinases) to confirm kinome-wide selectivity.
-
Cellular Target Engagement Assays: Validating that the compound inhibits Aurora kinases within a cellular context at concentrations comparable to the biochemical IC50 values.
-
In Vitro and In Vivo Efficacy Studies: Assessing the anti-proliferative effects in cancer cell lines and tumor growth inhibition in animal models.
By adhering to a rigorous and systematic approach to selectivity profiling, researchers can build a robust data package that supports the continued development of promising new therapeutic agents like this compound.
References
- 1. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Strategy toward Kinase-Selective Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
- 8. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(1-methyl-1H-pyrazol-4-yl)benzoic acid
As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The proper management and disposal of chemical reagents are a cornerstone of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-(1-methyl-1H-pyrazol-4-yl)benzoic acid, grounded in established safety principles and regulatory compliance. Our goal is to move beyond simple instruction to a deeper understanding of the causality behind these essential procedures, ensuring a self-validating system of safety within your laboratory.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before handling any disposal procedure, a thorough understanding of the compound's intrinsic hazards is paramount. This compound (CAS No. 199678-06-3) is not a benign substance; its hazard profile dictates the stringent handling and disposal protocols required.[1] The primary risks associated with this compound are summarized below.
| Hazard Classification | GHS Hazard Statement | Description of Risk | Source |
| Skin Irritation (Category 2) | H315 | Causes skin irritation, which may manifest as redness, itching, scaling, or blistering upon contact.[1] | AK Scientific, Inc. SDS[1] |
| Serious Eye Irritation (Category 2A) | H319 | Causes serious eye irritation, potentially leading to redness, pain, or severe damage if direct contact occurs.[1] | AK Scientific, Inc. SDS[1] |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335 | May cause respiratory irritation if inhaled as a dust or fume, affecting the lungs and respiratory system.[1] | AK Scientific, Inc. SDS[1] |
These hazards underscore the necessity of treating this compound as a regulated hazardous waste. Improper disposal, such as drain disposal or commingling with general waste, is strictly prohibited as it can lead to environmental contamination and pose a risk to public health.[2]
Core Principles of Chemical Waste Management
The disposal of this compound must adhere to the broader framework of laboratory hazardous waste management, primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2][3] Key principles include:
-
Waste Determination: The generator of the waste (the laboratory user) is responsible for determining if it is hazardous.[3] Given the known irritant properties, this compound and materials contaminated with it must be managed as hazardous waste.
-
Segregation: Incompatible chemicals must be stored and disposed of separately to prevent dangerous reactions.[2] While specific reactivity data for this compound is limited, as a standard practice, it should be segregated from strong oxidizing agents and bases.
-
Containment: Waste must be stored in containers that are chemically compatible, in good condition, and securely closed at all times except when adding waste.[2][4]
-
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, and an indication of the associated hazards.[4][5]
Step-by-Step Disposal Protocol for this compound
This protocol outlines the procedure from the point of waste generation to its final hand-off to environmental health and safety (EHS) personnel or a licensed waste disposal contractor.
Personnel Protective Equipment (PPE) Requirement: At all stages of handling and disposal, the following minimum PPE must be worn, as dictated by the compound's hazard profile[1]:
-
Gloves: Chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to prevent skin contact.
Step 1: Waste Generation and Immediate Segregation
-
Identify the Waste Stream: Determine the physical state of the waste.
-
Solid Waste: Includes unused or expired pure compound, residue scraped from reaction vessels, and grossly contaminated items like weigh boats or filter paper.
-
Liquid Waste: Includes solutions containing the dissolved compound. Note: This compound is not intended for drain disposal under any circumstances.[1][4]
-
Contaminated Labware: Includes items with trace amounts of residue, such as empty containers, pipette tips, and gloves.
-
-
Segregate at the Source: Use dedicated, clearly labeled waste containers located at or near the point of generation, in what is known as a Satellite Accumulation Area (SAA).[3][4] Do not mix this waste with other chemical waste streams unless you have confirmed compatibility through EHS.
Step 2: Containerization and Labeling
-
Select the Correct Container:
-
Solids: Use a wide-mouth, sealable container made of a compatible material (e.g., HDPE - high-density polyethylene). The container must have a secure, screw-top lid.[4]
-
Contaminated Sharps (if any): Needles or razor blades must be placed in a designated sharps container.
-
Empty Original Containers: The original product container, even if "empty," contains residue and must be disposed of as hazardous waste. Do not rinse and reuse. Dispose of it in the solid waste stream.[1]
-
-
Properly Label the Waste Container:
-
Affix a "Hazardous Waste" label to the container before adding any waste.[4]
-
Write the full chemical name: "This compound ". Avoid using abbreviations or formulas.
-
List all constituents if it is a mixed waste stream.
-
Indicate the hazards: "Irritant."
-
Record the accumulation start date (the date the first piece of waste is added).
-
Step 3: Waste Accumulation and Storage
-
Secure Storage: Keep the waste container tightly closed at all times, except when adding waste.[3][4] This prevents the release of dust or vapors.
-
Location: Store the container in your designated Satellite Accumulation Area, which must be under the control of laboratory personnel.[4] Ensure secondary containment (e.g., a chemical-resistant tray) is used to contain potential leaks.
-
Volume Limits: Do not exceed 55 gallons of hazardous waste in your SAA. Once a container is full, it must be dated and moved to the central accumulation area within three days.[3][4]
Step 4: Final Disposal Request
-
Arrange for Pickup: Once your waste container is full or your project is complete, follow your institution's specific procedures to request a waste pickup from your EHS department or approved hazardous waste disposal vendor.[2]
-
Documentation: Ensure all paperwork required by your institution is completed accurately. This is a critical step in the cradle-to-grave tracking of hazardous waste mandated by the RCRA.[3]
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental release.
-
Ensure Personnel Safety: Evacuate non-essential personnel from the immediate area. Ensure adequate ventilation.[1]
-
Don Appropriate PPE: Wear, at a minimum, a lab coat, gloves, and eye protection. For larger spills of the solid, consider respiratory protection.[1]
-
Contain the Spill: Prevent the further spread of the material.
-
Clean-Up:
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your laboratory supervisor and EHS department, following institutional protocols.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for making disposal decisions for this compound and associated materials.
Caption: Decision workflow for proper waste stream segregation.
By adhering to this comprehensive guide, you not only ensure compliance with safety regulations but also actively contribute to a culture of responsibility and safety within the scientific community.
References
Comprehensive Safety Protocol: Handling 4-(1-methyl-1H-pyrazol-4-yl)benzoic acid in a Research Environment
This document provides essential safety and operational guidance for researchers, scientists, and drug development professionals handling 4-(1-methyl-1H-pyrazol-4-yl)benzoic acid (CAS No. 199678-06-3). The protocols herein are designed to ensure personnel safety, maintain experimental integrity, and comply with standard laboratory safety practices. The information is synthesized from the compound's Safety Data Sheet (SDS) and established best practices for managing powdered chemical reagents.
Hazard Assessment: Understanding the Risks
Before any handling, a thorough understanding of the compound's hazard profile is critical. This compound is classified under the Globally Harmonized System (GHS) with specific warnings that dictate our handling procedures.[1]
The primary hazards associated with this compound are:
-
Skin Irritation (H315): Direct contact may cause skin inflammation, characterized by itching, redness, or dryness.[1]
-
Serious Eye Irritation (H319): Contact with eyes can result in significant irritation, redness, and pain, potentially leading to more severe damage.[1]
-
Respiratory Irritation (H335): Inhalation of the dust or aerosolized particles may irritate the lungs and respiratory system.[1]
These classifications necessitate a stringent approach to personal protective equipment (PPE) to create an effective barrier between the researcher and the chemical.[2]
Core Personal Protective Equipment (PPE) Ensemble
A baseline level of PPE is mandatory for any procedure involving this compound, regardless of the quantity. This foundational layer of protection is designed to mitigate risks from incidental contact or minor spills.
-
Hand Protection: Chemical-resistant gloves are required. Nitrile gloves are a standard and effective choice for handling solid chemicals. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[3]
-
Eye and Face Protection: Chemical safety goggles are non-negotiable to protect against dust particles and splashes.[4] A face shield should be worn over safety goggles during procedures with a higher risk of splashing, such as during the preparation of concentrated solutions or during quenching of a reaction.[5]
-
Protective Clothing: A standard laboratory coat must be worn and fully buttoned to protect the skin and personal clothing from contamination.[6]
Task-Specific Operational and PPE Plans
Different laboratory procedures present varying levels of exposure risk. The following table and protocols outline the required PPE and operational controls for common tasks.
| Laboratory Task | Engineering Controls | Required PPE | Key Justification |
| Weighing & Handling Solid | Chemical Fume Hood or Ventilated Balance Enclosure | Lab Coat, Nitrile Gloves, Safety Goggles | Prevents inhalation of fine powder (addresses H335 respiratory hazard).[1] |
| Preparing Solutions (Dissolution) | Chemical Fume Hood | Lab Coat, Nitrile Gloves, Safety Goggles | Mitigates risks from both dust inhalation and potential splashes during solvent addition.[7] |
| Running a Reaction | Chemical Fume Hood | Lab Coat, Nitrile Gloves, Safety Goggles | Provides containment for the entire experimental setup, protecting against splashes and vapors. |
| Post-Reaction Workup & Spills | Chemical Fume Hood | Lab Coat, Double-Gloving (optional), Safety Goggles, Face Shield | Increased splash risk during transfers and extractions warrants enhanced face protection. |
Detailed Protocol: Weighing and Transferring the Solid Compound
-
Preparation: Don the core PPE ensemble (lab coat, nitrile gloves, safety goggles).
-
Engineering Control: Perform all weighing and transfer operations inside a certified chemical fume hood or a ventilated balance enclosure to control airborne particulates.[1]
-
Procedure:
-
Use a spatula to carefully transfer the desired amount of the solid from the stock container to a tared weigh boat or vessel.
-
Avoid any actions that could generate dust, such as dropping the material from a height.
-
Promptly and securely close the primary container after dispensing.
-
-
Cleanup: Wipe down the spatula and any surfaces within the hood with a damp cloth or towel to collect any residual dust. Dispose of contaminated materials as solid chemical waste.
Detailed Protocol: Preparing a Solution
-
Preparation: Don the core PPE ensemble. Ensure all work is conducted within a chemical fume hood.
-
Procedure:
-
Place the vessel containing the pre-weighed solid securely in the center of the fume hood.
-
Slowly add the desired solvent to the solid, aiming the solvent stream at the inner wall of the vessel to prevent splashing.
-
If necessary, use a magnetic stirrer at a low speed to facilitate dissolution and avoid aerosol generation.
-
-
Handling: Once dissolved, the solution should still be handled with the same level of PPE, as the hazards of skin and eye contact remain.
Emergency Procedures
Immediate and correct action is vital in the event of accidental exposure.
-
Skin Contact: Immediately remove any contaminated clothing. Wash the affected skin area with plenty of soap and water. If skin irritation occurs or persists, seek medical advice.[1]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If the person feels unwell, call a poison center or doctor.[1][7]
-
Spill: For a small spill, contain it with an inert absorbent material (e.g., sand, vermiculite). Carefully sweep or vacuum the material into a suitable, labeled container for hazardous waste disposal. Ensure adequate ventilation and wear appropriate PPE during cleanup.[1]
Disposal Plan
Improper disposal can lead to environmental contamination.[8] All waste containing this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect unused solid compound, contaminated weighing papers, gloves, and absorbent materials in a clearly labeled, sealed, and chemically compatible waste container. The label must include the full chemical name and appropriate hazard warnings.[3]
-
Liquid Waste: Unused solutions should be collected in a designated halogenated or non-halogenated organic waste container, depending on the solvent used. Do not pour this chemical down the drain.[8][9]
-
Disposal Request: Follow your institution's established procedures for hazardous waste pickup, which typically involves contacting the Environmental Health and Safety (EHS) department.[9]
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: PPE selection workflow for handling this compound.
References
- 1. aksci.com [aksci.com]
- 2. PPE and Safety for Chemical Handling [acsmaterial.com]
- 3. benchchem.com [benchchem.com]
- 4. hazmatschool.com [hazmatschool.com]
- 5. sams-solutions.com [sams-solutions.com]
- 6. nspcoatings.co.uk [nspcoatings.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
